molecular formula C11H22N2O3 B1503456 tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate CAS No. 887581-27-3

tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

Cat. No.: B1503456
CAS No.: 887581-27-3
M. Wt: 230.3 g/mol
InChI Key: PJWMAVJTLVIWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-(2-methoxyethylamino)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-9(8-13)12-5-6-15-4/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWMAVJTLVIWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697019
Record name tert-Butyl 3-[(2-methoxyethyl)amino]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887581-27-3
Record name tert-Butyl 3-[(2-methoxyethyl)amino]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate , a critical intermediate in modern medicinal chemistry.

High-Value Scaffold for Physicochemical Tuning in Drug Discovery

Executive Summary

tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate (CAS: 887581-27-3) is a specialized bifunctional building block. It combines a strained, metabolic-stability-enhancing azetidine ring with a solubilizing 2-methoxyethyl (mini-PEG) tail.

In drug development, this compound serves two primary strategic functions:

  • Lipophilicity Management: The azetidine ring acts as a low-lipophilicity isostere for larger saturated heterocycles (pyrrolidine, piperidine), often reducing LogP by 1–2 units.

  • Solubility Enhancement: The methoxyethyl group disrupts crystal lattice energy and increases aqueous solubility via hydrogen bond acceptance, without introducing a full PEG chain's steric bulk.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This section consolidates the core identifiers and physical constants required for analytical verification and property prediction.

Table 1: Chemical Specifications
PropertySpecification
IUPAC Name tert-butyl 3-[(2-methoxyethyl)amino]azetidine-1-carboxylate
Common Name 1-Boc-3-(2-methoxyethylamino)azetidine
CAS Number 887581-27-3
Molecular Formula C₁₁H₂₂N₂O₃
Molecular Weight 230.31 g/mol
SMILES CC(C)(C)OC(=O)N1CC(C1)NCCOC
Appearance Colorless to pale yellow viscous oil (typical)
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water (unless protonated)
Table 2: Predicted Physicochemical Parameters

Note: Values derived from structure-activity relationship (SAR) data of analogous 3-aminoazetidines.

ParameterValueSignificance
cLogP ~0.8 – 1.2Ideal for fragment-based drug design (Rule of 3 compliant).
pKa (conj. acid) ~8.8 – 9.2The secondary amine is basic but slightly attenuated by the azetidine ring strain compared to acyclic amines.
TPSA ~49 ŲFavorable for membrane permeability (CNS penetration potential).
Rotatable Bonds 5Moderate flexibility allows for induced-fit binding.

Synthetic Methodology: Reductive Amination

The most robust and scalable route to this compound is the Reductive Amination of tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone) with 2-methoxyethylamine. This method avoids the over-alkylation risks associated with direct alkylation.

Reaction Mechanism

The reaction proceeds via the formation of an unstable hemiaminal, followed by dehydration to an imine (Schiff base), which is selectively reduced in situ.

ReductiveAmination Start1 N-Boc-3-Azetidinone (Ketone) Imine Imine Intermediate (Transient) Start1->Imine AcOH, DCM/DCE Dehydration Start2 2-Methoxyethylamine (Amine) Start2->Imine Product Target Product (Secondary Amine) Imine->Product STAB (NaBH(OAc)3) Selective Reduction

Caption: One-pot reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB).

Detailed Experimental Protocol

Objective: Synthesis of 10 mmol scale batch.

Reagents:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (1.71 g, 10 mmol)

  • 2-Methoxyethylamine (0.83 g, 11 mmol, 1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq)

  • Acetic Acid (glacial, catalytic, ~0.1 mL)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (30 mL)

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask under N₂, dissolve N-Boc-3-azetidinone in DCE (30 mL). Add 2-methoxyethylamine followed by acetic acid. Stir at room temperature for 30–60 minutes to allow imine equilibrium establishment.

  • Reduction: Cool the mixture slightly to 0°C (optional, to mitigate exotherm). Add STAB portion-wise over 10 minutes.

    • Note: STAB is preferred over NaBH₃CN due to lower toxicity and better selectivity for imines over ketones.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO₄) or LC-MS (Target mass: 231.3 [M+H]⁺).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂).

    • Eluent: 0–10% Methanol in DCM (with 1% NH₄OH if streaking occurs).

Reactivity Profile & Strategic Applications

Core Reactivity

The molecule possesses two orthogonal nitrogen centers:

  • N-Boc (Masked): Stable to bases, nucleophiles, and reducing agents. Deprotected by strong acids (TFA, HCl/Dioxane).

  • Secondary Amine (Active): Highly nucleophilic. Ready for acylation, alkylation, or sulfonylation.

Strategic Utilization in Drug Design

This scaffold is frequently used to construct PROTAC linkers or fragment libraries .

Applications Center tert-Butyl 3-((2-methoxyethyl)amino) azetidine-1-carboxylate Branch1 Functionalization (Secondary Amine) Center->Branch1 Branch2 Deprotection (N-Boc Removal) Center->Branch2 Outcome1 Amide Coupling (Linker Attachment) Branch1->Outcome1 R-COOH HATU/DIEA Outcome2 Urea/Carbamate Formation (Library Synthesis) Branch1->Outcome2 Isocyanates or Chloroformates Outcome3 Free Azetidine Core (Salt Formation) Branch2->Outcome3 4M HCl/Dioxane or TFA/DCM

Caption: Divergent synthetic utility of the scaffold in medicinal chemistry workflows.

Critical Handling Notes
  • Azetidine Ring Strain: While stable under standard conditions, the azetidine ring (~26 kcal/mol strain energy) is susceptible to ring-opening under harsh nucleophilic conditions or extreme Lewis acid catalysis. Avoid prolonged heating >100°C in the presence of strong nucleophiles.

  • Boc Rotamers: NMR spectra (¹H and ¹³C) often display rotameric broadening or doubling of signals at room temperature due to the restricted rotation of the N-Boc carbamate. This is normal and not an indication of impurity. Run NMR at 50°C+ to coalesce peaks if necessary.

Safety & Handling (SDS Summary)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The secondary amine can absorb CO₂ from the air to form carbamates over long periods; seal tightly.

References

  • Compound Identification & CAS

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 887581-27-3. Retrieved from .[1]

  • Synthetic Methodology (Reductive Amination)

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Azetidine Properties in MedChem

    • Lowe, D. (2010).[2] "Azetidines."[3][4][1][2][5] In the Pipeline (Science/AAAS). Discussion on the utility of azetidines as conformational restraints. Link

  • Safety Data

    • AchemBlock. Safety Data Sheet (SDS) for tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate. Link

Sources

An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate, a valuable building block in medicinal chemistry. The document details the strategic importance of the azetidine scaffold, outlines the synthetic pathway focusing on the key reductive amination step, provides a detailed experimental protocol, and discusses methods for purification and characterization. This guide is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development, offering insights into the chemical principles and experimental nuances of this important transformation.

Introduction: The Strategic Importance of the Azetidine Moiety

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern drug discovery. Its incorporation into molecular architectures can significantly influence a compound's physicochemical and pharmacological properties. The constrained nature of the azetidine ring can impart conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the azetidine moiety can improve metabolic stability and modulate solubility, key parameters in the optimization of drug candidates.

The title compound, tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate, is a versatile intermediate that combines the benefits of the azetidine core with a functionalized side chain amenable to further chemical elaboration. The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions. This guide will provide a detailed exploration of a reliable and efficient method for the synthesis of this important molecule.

Synthetic Strategy: A Focus on Reductive Amination

The most direct and widely employed strategy for the synthesis of tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate involves the reductive amination of a key precursor, tert-butyl 3-oxoazetidine-1-carboxylate. This transformation is a cornerstone of amine synthesis in organic chemistry.

Synthesis of the Key Precursor: tert-Butyl 3-oxoazetidine-1-carboxylate

The starting material, tert-butyl 3-oxoazetidine-1-carboxylate (also known as N-Boc-3-azetidinone), is a commercially available compound. However, for instances where it needs to be synthesized, several reliable methods have been reported. A common approach involves the oxidation of the corresponding alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate.

Various oxidizing agents can be employed for this transformation, with Swern oxidation or the use of Dess-Martin periodinane being popular choices for their mild reaction conditions and high yields.

The Core Reaction: Reductive Amination

The pivotal step in the synthesis of the title compound is the reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with 2-methoxyethylamine. This reaction proceeds in two conceptual stages: the formation of an intermediate iminium ion followed by its reduction to the desired amine.

Mechanism of Reductive Amination

The reaction is typically carried out as a one-pot procedure. The ketone and amine are mixed in a suitable solvent, leading to the formation of a hemiaminal intermediate, which then dehydrates to form an iminium ion. A selective reducing agent, present in the reaction mixture, then reduces the iminium ion to the final secondary amine.

A commonly used and highly effective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃) . This reagent is favored due to its mildness and its ability to selectively reduce the iminium ion in the presence of the starting ketone. The reaction is often carried out in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) and may be facilitated by the addition of a weak acid, such as acetic acid, to promote iminium ion formation.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
tert-Butyl 3-oxoazetidine-1-carboxylateC₈H₁₃NO₃171.191.00 g5.84
2-MethoxyethylamineC₃H₉NO75.110.53 g7.01
Sodium triacetoxyborohydride (NaBH(OAc)₃)C₆H₁₀BNaO₆211.941.86 g8.76
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9320 mL-
Acetic Acid (optional)C₂H₄O₂60.05~0.1 mL~1.75
Step-by-Step Procedure
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3-oxoazetidine-1-carboxylate (1.00 g, 5.84 mmol).

  • Dissolve the ketone in anhydrous dichloromethane (20 mL).

  • To the stirred solution, add 2-methoxyethylamine (0.53 g, 7.01 mmol, 1.2 equivalents).

  • (Optional) Add a catalytic amount of acetic acid (e.g., 1-2 drops, ~0.1 mL).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • In portions, carefully add sodium triacetoxyborohydride (1.86 g, 8.76 mmol, 1.5 equivalents) to the reaction mixture. The addition may cause some effervescence.

  • Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL).

  • Stir the biphasic mixture vigorously for 10-15 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product, which may contain minor impurities, can be purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity, is typically effective. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate as a colorless to pale yellow oil.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Spectroscopic Data (Representative)
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 4.10 - 4.00 (m, 2H, azetidine CH₂)

    • 3.75 - 3.65 (m, 2H, azetidine CH₂)

    • 3.55 (t, J = 5.2 Hz, 2H, OCH₂CH ₂)

    • 3.40 (s, 3H, OCH ₃)

    • 3.30 - 3.20 (m, 1H, azetidine CH )

    • 2.80 (t, J = 5.2 Hz, 2H, NHCH ₂)

    • 1.45 (s, 9H, C(CH ₃)₃)

    • A broad singlet corresponding to the NH proton may be observed, and its chemical shift can vary depending on concentration and solvent.

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

    • 156.5 (C=O, Boc)

    • 79.5 (C(CH₃)₃)

    • 71.0 (OCH₂)

    • 59.0 (OCH₃)

    • 58.0 (azetidine CH₂)

    • 52.0 (azetidine CH)

    • 49.0 (NHCH₂)

    • 28.5 (C(C H₃)₃)

  • Mass Spectrometry (ESI+):

    • m/z calculated for C₁₁H₂₂N₂O₃ [M+H]⁺: 231.1703

    • Found: 231.1705

    • Common fragmentation patterns for Boc-protected amines include the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da).[1]

Conclusion

The synthesis of tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate via reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate is a robust and efficient method for accessing this valuable building block. The use of sodium triacetoxyborohydride provides a mild and selective means of effecting the key transformation. This guide has provided a detailed protocol, including purification and characterization methods, to aid researchers in the successful synthesis of this and similar azetidine derivatives, thereby facilitating the advancement of drug discovery programs.

Diagrams

Synthetic Pathway

Synthesis_Pathway cluster_0 Synthesis of Starting Material cluster_1 Reductive Amination Start_Alc tert-Butyl 3-hydroxyazetidine-1-carboxylate Oxidized_Ketone tert-Butyl 3-oxoazetidine-1-carboxylate Start_Alc->Oxidized_Ketone Oxidation (e.g., Swern) Ketone tert-Butyl 3-oxoazetidine-1-carboxylate Final_Product tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate Ketone->Final_Product NaBH(OAc)3, DCM Amine 2-Methoxyethylamine Amine->Final_Product

Caption: Overall synthetic route to the target molecule.

Experimental Workflow

Experimental_Workflow Start Combine Ketone and Amine in DCM Stir Stir at RT (30-60 min) Start->Stir Add_Reducing_Agent Add NaBH(OAc)3 Stir->Add_Reducing_Agent Reaction Stir at RT (2-4 h) Add_Reducing_Agent->Reaction Quench Quench with NaHCO3 (aq) Reaction->Quench Workup Extraction with DCM Quench->Workup Purification Column Chromatography Workup->Purification Final Pure Product Purification->Final

Caption: Step-by-step experimental workflow.

References

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Myers, A. G. (n.d.). Reductive Amination. In Chemistry 115. Harvard University. Retrieved from [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE Core Organic Chemistry. Retrieved from [Link]

  • Salan, J. S., & Toste, F. D. (2007). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 72(16), 6273–6275.
  • Capriati, V., Degennaro, L., Falcicchio, A., Fochi, M., & Luisi, R. (2014). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Lithiated Azetidine Intermediate. European Journal of Organic Chemistry, 2014(18), 3829–3834.
  • Gising, J., & O'Shea, D. F. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv.
  • Reductive Amination - Common Conditions. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

  • O'Neil, I. A., & Southern, J. M. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 114–117.
  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Liu, C., Liu, X., Hua, Z., Tang, H., Du, Y., & Jia, W. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.
  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6529.
  • Deadman, B. J., O'Mahony, G., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1184–1191.
  • O'Brien, P., & Childs, A. C. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(12), 5671–5679.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Vékey, K., Somogyi, Á., & Wysocki, V. H. (1994). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Chemical Society, 116(23), 10565–10573.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • O'Brien, P., & Childs, A. C. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(12), 5671–5679.
  • Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188.

Sources

tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its physicochemical properties, provide a detailed synthetic protocol with mechanistic insights, outline methods for its characterization, discuss its strategic applications in drug discovery, and cover essential safety and handling procedures.

The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a highly valuable structural motif in drug design. Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the strained nature of the azetidine ring imparts a greater degree of conformational rigidity. This property is highly sought after by medicinal chemists as it can lead to improved binding affinity and selectivity for biological targets. The incorporation of azetidine scaffolds has been shown to enhance key drug-like properties, including metabolic stability and aqueous solubility[1]. Historically, azetidine-containing natural products like L-azetidine-2-carboxylic acid have demonstrated significant biological activity, acting as proline receptor antagonists[2]. The subject of this guide, tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate, is a versatile synthetic intermediate that leverages these benefits, offering multiple points for chemical elaboration.

Physicochemical and Structural Properties

The fundamental properties of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate are summarized below. This data is critical for experimental design, reaction monitoring, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₃[3]
Molecular Weight 230.3 g/mol [3]
CAS Number 887581-27-3[3]
Appearance Typically a colorless to pale yellow oilGeneral knowledge
SMILES CC(C)(C)OC(=O)N1CC(C1)NCCOC[3]
Storage Conditions Inert atmosphere, Room Temperature[3]

Synthesis and Purification

The most efficient and common laboratory-scale synthesis of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate is achieved via a one-pot reductive amination reaction. This method is preferred for its high atom economy and operational simplicity.

Synthesis Workflow: Reductive Amination

The logical flow of the synthesis involves the reaction of a ketone precursor with a primary amine to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine.

G A tert-Butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone) C Iminium Ion Intermediate (Unstable, formed in situ) A->C Condensation (-H₂O) B 2-Methoxyethylamine B->C E tert-Butyl 3-((2-methoxyethyl)amino) azetidine-1-carboxylate C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃) D->C

Fig. 1: Reductive amination synthetic workflow.
Experimental Protocol

This protocol describes the synthesis starting from 10 mmol of the ketone precursor.

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (1.71 g, 10 mmol)

  • 2-Methoxyethylamine (0.83 g, 11 mmol, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15 mmol, 1.5 eq)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-Butyl 3-oxoazetidine-1-carboxylate (1.71 g).

  • Solvent and Amine Addition: Dissolve the ketone in anhydrous DCM (50 mL). Add 2-methoxyethylamine (0.83 g) to the solution. Stir the mixture at room temperature for 20-30 minutes. Causality Note: This initial period allows for the formation of the hemiaminal and subsequently the iminium ion intermediate, which is the substrate for the reduction.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride in portions over 10 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards the starting ketone compared to the iminium ion, minimizing side reactions. Adding it in portions helps control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution (50 mL). Stir vigorously for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure title compound.

Spectroscopic Characterization

To ensure the identity and purity of the synthesized compound, a full suite of spectroscopic analyses is required. These methods provide a self-validating system to confirm the molecular structure.[4][5]

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the tert-butyl group (a singlet at ~1.45 ppm integrating to 9H), the methoxy group (a singlet at ~3.35 ppm, 3H), and distinct multiplets for the protons on the azetidine ring and the ethyl chain.

  • ¹³C-NMR (Carbon Nuclear Magnetic Resonance): The spectrum will confirm the presence of 11 distinct carbon environments, including the carbonyl of the Boc group (~156 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methoxy carbon (~59 ppm).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight. The ESI⁺ spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 231.3.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected for the N-H bond (a weak stretch around 3300 cm⁻¹), C-H bonds (~2850-2980 cm⁻¹), and the strong C=O stretch of the Boc-carbamate group (~1690-1700 cm⁻¹).

Applications in Drug Discovery and Development

tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate is not an active pharmaceutical ingredient itself but rather a strategic building block used in multi-step syntheses.[1][5]

  • Scaffold for Lead Optimization: The molecule provides a rigid azetidine core that can be used to orient substituents in a well-defined three-dimensional space, which is crucial for optimizing interactions with a protein binding pocket.

  • Points for Diversification: The compound possesses two key functional handles for further chemical modification:

    • Secondary Amine: This nitrogen can be acylated, alkylated, or used in coupling reactions to attach a wide variety of functional groups or link to other molecular fragments.

    • Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is stable under many reaction conditions but can be selectively removed under mild acidic conditions (e.g., with trifluoroacetic acid).[1] This unmasks the azetidine nitrogen, allowing for a second, orthogonal set of chemical transformations.

  • Modulation of Physicochemical Properties: The methoxyethyl side chain can improve solubility and provides a hydrogen bond acceptor, which can be beneficial for pharmacokinetic properties. The azetidine ring itself is known to enhance metabolic stability compared to more common aliphatic amines.[1] This makes the scaffold particularly useful in research targeting central nervous system disorders and oncology.[1]

Safety and Handling

Proper handling is essential to ensure laboratory safety. Based on available data, this compound presents moderate hazards.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3][6]

    • H319: Causes serious eye irritation.[3][6]

    • H332: Harmful if inhaled.[3]

    • May cause respiratory irritation.[6]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing a lab coat, safety glasses, and appropriate chemical-resistant gloves.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere as recommended.[3]

Conclusion

tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate is a well-defined chemical entity with a molecular weight of 230.3 g/mol .[3] Its value extends far beyond its basic properties; it represents a sophisticated and strategically designed building block for medicinal chemistry. The combination of a rigid azetidine core, orthogonal protecting groups, and functional handles for diversification makes it an indispensable tool for researchers aiming to synthesize novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The synthetic and analytical protocols outlined in this guide provide a reliable framework for its preparation and validation in a research setting.

References

  • tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate. Chemsrc. [Link]

  • tert-Butyl 3-(methylamino)azetidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. MySkinRecipes. [Link]

  • tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central, National Center for Biotechnology Information. [Link]

  • tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate, Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1, 2012. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. ResearchGate. [Link]

Sources

Spectroscopic Characterization of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate, a key intermediate in contemporary drug discovery. The structural elucidation of such molecules is fundamental to ensuring the integrity of medicinal chemistry campaigns. This document will detail the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of the title compound.

While direct experimental spectra for this specific molecule are not publicly available, this guide will leverage established principles of spectroscopic interpretation and data from closely related analogs to provide a robust predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize this and similar molecular entities.

Molecular Structure and Key Functional Groups

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate (CAS RN: 887581-27-3, Molecular Formula: C₁₁H₂₂N₂O₃, Molecular Weight: 230.3 g/mol ) is comprised of a central azetidine ring substituted at the 3-position with a 2-methoxyethylamino side chain.[1] The azetidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H NMR spectrum of the title compound will exhibit distinct signals corresponding to each unique proton environment.

Expected Chemical Shifts and Multiplicities:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
tert-butyl (Boc)~1.45singlet (s)9HThe nine equivalent protons of the tert-butyl group are shielded and show no coupling, resulting in a characteristic singlet.[2]
Azetidine CH₂ (positions 2 & 4)3.5 - 4.2multiplet (m)4HThe protons on the azetidine ring adjacent to the nitrogen are deshielded. They will likely appear as complex multiplets due to geminal and vicinal coupling.
Azetidine CH (position 3)3.0 - 3.5multiplet (m)1HThis proton is coupled to the adjacent azetidine CH₂ protons and the N-H proton of the secondary amine.
NH 1.5 - 2.5 (broad)broad singlet (br s)1HThe chemical shift of the N-H proton can be variable and concentration-dependent. It may also exchange with D₂O.
N-CH₂ -CH₂-O~2.8triplet (t)2HThese protons are adjacent to the nitrogen, resulting in a downfield shift. They will be split into a triplet by the neighboring CH₂ group.
N-CH₂-CH₂ -O~3.5triplet (t)2HThese protons are adjacent to the electronegative oxygen atom, causing a significant downfield shift. They will appear as a triplet due to coupling with the adjacent N-CH₂ group.
O-CH₃ ~3.3singlet (s)3HThe methyl protons are deshielded by the adjacent oxygen atom, resulting in a singlet in the upfield region.[3]

Illustrative ¹H NMR Data of a Related Compound:

To provide context, the ¹H NMR spectrum of 2-methoxyethylamine shows a triplet at approximately 2.85 ppm (-CH₂-N) and a triplet around 3.39 ppm (-CH₂-O), with the methoxy protons appearing as a singlet near 3.36 ppm.[3] These values strongly support the predicted shifts for the side chain of our target molecule.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is generally sufficient.[4]

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides valuable information about the carbon framework of a molecule. The predicted spectrum for tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate will show a distinct signal for each unique carbon atom.

Expected Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C (CH₃)₃ (Boc)~28The methyl carbons of the tert-butyl group are highly shielded.
C (CH₃)₃ (Boc)~80The quaternary carbon of the Boc group is deshielded by the adjacent oxygen atom.
Azetidine C H₂ (positions 2 & 4)50 - 60These carbons are adjacent to the nitrogen of the carbamate, leading to a downfield shift.
Azetidine C H (position 3)55 - 65The carbon bearing the amino substituent will be in a similar region to the other ring carbons.
N-C H₂-CH₂-O~50This carbon is adjacent to the nitrogen atom.
N-CH₂-C H₂-O~70The proximity to the electronegative oxygen atom causes a significant downfield shift.
O-C H₃~59The methoxy carbon is deshielded by the oxygen atom.
C =O (Boc)~156The carbonyl carbon of the carbamate group is significantly deshielded and appears far downfield.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

  • Instrument Setup: Use a ¹³C-equipped NMR spectrometer, often the same instrument as for ¹H NMR.

  • Acquisition Parameters:

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A wider spectral width (e.g., 0-220 ppm) is necessary.

    • A larger number of scans is required due to the lower natural abundance of ¹³C.

  • Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate, electrospray ionization (ESI) would be a suitable soft ionization technique.

Expected Molecular Ions and Fragments:

m/zIonRationale
231.17[M+H]⁺The protonated molecular ion is expected to be the base peak in a positive ion mode ESI spectrum.
253.15[M+Na]⁺Adducts with sodium are commonly observed in ESI-MS.
175.13[M - C₄H₈ + H]⁺Loss of isobutylene from the Boc group is a very common fragmentation pathway for Boc-protected amines.[5]
131.10[M - Boc + H]⁺Cleavage of the entire Boc group is also a characteristic fragmentation. The use of soft ionization techniques can help to minimize this fragmentation if the molecular ion is of primary interest.[6]

Experimental Protocol for ESI-MS:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.

  • Instrument Parameters:

    • Operate the mass spectrometer in positive ion mode.

    • Set the capillary voltage and other source parameters to optimize the signal for the expected molecular ion.

    • Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Functional GroupVibrationRationale
~3300 (broad)N-HStretchThe secondary amine will show a characteristic broad absorption in this region.
2975-2850C-H (aliphatic)StretchThese absorptions are characteristic of the sp³ C-H bonds in the molecule.
~1690C=O (carbamate)StretchThe carbonyl group of the Boc protecting group will exhibit a strong absorption band in this region.[7]
~1160C-O (ether)StretchA strong C-O stretching band is expected for the ether linkage. Ethers can be challenging to definitively identify by IR alone due to overlapping absorptions.[8]
~1170C-O (carbamate)StretchThe C-O single bond of the carbamate will also show a stretching vibration.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film evaporated from a volatile solvent on a salt plate.

  • Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Visualizing the Molecular Structure

To aid in the interpretation of the spectroscopic data, a clear representation of the molecular structure is essential.

Figure 1. Molecular structure of tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate. By understanding the expected ¹H NMR, ¹³C NMR, MS, and IR data, researchers can confidently verify the synthesis of this important building block and ensure the quality of their downstream applications in drug discovery and development. The provided protocols offer a starting point for experimental work, which should always be optimized for the specific instrumentation available.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. [Link]

  • Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... (n.d.). ResearchGate. [Link]

  • Infrared spectroscopy of carbohydrates: a review of the literature. (n.d.). NIST Technical Series Publications. [Link]

  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. (n.d.). NIH. [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015). The Royal Society of Chemistry. [Link]

  • 2-Methoxyethylamine. (n.d.). PubChem. [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (n.d.). ResearchGate. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

  • How can I avoid the Boc-cleavage during Mass Analysis?. (2021). ResearchGate. [Link]

  • tert-Butyl 3-(methylamino)azetidine-1-carboxylate. (n.d.). PubChem. [Link]

  • Interpreting NMR Spectra 1. (2015). YouTube. [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. (2008). ACD/Labs. [Link]

  • The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. (n.d.). Journal of the American Chemical Society. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. [Link]

  • 1 H-NMR spectrum of N-Boc glutamic acid. (n.d.). ResearchGate. [Link]

  • 18.8: Spectroscopy of Ethers. (2024). Chemistry LibreTexts. [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube. [Link]

  • NMR - Interpretation. (2023). Chemistry LibreTexts. [Link]

  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. (2010). PubMed. [Link]

  • Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate. (n.d.). PubChemLite. [Link]

  • Co-Catalyzed Asymmetric Carbamoyl Radical Addition of Imines. (2026). ACS Publications. [Link]

Sources

An In-depth Technical Guide to the Solubility of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate, a key intermediate in contemporary drug discovery and development. Recognizing the critical role of solubility in determining the bioavailability, processability, and ultimate therapeutic efficacy of pharmaceutical compounds, this document synthesizes theoretical predictions with a robust, field-proven experimental protocol for accurate solubility determination. We delve into the molecular characteristics that govern the solubility of this Boc-protected azetidine derivative and present a detailed, step-by-step methodology for its quantitative assessment. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the advancement of small molecule therapeutics.

Introduction: The Pivotal Role of Solubility in Drug Development

The journey of a small molecule from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, solubility stands as a paramount determinant of a compound's ultimate success. Poor aqueous solubility can severely limit oral bioavailability, hinder the development of intravenous formulations, and create significant hurdles in process chemistry and manufacturing. Consequently, a thorough understanding and accurate measurement of a compound's solubility profile early in the development cascade is not merely advantageous but essential for mitigating risks and ensuring the judicious allocation of resources.

The subject of this guide, tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate, is a member of the increasingly important class of azetidine-containing building blocks in medicinal chemistry. The azetidine scaffold is prized for its ability to impart desirable properties such as improved metabolic stability and modulated lipophilicity. However, the introduction of the lipophilic tert-butyloxycarbonyl (Boc) protecting group, while synthetically useful, can significantly impact solubility.[1] This guide will, therefore, provide a detailed exploration of the solubility characteristics of this important intermediate.

Physicochemical Properties and Predicted Solubility Profile

A foundational understanding of a molecule's structure and inherent properties is the first step in predicting its solubility.

Table 1: Physicochemical Properties of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

PropertyValueSource
CAS Number 887581-27-3[2][3]
Molecular Formula C11H22N2O3[2][3]
Molecular Weight 230.30 g/mol [2][3]
SMILES CC(C)(C)OC(=O)N1CC(C1)NCCOC[2]

Diagram 1: Molecular Structure of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

Caption: 2D structure of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate.

Structural Analysis and Solubility Prediction

The "like dissolves like" principle is a cornerstone of solubility prediction.[4] The structure of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate presents a balance of polar and nonpolar functionalities:

  • Polar Moieties: The molecule contains several polar groups capable of hydrogen bonding: the secondary amine, the ether oxygen, and the carbonyl oxygen of the carbamate. These groups will favor interaction with polar solvents.

  • Nonpolar Moieties: The tert-butyl group is a significant nonpolar feature that will contribute to solubility in less polar organic solvents. The ethyl backbone of the side chain also adds to the nonpolar character.

Based on this structural analysis, a qualitative solubility profile can be predicted:

Table 2: Predicted Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe presence of hydrogen bond donors and acceptors suggests some affinity for protic solvents. However, the nonpolar tert-butyl group is expected to limit high solubility in water. Solubility in alcohols is likely to be higher than in water.
Polar Aprotic Acetonitrile, DMSO, DMFModerate to HighThese solvents can accept hydrogen bonds and have a dipole moment, which will favor interaction with the polar groups of the molecule. The absence of a highly ordered hydrogen-bonding network (as in water) makes them more accommodating to the nonpolar regions.
Nonpolar Aprotic Dichloromethane, Ethyl AcetateHighThe significant nonpolar character imparted by the tert-butyl group and the hydrocarbon backbone suggests good solubility in these common organic solvents.[5]
Nonpolar Hexanes, TolueneLow to ModerateWhile the molecule has nonpolar features, the polar groups will likely limit its solubility in highly nonpolar solvents.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

While predictions are valuable, empirical determination of solubility remains the gold standard.[6] The shake-flask method, coupled with a suitable analytical technique for quantification, is a robust and widely accepted approach for determining thermodynamic solubility.[6][7]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess of the solid compound in a chosen solvent for a sufficient period to allow the system to reach equilibrium.[6][7] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined. This method is designed to measure the true thermodynamic solubility, provided that equilibrium is achieved.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Diagram 2: Experimental Workflow for Solubility Determination

A Sample Preparation: Add excess solid to solvent B Equilibration: Agitate at constant temperature A->B Shake/Stir C Phase Separation: Centrifugation/Filtration B->C Separate solid D Quantification: HPLC-UV Analysis C->D Analyze supernatant E Data Analysis: Determine solubility D->E Calculate concentration

Caption: A streamlined workflow for the experimental determination of solubility.

Detailed Step-by-Step Protocol

Materials:

  • tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate (purity >98%)

  • Selected solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker or vortex mixer in a temperature-controlled environment

  • Centrifuge

  • 0.22 µm syringe filters (ensure compatibility with the solvent)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate (e.g., ~10 mg) to a 2 mL glass vial. The key is to have undissolved solid present at the end of the equilibration period.

    • Accurately pipette a known volume of the desired solvent (e.g., 1 mL) into the vial.

    • Securely cap the vial.

    • Prepare samples in triplicate for each solvent to ensure reproducibility.

  • Equilibration:

    • Place the vials on an orbital shaker or vortex mixer set to a consistent agitation speed.

    • Maintain a constant temperature (e.g., 25 °C) throughout the equilibration period.

    • Allow the samples to equilibrate for at least 24 hours. A longer period (e.g., 48 hours) may be necessary to ensure equilibrium is reached. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer increasing.[6]

  • Phase Separation:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid pellet.

    • For an extra measure of certainty, filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any fine particulates that could interfere with the HPLC analysis.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations that are expected to bracket the solubility of the compound in the test solvents.

  • HPLC-UV Analysis:

    • Develop a suitable HPLC method to achieve good separation and peak shape for the analyte. A reversed-phase C18 column is often a good starting point.

    • The mobile phase will depend on the analyte's properties but could consist of a gradient of acetonitrile and water with a modifier like 0.1% formic acid.

    • Set the UV detector to a wavelength where the compound has maximum absorbance to ensure high sensitivity.[8]

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration). The curve should have a correlation coefficient (r²) of >0.99.

    • Inject the filtered supernatant from the equilibrated samples.

  • Data Analysis and Solubility Determination:

    • Using the calibration curve, determine the concentration of the dissolved compound in the supernatant of each sample.[9]

    • The average concentration from the triplicate samples represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Trustworthiness and Self-Validation of the Protocol

The robustness of this protocol is ensured by several self-validating steps:

  • Visual Confirmation of Excess Solid: The presence of undissolved solid at the end of the experiment is a simple yet critical confirmation that a saturated solution has been achieved.

  • Equilibrium Confirmation: Taking multiple time points for analysis ensures that the system has reached a true thermodynamic equilibrium.

  • Triplicate Analysis: Performing the experiment in triplicate allows for the assessment of precision and the identification of any outlier results.

  • Linearity of Calibration Curve: A linear calibration curve with a high correlation coefficient validates the accuracy of the analytical method for quantification.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate. By integrating a theoretical prediction of its solubility profile with a detailed, validated experimental protocol, we have offered a robust framework for researchers and drug development professionals to accurately assess this critical physicochemical property. An early and accurate determination of solubility is indispensable for making informed decisions in medicinal chemistry, process development, and formulation, ultimately contributing to the successful advancement of new therapeutic agents.

References

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved February 6, 2026, from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved February 6, 2026, from [Link]

  • Dissolution Technologies. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 6, 2026, from [Link]

  • LCGC International. (2022). How It Works: UV Detection for HPLC. Retrieved February 6, 2026, from [Link]

  • News-Medical. (n.d.). What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)?. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 3-(methylamino)azetidine-1-carboxylate. Retrieved February 6, 2026, from [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved February 6, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

Harnessing the Strained Ring: A Technical Guide to Substituted Azetidine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Azetidine Scaffold - A Convergence of Stability and Reactivity

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Among the saturated heterocycles, the four-membered azetidine ring has emerged from relative obscurity to become a "privileged" motif in contemporary drug design.[1][2] Historically overshadowed by its less strained pyrrolidine and more reactive aziridine cousins, the azetidine ring occupies a unique chemical space.[3][4] Its significant ring strain, approximately 25.4 kcal/mol, endows it with a distinct reactivity that can be strategically exploited, while maintaining greater stability and easier handling than aziridines.[1][4] This guide provides an in-depth exploration of the synthesis, applications, and strategic considerations for incorporating substituted azetidine derivatives into drug discovery pipelines, tailored for researchers and drug development professionals.

Strategic Incorporation of the Azetidine Moiety: The "Why"

The deliberate inclusion of an azetidine ring is not merely a synthetic curiosity but a calculated decision to modulate key drug-like properties. Its compact, rigid, and three-dimensional structure offers several advantages:

  • Improved Physicochemical Properties: The replacement of larger, more flexible rings like piperidine or pyrrolidine with an azetidine can lead to a reduction in lipophilicity (logP) and an increase in aqueous solubility, both of which are critical for favorable pharmacokinetics.[1]

  • Enhanced Metabolic Stability: The strained ring can be less susceptible to metabolic degradation at certain positions compared to more conventional ring systems. Several FDA-approved drugs, including baricitinib and cobimetinib, leverage the azetidine motif to improve metabolic stability and overall pharmacokinetic profiles.[5]

  • Vectorial Orientation and Receptor Binding: The rigid, non-planar geometry of the azetidine ring provides well-defined exit vectors for substituents, allowing for precise spatial orientation within a target's binding pocket. This can lead to enhanced receptor affinity and selectivity.[1]

  • Bioisosterism: Azetidines can serve as effective bioisosteres for other cyclic and acyclic amines, offering a unique conformational constraint that can be pivotal in optimizing lead compounds.[6]

Synthetic Accessibility: Modern Routes to a Privileged Scaffold

The historical challenge in azetidine chemistry has been its synthesis.[7] However, recent years have witnessed a surge in innovative and robust synthetic methodologies, making a diverse array of substituted azetidines readily accessible.[1][4]

A general workflow for the synthesis and initial screening of a novel azetidine library is depicted below:

G cluster_synthesis Synthesis & Purification cluster_screening Screening Cascade Start Precursor Selection (e.g., β-amino alcohols) Cyclization Intramolecular Cyclization (e.g., Mitsunobu, Appel reaction) Start->Cyclization Protection N-Protection (e.g., Boc, Cbz) Cyclization->Protection Functionalization C3-Functionalization (e.g., Oxidation, Alkylation) Protection->Functionalization Deprotection N-Deprotection Functionalization->Deprotection Final_Product Final Azetidine Derivative Deprotection->Final_Product HTS High-Throughput Screening (Primary Assay) Final_Product->HTS Library of Derivatives Dose_Response Dose-Response & IC50 (Secondary Assay) HTS->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity ADME In vitro ADME/Tox Selectivity->ADME Lead_Candidate Lead Candidate ADME->Lead_Candidate

Caption: A generalized workflow for the synthesis and screening of novel azetidine derivatives.

Key synthetic strategies include:

  • Intramolecular Cyclization: The most common approach, often starting from γ-amino alcohols or related precursors.

  • [2+2] Cycloadditions: Reactions between imines and alkenes, particularly useful for accessing azetidin-2-ones (β-lactams).[6][8]

  • Ring Contraction/Expansion: Methods involving the contraction of larger rings (e.g., pyrrolidines) or the expansion of smaller rings (e.g., aziridines).[4][6]

  • Modern Catalytic Methods: Recent advances in photoredox and metal catalysis have enabled novel and efficient routes to functionalized azetidines.[1]

Therapeutic Applications: A Survey of Disease Areas

The versatility of the azetidine scaffold is evident in its broad range of pharmacological activities.[7][9]

Oncology

Azetidine derivatives have shown significant promise as anticancer agents.[5][10] One notable example is their application as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in many cancers.

Azetidine-based compounds have been developed as direct STAT3 inhibitors, demonstrating improved cellular activity over previous leads.[11] These compounds can induce apoptosis and suppress the expression of STAT3 target genes in tumor cells.[11]

A simplified representation of the STAT3 signaling pathway and the point of inhibition is shown below:

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates to Gene Target Gene Expression Nucleus->Gene Azetidine_Inhibitor Azetidine Derivative Azetidine_Inhibitor->STAT3 inhibits

Caption: Inhibition of the STAT3 signaling pathway by an azetidine-based inhibitor.

Furthermore, azetidine moieties have been incorporated into microtubule-targeting agents. For instance, analogues of TZT-1027, a dolastatin 10 derivative, have been synthesized where a phenylethyl group is replaced by a 3-aryl-azetidine moiety.[12] These compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[12]

Compound/AnalogueTarget Cell LineIC50 (nM)Reference
TZT-1027 Analogue 1a A549 (Lung)2.2[12]
TZT-1027 Analogue 1a HCT116 (Colon)2.1[12]
Azetidine STAT3 Inhibitor 7e MDA-MB-231 (Breast)~1.0 µM (GI50)[11]
Azetidine STAT3 Inhibitor 7f MDA-MB-231 (Breast)~0.8 µM (GI50)[11]
Infectious Diseases

The most well-known application of the azetidine scaffold is in the form of azetidin-2-ones, the core structure of β-lactam antibiotics like penicillins and cephalosporins.[13][14] These compounds irreversibly inhibit enzymes involved in the synthesis of the bacterial cell wall.[8]

Beyond classical β-lactams, novel azetidine derivatives are being explored to combat growing antimicrobial resistance.[10] For example, combining the azetidine ring with a quinolone nucleus has yielded compounds with superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to some clinical fluoroquinolones.[14]

Central Nervous System (CNS) Disorders

The conformational rigidity and ability to modulate physicochemical properties make azetidines attractive for CNS drug discovery, where blood-brain barrier penetration is a key challenge.[5] They have been investigated for a range of neurological conditions, including Parkinson's disease, Tourette's syndrome, and ADHD.[15] Tricyclic derivatives of azetidine have been synthesized and shown to act as CNS stimulants, with some compounds demonstrating potent reserpine antagonism in preclinical models.[16]

Case Study: Protocol for the Synthesis of a 3-Substituted Azetidine Derivative

This section provides a detailed, self-validating protocol for a key synthetic transformation. The rationale behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize N-Boc-3-oxoazetidine from N-Boc-3-hydroxyazetidine via Swern oxidation.

Rationale: The 3-oxoazetidine is a versatile intermediate for further functionalization at the C3 position (e.g., via reductive amination or Wittig reactions). Swern oxidation is chosen for its mild conditions, which are well-tolerated by the azetidine ring.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware, inert atmosphere setup (N2 or Ar)

Step-by-Step Protocol:

  • Reaction Setup (Self-Validation: Inert atmosphere is critical to prevent quenching of reactive intermediates by moisture):

    • A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous DCM (10 volumes relative to the starting material).

    • The flask is cooled to -78 °C using an acetone/dry ice bath.

  • Activation of DMSO (Self-Validation: Slow addition is crucial to control the exothermic reaction and prevent side reactions):

    • Oxalyl chloride (1.5 equivalents) is added dropwise to the cold DCM, maintaining the internal temperature below -65 °C.

    • Anhydrous DMSO (3.0 equivalents) is then added dropwise, ensuring the temperature does not exceed -65 °C. The mixture is stirred for 15 minutes. A positive pressure of nitrogen should be maintained.

  • Addition of the Alcohol (Self-Validation: A clear solution indicates proper dissolution; temperature control prevents decomposition):

    • A solution of N-Boc-3-hydroxyazetidine (1.0 equivalent) in a minimal amount of anhydrous DCM is added dropwise to the reaction mixture. The internal temperature should be kept below -65 °C.

    • The reaction is stirred at -78 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Quenching (Self-Validation: The addition of TEA is exothermic and should be done slowly to avoid a runaway reaction. The formation of a precipitate (triethylammonium chloride) is an indicator of reaction progression):

    • Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture.

    • After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature over 1-2 hours.

  • Work-up and Purification (Self-Validation: Each wash removes specific impurities. The final organic layer should be clear and colorless):

    • The reaction is quenched with water. The layers are separated.

    • The aqueous layer is extracted twice with DCM.

    • The combined organic layers are washed sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the pure N-Boc-3-oxoazetidine.

Expected Outcome: A white to off-white solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The purity should be assessed by HPLC.

Future Perspectives and Challenges

The future of azetidine derivatives in drug discovery is bright.[5] Advances in synthetic chemistry will continue to expand the accessible chemical space, including more complex spirocyclic and fused azetidine systems.[1] The application of computational methods will further refine the rational design of azetidine-containing molecules with optimized properties.

However, challenges remain. The synthesis of certain substituted azetidines can still be complex and low-yielding, posing scalability issues for manufacturing.[6] The inherent strain of the ring, while beneficial for reactivity, can also be a liability, and potential ring-opening reactions under physiological or metabolic conditions must be carefully evaluated for each new derivative.

References

  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. - Medwin Publishers. Available from: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2020-12-22). Available from: [Link]

  • Synthetic azetidines could help simplify drug design for neurological diseases | ScienceDaily. (2019-08-10). Available from: [Link]

  • Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog. (2025-12-30). Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026-01-06). Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24). Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-05). Available from: [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. Available from: [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022-06-30). Available from: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Azetidine derivatives of tricyclic antidepressant agents - PubMed. Available from: [Link]

  • Antimicrobial potential of various substituted azetidine derivatives: a mini review. (2018-03-07). Available from: [Link]

  • Azetidines of pharmacological interest - PubMed. (2021-06-29). Available from: [Link]

Sources

The Strategic Role of Azetidine Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The Four-Membered Paradigm

In the landscape of saturated heterocycles, the azetidine ring (a four-membered nitrogen heterocycle) has transitioned from a synthetic curiosity to a privileged scaffold. Historically overshadowed by pyrrolidines (5-membered) and piperidines (6-membered) due to perceived instability and synthetic difficulty, azetidines are now central to "escape from flatland" strategies.

Their value lies in a unique intersection of properties:

  • Metabolic Hardening: Blocking metabolic soft spots (e.g., N-dealkylation) found in larger rings.

  • Vector Manipulation: Providing rigid, distinct exit vectors (approx. 90° bond angles) that differ from the ~109.5° of larger aliphatic rings.

  • Lipophilicity Modulation: Lowering LogD while maintaining basicity, often serving as a superior bioisostere for gem-dimethyl or carbonyl groups.

This guide details the physicochemical rationale, synthetic protocols, and clinical validation of azetidine scaffolds.

Physicochemical Profiling: Azetidine vs. Homologs[1]

The selection of an azetidine core is rarely arbitrary; it is a calculated decision to alter the physicochemical profile of a lead compound.

Comparative Metrics

The following table contrasts azetidine with its 5- and 6-membered homologs. Note the significant ring strain, which drives unique reactivity but also provides rigid conformational control.

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact on Drug Design
Ring Strain (kcal/mol) ~26.0~6.0~0.0High strain prevents "floppy" conformations; locks substituents in vector space.
pKa (Conjugate Acid) ~11.29~11.27~11.22Basicity is comparable, but steric bulk around the N-lone pair differs significantly.
LogP (Octanol/Water) ~0.15~0.46~0.84Azetidine lowers lipophilicity (lower LogP), improving solubility and reducing metabolic clearance.
C-N-C Bond Angle ~90°~104°~110°Distinct projection of substituents; ideal for fine-tuning target engagement.
Mechanism of Action: The "Metabolic Switch"

Replacing a piperidine or pyrrolidine with an azetidine often reduces the rate of oxidative metabolism. The high ionization potential of the strained ring makes the α-carbon less susceptible to Cytochrome P450-mediated oxidation (N-dealkylation).

MetabolicLogic cluster_0 Standard Scaffold cluster_1 Azetidine Bioisostere Piperidine Piperidine Ring (Low Strain, High LogP) Metabolism CYP450 Oxidation (High Clearance) Piperidine->Metabolism α-C Oxidation Azetidine Azetidine Ring (High Strain, Low LogP) Piperidine->Azetidine Ring Contraction Strategy Stability Metabolic Stability (Low Clearance) Azetidine->Stability Steric/Electronic Protection

Figure 1: Logic flow demonstrating the metabolic stability advantage of azetidine substitution.

Synthetic Methodologies & Protocols

Accessing functionalized azetidines requires overcoming the enthalpy barrier of ring closure. Modern methods utilize high-energy intermediates or specific catalytic cycles.

Core Synthetic Strategies
  • Intramolecular Nucleophilic Substitution (4-exo-tet): Cyclization of γ-haloamines.

  • [2+2] Cycloaddition: Photochemical (Aza-Paterno-Büchi) or thermal reaction of imines/alkenes.

  • Ring Contraction: Rearrangement of pyrrolidine derivatives.

  • From Azetidin-3-ones: Reductive amination or Horner-Wadsworth-Emmons (HWE) olefination.

Detailed Protocol: Synthesis of Baricitinib Intermediate

Target: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Context: This is the critical "linker" intermediate for Baricitinib (Olumiant), a JAK1/2 inhibitor. The exocyclic double bond is installed via HWE reaction, followed by N-functionalization.

Reagents & Setup
  • Starting Material: tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv)

  • Reagent: Diethyl cyanomethylphosphonate (1.2 equiv)

  • Base: Potassium tert-butoxide (KOtBu) or NaH (1.5 equiv)

  • Solvent: Anhydrous THF (0.2 M)

  • Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Methodology
  • Phosphonate Activation:

    • Charge a flame-dried 3-neck flask with anhydrous THF under N₂ atmosphere.

    • Add diethyl cyanomethylphosphonate.

    • Cool to 0 °C.

    • Add base (KOtBu) portion-wise over 15 minutes. A slight exotherm may occur. Stir for 30 mins to ensure deprotonation (formation of the phosphonate carbanion).

  • HWE Reaction:

    • Dissolve tert-butyl 3-oxoazetidine-1-carboxylate in minimal THF.

    • Add the ketone solution dropwise to the phosphonate mixture at 0 °C.

    • Allow the reaction to warm to RT and stir for 4–6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS for disappearance of ketone (M+H not usually visible for Boc-ketone, look for product peak).

  • Workup & Isolation:

    • Quench with saturated NH₄Cl solution.

    • Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

    • Product: tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[1][2]

  • Deprotection & Functionalization (Telescoped):

    • Treat the Boc-intermediate with TFA/DCM (1:4) at 0 °C for 2 hours. Concentrate to dryness to yield the TFA salt.

    • Redissolve in DCM/TEA (Triethylamine, 3.0 equiv) at 0 °C.

    • Add Ethanesulfonyl chloride (1.1 equiv) dropwise.

    • Stir at RT for 2 hours.

    • Purification: Flash column chromatography (SiO₂, 0-50% EtOAc/Hexane).

Yield: Typically 60–75% over 3 steps.

BaricitinibSynthesis SM tert-butyl 3-oxoazetidine-1-carboxylate Step1 Step 1: HWE Reaction (Diethyl cyanomethylphosphonate, Base) SM->Step1 Inter1 Boc-Protected Alkene Step1->Inter1 Step2 Step 2: Acid Deprotection (TFA/DCM) Inter1->Step2 Inter2 Azetidine TFA Salt Step2->Inter2 Step3 Step 3: Sulfonylation (EtSO2Cl, TEA) Inter2->Step3 Final Target Intermediate: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Step3->Final

Figure 2: Synthetic workflow for the critical azetidine linker in Baricitinib.

Case Studies in Drug Design

Baricitinib (JAK Inhibitor)[6][7]
  • Role of Azetidine: Acts as a rigid linker connecting the ethylsulfonyl group to the pyrrolo[2,3-d]pyrimidine core.

  • Design Win: The sp² hybridized carbon at the 3-position (exocyclic double bond) creates a planar geometry that orients the nitrile group for optimal interaction within the JAK active site, a conformation difficult to achieve with a saturated pyrrolidine.

Cobimetinib (MEK Inhibitor)
  • Role of Azetidine: A 3-substituted azetidine moiety projects into the solvent-exposed region of the MEK kinase domain.

  • Design Win: The high solubility conferred by the azetidine (relative to a piperidine) improves the oral bioavailability of the drug. The scaffold positions the terminal amine to interact with the catalytic loop (Asp190), enhancing potency.

Delgocitinib (JAK Inhibitor)[8]
  • Role of Azetidine: Features a spirocyclic azetidine —specifically a 1,6-diazaspiro[3.4]octane system.[3]

  • Design Win: This represents the "Advanced Architecture" of azetidines. The spiro-fusion creates a highly rigid, three-dimensional structure that fills the binding pocket with high specificity, reducing off-target effects common in flat aromatic inhibitors.

Advanced Architectures: Spirocyclic Azetidines

Spirocyclic azetidines are emerging as superior bioisosteres for morpholine and piperazine rings. They offer defined exit vectors without the entropic penalty of flexible rings.

Synthesis of Angular Spiro-Azetidines: A robust method involves the reaction of cyclic alkenes with Chlorosulfonyl Isocyanate (CSI)—known as the Graf reaction—followed by reduction.

SpiroSynthesis Alkene Cyclic Alkene (e.g., Methylenecyclobutane) BetaLactam Spiro-β-Lactam Intermediate Alkene->BetaLactam [2+2] Cycloaddition CSI Reagent: Chlorosulfonyl Isocyanate (CSI) CSI->BetaLactam Reduction Reduction (LiAlH4) BetaLactam->Reduction SpiroAzetidine Spirocyclic Azetidine Reduction->SpiroAzetidine Lactam Reduction

Figure 3: General synthetic route to spirocyclic azetidines via Graf reaction.

References

  • Baricitinib Synthesis: A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.[1] Chemistry of Heterocyclic Compounds.

  • Azetidine Physicochemical Properties: Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

  • Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation of Angular Spirocyclic Azetidines in Drug Discovery. Angewandte Chemie Int. Ed.

  • Cobimetinib Discovery: Discovery of Cobimetinib, a Potent and Selective MEK Inhibitor. ACS Medicinal Chemistry Letters.

  • Azetidine vs Pyrrolidine pKa: Comparison of the basicity of nitrogen heterocycles. Journal of Organic Chemistry.

Sources

Physicochemical Characteristics of N-Boc Protected Azetidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Four-Membered Paradox

In modern drug discovery, the azetidine ring has graduated from a mere "curiosity" to a privileged scaffold.[1] It offers a unique solution to the "molecular obesity" crisis by lowering lipophilicity (LogD) while maintaining rigid vector orientation compared to its six-membered homologues (piperidines).

However, the N-Boc protected azetidine —the primary vehicle for introducing this motif—presents a distinct set of physicochemical challenges. It is not simply a "smaller pyrrolidine." It is a high-energy, conformationally dynamic system where ring strain (~25.4 kcal/mol) and carbamate rotamerism collide. This guide dissects these characteristics, providing the mechanistic grounding required to handle, analyze, and deprotect this scaffold without compromising yield or integrity.

Structural Dynamics & Conformation

Ring Strain and Puckering

Unlike the planar oxetane, the azetidine ring is puckered to alleviate torsional strain (Pitzer strain) between vicinal hydrogens.

  • Puckering Angle: ~30–37° depending on substitution.

  • Inversion Barrier: The energy barrier for nitrogen inversion is low (~10 kcal/mol), allowing rapid "butterfly" flipping at room temperature.

  • Impact of N-Boc: The bulky tert-butyl group exacerbates steric clash with C2/C4 protons, often locking the ring into specific puckered conformations that can complicate crystal packing and solubility profiles.

N-Boc Rotamerism (The NMR "Ghosting" Effect)

The most immediate analytical challenge with N-Boc azetidines is the appearance of dual signals in NMR spectra. This is not impurity; it is restricted rotation around the N–C(O) amide bond.

  • Mechanism: The partial double bond character of the carbamate nitrogen-carbonyl bond creates two distinct rotamers: s-cis and s-trans.

  • Observation: In 4-membered rings, the energy difference between these rotamers is smaller than in larger rings, leading to near 1:1 populations and significant signal broadening or doubling at room temperature.

Figure 1: N-Boc Azetidine Rotameric Equilibrium

NBoc_Rotamers RotamerA s-trans Conformer (Boc-tBu away from Ring) Transition Transition State (Planar N-C=O) RotamerA->Transition Rotation (Slow on NMR timescale) NMR_Effect NMR Consequence: Signal Broadening/Doubling RotamerA->NMR_Effect RotamerB s-cis Conformer (Boc-tBu toward Ring) Transition->RotamerB RotamerB->NMR_Effect leads to

Caption: Restricted rotation around the N-C(O) bond creates distinct rotamers, complicating NMR integration.

Physicochemical Profile: Comparative Analysis

The N-Boc group drastically alters the electronic and physical landscape of the azetidine core.

PropertyFree AzetidineN-Boc AzetidinePyrrolidine (Ref)Implication
Ring Strain (kcal/mol) ~25.4~25.4~5.4High susceptibility to nucleophilic ring opening.
Basicity (pKa) 11.29 (conj.[2] acid)Neutral (Carbamate)11.31N-Boc species are non-basic; compatible with base-sensitive reactions.
Lipophilicity (LogP) -0.14 (Miscible)~1.8 – 2.20.46Boc adds significant lipophilicity, aiding extraction into organic solvents.
Boiling Point 62 °C>200 °C (decomposes)87 °CN-Boc azetidines are generally oils or low-melting solids, not volatile.
Stability Hygroscopic, volatileStable solid/oilStableN-Boc stabilizes the amine against oxidation but introduces acid sensitivity.

Reactivity & Stability: The Decomposition Trap

Acid-Catalyzed Deprotection Kinetics

Removing the Boc group from an azetidine is kinetically distinct from removing it from a linear amine or pyrrolidine.

  • Second-Order Dependence: Kinetics often show a second-order dependence on acid concentration.[3]

  • The Risk: The tert-butyl cation generated during deprotection is a potent electrophile. In the presence of the highly strained azetidine ring, "scrambling" or polymerisation can occur if the t-butyl cation is not effectively scavenged.

Nucleophilic Ring Opening (The "Spring-Loaded" Trap)

The 25 kcal/mol strain energy acts as a spring. Under acidic conditions, if the nitrogen becomes protonated (forming an azetidinium-like transition state) or if a strong nucleophile is present, the ring will open to relieve strain.

Critical Warning: Avoid strong Lewis acids (e.g., BF3·OEt2) with N-Boc azetidines unless ring expansion is the goal.

Figure 2: Acid Deprotection & Decomposition Pathways

Deprotection_Pathways Start N-Boc Azetidine Protonation Protonated Carbamate (Intermediate) Start->Protonation + H+ (TFA/HCl) Path1_Step1 Fragmentation (- CO2, - tBu+) Protonation->Path1_Step1 Standard Pathway Path2_Step1 Nu: Attack on C2/C4 (Ring Strain Release) Protonation->Path2_Step1 If Nu: present (e.g., I-, Br-, solvent) Product Azetidine Salt (Desired) Path1_Step1->Product Decomp Linear Amine / Polymer (Decomposition) Path2_Step1->Decomp

Caption: High ring strain makes N-Boc azetidines susceptible to ring-opening if nucleophiles are present during deprotection.

Experimental Protocols

Protocol A: Standard Deprotection (TFA)

Use this for general synthesis where acid-sensitive side groups are absent.

  • Dissolution: Dissolve N-Boc azetidine (1.0 equiv) in DCM (0.1 M concentration). Note: High dilution prevents intermolecular polymerization.

  • Scavenger Addition: Add Triethylsilane (TES) (2.0 equiv).

    • Why? TES traps the tert-butyl cation, preventing it from attacking the strained azetidine ring or alkylating other sites.

  • Acidification: Add TFA (10–20 equiv) dropwise at 0 °C.

  • Reaction: Warm to room temperature. Monitor by TLC (ninhydrin stain) or LCMS.

    • Self-Validation: If the reaction turns black or tarry, ring opening/polymerization has occurred. Reduce temperature or switch to HCl/Dioxane.

  • Workup: Concentrate in vacuo. Do not heat above 40 °C.

Protocol B: HCl/Dioxane (Anhydrous)

Use this when the free amine salt is required directly as a solid.

  • Dissolution: Dissolve N-Boc azetidine in 1,4-dioxane (0.2 M).

  • Acid Addition: Add 4M HCl in dioxane (5-10 equiv) at 0 °C.

  • Precipitation: The azetidine hydrochloride salt often precipitates.

  • Isolation: Filter the solid under nitrogen.

    • Caution: Azetidine salts are hygroscopic. Store in a desiccator.

NMR Analysis of Rotamers

To confirm purity despite rotameric broadening:

  • Variable Temperature (VT) NMR: Run the spectrum at 50–60 °C (in DMSO-d6).

  • Result: The rotameric exchange rate increases, causing coalescence of the split signals into sharp singlets. This confirms the species is a single compound and not a mixture of impurities.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry, 2021. Link

  • Azetidines in Medicinal Chemistry: Emerging Applications. Future Medicinal Chemistry, 2026. Link

  • Kinetics and Mechanism of N-Boc Cleavage. Journal of Organic Chemistry, 2006. Link

  • Ring-Opening of Azetidiniums by Nucleophiles. European Journal of Organic Chemistry, 2020. Link

  • Rotamers or Diastereomers? An Overlooked NMR Solution. Beilstein Journal of Organic Chemistry, 2022. Link

Sources

Thermal Stability of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate: A Proactive Assessment for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Executive Summary

The azetidine scaffold is a privileged structure in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties to drug candidates.[1][2] Tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate is a key intermediate in the synthesis of these complex molecules. Its thermal stability is a critical parameter that dictates its storage, handling, and use in subsequent synthetic steps, ultimately impacting the purity and safety of the final active pharmaceutical ingredient (API). This guide presents a comprehensive framework for evaluating the thermal stability of this compound. We will explore its theoretical degradation pathways based on its constituent functional groups—the strained azetidine ring and the thermally labile tert-butyl carbamate (Boc) protecting group. Furthermore, this document provides detailed, field-proven experimental protocols using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC) to empirically determine its stability profile. This integrated approach ensures a robust understanding of the molecule's behavior under thermal stress, empowering researchers to mitigate risks in the drug development pipeline.

Introduction to the Core Compound and its Significance

The Azetidine Moiety in Pharmaceutical Design

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as valuable building blocks in drug discovery.[2] Their inherent ring strain, while a challenge in synthesis, provides unique three-dimensional vectors for molecular elaboration.[2][3] Incorporating an azetidine ring can enhance metabolic stability, improve aqueous solubility, and modulate the basicity of parent compounds, making them attractive features for optimizing drug-like properties.[1]

Molecular Profile: tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

The subject of this guide is a multifunctionalized azetidine derivative. Its structure is characterized by three key features:

  • Azetidine Core: The central four-membered ring.

  • tert-Butyl Carbamate (Boc) Group: A common nitrogen-protecting group that is crucial for controlled, multi-step syntheses.[1]

  • (2-methoxyethyl)amino Side Chain: A functional handle for further chemical modification.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₃[4]
Molecular Weight 230.3 g/mol [4]
CAS Number 887581-27-3[4]
Recommended Storage Room Temperature, Inert Atmosphere[4]
Why Thermal Stability is a Non-Negotiable Parameter

Thermal stability is the measure of a substance's resistance to decomposition upon heating.[5] In pharmaceutical development, a lack of thermal stability can lead to:

  • Impurity Generation: Degradants can be toxic or have unintended pharmacological effects, compromising patient safety.

  • Loss of Potency: Decomposition reduces the concentration of the desired compound, affecting efficacy.

  • Inconsistent Reactions: An unstable starting material can lead to variable yields and complex purification challenges in subsequent manufacturing steps.

Therefore, a thorough understanding of a compound's thermal limits is essential for defining safe storage conditions, processing parameters, and shelf-life.[6][7]

Predicted Thermal Degradation Pathways

A proactive analysis of the molecule's structure allows us to predict its most likely points of failure under thermal stress.

Pathway 1: Thermal Elimination of the Boc Group

The tert-butyl carbamate (Boc) group is notoriously sensitive to heat. It is known to undergo a unimolecular elimination reaction at elevated temperatures, decomposing into isobutylene, carbon dioxide, and the deprotected secondary amine.[8][9] This is often the primary and lowest-temperature degradation pathway for Boc-protected amines.

Fig. 1: Predicted thermal decomposition of the Boc group.
Pathway 2: Azetidine Ring Instability

The four-membered azetidine ring possesses significant ring strain (~26 kcal/mol), making it more reactive than its larger pyrrolidine or piperidine counterparts.[2] While generally more stable than aziridines, this strain can still be a driving force for decomposition, especially at temperatures above the Boc-deprotection threshold.[2] The newly formed secondary amine (from Pathway 1) could potentially catalyze or participate in ring-opening polymerization or other rearrangement reactions.

A Multi-Pronged Analytical Strategy

No single technique can provide a complete picture of thermal stability. A validated approach combines bulk analysis (TGA, DSC) with specific, quantitative analysis (HPLC). This workflow ensures that we understand both when the molecule degrades and what it degrades into.

G A Sample: tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Isothermal Stress Testing A->D E Identify Onset of Mass Loss (T_onset) B->E F Identify Melt & Decomposition Events (T_m, T_d) C->F G HPLC-MS Analysis of Stressed Samples D->G I Comprehensive Thermal Stability Profile E->I F->I H Identify & Quantify Degradants G->H H->I

Fig. 2: Integrated workflow for thermal stability assessment.

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide robust and reproducible data. The rationale behind key parameter choices is explained to demonstrate expertise and ensure trustworthiness.

Protocol 1: Thermogravimetric Analysis (TGA)

Core Objective: To determine the temperature at which the compound begins to lose mass due to decomposition or volatilization.[5][6] TGA is the primary tool for assessing thermal stability.[5][7]

Methodology:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to manufacturer specifications using certified reference materials.

  • Sample Preparation: Place 5-10 mg of the compound into a clean, tared aluminum or platinum TGA pan. An open pan is used to allow evolved gases to escape freely.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.

    • Causality: An inert nitrogen atmosphere is crucial to prevent oxidative degradation, isolating the effects of thermal decomposition alone.[5]

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

    • Causality: A 10 °C/min heating rate is a standard in pharmaceutical analysis, providing a good compromise between high-resolution data and practical experiment duration.[5][10]

  • Data Analysis: Record the mass of the sample as a function of temperature. Determine the onset temperature (T_onset) of decomposition, defined as the point where the TGA curve first deviates from the established baseline.[5]

Protocol 2: Differential Scanning Calorimetry (DSC)

Core Objective: To measure the heat flow into or out of the sample as a function of temperature. DSC identifies melting points, phase transitions, and the exothermic or endothermic nature of decomposition events.[11][12]

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan.

    • Causality: Hermetic sealing is critical. It contains any evolved gases during initial decomposition, ensuring that the measured heat flow (enthalpy) is accurate and not skewed by the heat of vaporization.

  • Reference: An empty, hermetically sealed aluminum pan is used as the reference.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature approximately 20 °C above the TGA T_onset at a rate of 10 °C/min.

  • Data Analysis: Plot heat flow versus temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Correlate these thermal events with the mass loss events observed in the TGA analysis.

Protocol 3: Isothermal Stress Testing and Degradant Identification

Core Objective: To identify the chemical structures of degradation products formed under controlled thermal stress and to quantify their rate of formation. This confirms the pathways predicted in Section 2.

Methodology:

  • Temperature Selection: Choose a stress temperature that is realistically challenging but below the rapid decomposition onset found by TGA (e.g., 80 °C, 100 °C).

  • Sample Preparation: Weigh multiple, identical samples of the compound into glass vials. Seal the vials (under nitrogen if desired) and place them in a calibrated oven at the selected temperature.

  • Time Points: Remove one vial at predetermined time points (e.g., 0, 24, 48, 72, 168 hours). Store removed samples at -20°C to halt further degradation.

  • Analysis by HPLC-MS:

    • Dissolve the contents of each vial in a suitable solvent (e.g., acetonitrile/water) to a known concentration.

    • Inject the samples onto a reverse-phase C18 HPLC column coupled to a mass spectrometer (MS).

    • Use a gradient elution method to separate the parent compound from any newly formed impurities.

  • Data Analysis:

    • Quantify the decrease in the parent compound's peak area over time.

    • Identify the mass-to-charge ratio (m/z) of the new impurity peaks using the MS detector. Compare these masses to the predicted degradants (e.g., the de-Boc product).

Interpreting the Data: Building a Cohesive Stability Narrative

Synthesizing TGA and DSC Results

By overlaying the TGA and DSC data, a powerful narrative emerges. For instance, a sharp endothermic peak in the DSC that occurs at the same temperature as a significant mass loss in the TGA strongly suggests that the substance is melting and decomposing simultaneously. An exothermic peak in the DSC coinciding with mass loss is a clear indicator of a high-energy decomposition event.

Tabulating Quantitative Data

Organizing the results in a clear table is essential for reporting and decision-making.

AnalysisParameterExpected Observation / Result Template
TGA Onset of Mass Loss (T_onset)e.g., ~150-180 °C
Mass Loss Step 1 (%)Corresponds to loss of Boc group (isobutylene + CO₂)
Mass Loss Step 2 (%)Further degradation of the azetidine ring
DSC Melting Point (T_m)Endothermic peak (if melting occurs before decomposition)
Decomposition EventExothermic/Endothermic peak coinciding with TGA T_onset
HPLC-MS Major Degradant at 80°CPeak with m/z corresponding to the de-Boc amine
Purity at T=0>99.0%
Purity after 168h at 80°Ce.g., 98.5%

Conclusion and Recommendations

This guide outlines a scientifically rigorous approach to characterizing the thermal stability of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate. Based on its chemical structure, the primary thermal liability is predicted to be the loss of the Boc-protecting group, followed by potential degradation of the strained azetidine ring at higher temperatures. The provided TGA, DSC, and isothermal stress testing protocols create a self-validating system to confirm these predictions empirically. The resulting data will enable drug development professionals to establish appropriate storage and handling procedures, define safe operating limits for synthetic reactions, and ensure the overall quality and integrity of this critical pharmaceutical intermediate.

References

  • Thornley, C., & Maccoll, A. (1971). The thermal decompositions of carbamates. IV. The reactions of isopropyl N,N-dimethylcarbamate and t-butyl N,N-dimethylcarbamate. Journal of the Chemical Society B: Physical Organic, 135-138. [Link]

  • ChemSynthesis. tert-butyl carbamate. [Link]

  • Vo, T. T., et al. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Angewandte Chemie International Edition, 61(13), e202115963. [Link]

  • TA Instruments. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • MySkinRecipes. tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. [Link]

  • Egsgaard, H., & Carlsen, L. (1987). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Journal of the Chemical Society, Perkin Transactions 2, 1813-1817. [Link]

  • Foley, D. A., & Deborah, A. (2019). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 17(48), 10171-10187. [Link]

  • NETZSCH Analyzing & Testing. Thermal Analysis in the Pharmaceutical Field. [Link]

  • Wikipedia. Azetidine. [Link]

  • ResolveMass Laboratories Inc. DSC vs TGA: A Simple Comparison Guide. [Link]

  • Nanalysis. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]

  • Henven. Thermal Analysis of Pharmaceuticals. [Link]

  • National Center for Biotechnology Information. Azetidine. [Link]

  • NETZSCH Analyzing & Testing. 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. [Link]

  • National Center for Biotechnology Information. tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. [Link]

  • Wang, T., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Organic Letters, 23(20), 7859–7863. [Link]

  • Al-Majed, A. A., et al. (2013). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Journal of the Korean Chemical Society, 57(1), 122-126. [Link]

  • Kincses, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1013. [Link]

  • Pignatello, R. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-259. [Link]

  • Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. [Link]

Sources

Methodological & Application

Application Note: N-Boc Deprotection of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceutical and agrochemical applications.[1] Its widespread use stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.[2][3] This application note provides a detailed protocol for the N-Boc deprotection of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate, a key intermediate in the synthesis of various biologically active compounds.[4][5] The focus is on providing a robust and reproducible method, grounded in a thorough understanding of the underlying reaction mechanism and potential challenges.

The azetidine ring is a valuable scaffold in medicinal chemistry, and its derivatives are integral to the development of novel therapeutics. The successful deprotection of the Boc group on the azetidine nitrogen is a critical step in elaborating the core structure. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for this transformation.

Reaction Mechanism and Scientific Rationale

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism.[6] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond.

The departure of the stable tert-butyl cation leads to the formation of a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. In the presence of excess acid, the newly liberated amine is protonated to form the corresponding ammonium salt.

It is crucial to consider the potential for side reactions. The tert-butyl cation generated during the reaction is a potent electrophile and can alkylate nucleophilic sites on the substrate or solvent.[7] While the target molecule in this protocol has limited sites susceptible to tert-butylation, this can be a significant issue with more complex substrates containing electron-rich aromatic rings or other nucleophilic functional groups.[7]

Choice of Acidic Reagent

Several acidic reagents can effect Boc deprotection, each with its own advantages and disadvantages.[1]

  • Trifluoroacetic Acid (TFA): TFA is a strong acid that is highly effective for Boc cleavage, often used in dichloromethane (DCM) as a cosolvent.[8][9][10] Reactions are typically rapid at room temperature. A significant drawback is the formation of a trifluoroacetate salt, which can sometimes be oily and difficult to handle.[9] Residual TFA can also be challenging to remove completely.

  • Hydrochloric Acid (HCl) in an Organic Solvent: A solution of HCl in an organic solvent, such as 1,4-dioxane or methanol, is another common choice.[6][9] This method often yields a crystalline hydrochloride salt, which is easier to isolate and handle than the corresponding TFA salt.[9] However, the preparation and handling of anhydrous HCl solutions require care.

For this specific substrate, both TFA and HCl in dioxane are viable options. The protocol below will detail the use of TFA in DCM due to its widespread availability and rapid reaction times.

Experimental Protocol

Materials and Equipment
Reagent/Equipment Details Supplier (Example)
tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate>95% purityCommercially Available
Dichloromethane (DCM)Anhydrous, >99.8%Sigma-Aldrich
Trifluoroacetic Acid (TFA)Reagent grade, >99%Sigma-Aldrich
Saturated Sodium Bicarbonate SolutionAqueousPrepared in-house
Anhydrous Sodium SulfateGranularFisher Scientific
Round-bottom flask with stir barAppropriate size for reaction scaleVWR
Magnetic stir plateVWR
Fume hood
Rotary evaporatorBuchi
Thin Layer Chromatography (TLC) platesSilica gel 60 F254MilliporeSigma
LC-MS system (for reaction monitoring)Agilent/Waters
Step-by-Step Procedure
  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Place the flask in an ice bath and cool the solution to 0 °C with stirring. This initial cooling helps to control any potential exotherm upon addition of the strong acid.

  • Acid Addition:

    • Slowly add trifluoroacetic acid (TFA, 4-5 eq) dropwise to the stirring solution. The use of a slight excess of TFA ensures complete reaction.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • For TLC analysis, a typical mobile phase would be a mixture of DCM and methanol (e.g., 9:1 v/v) with a small amount of triethylamine to visualize the free amine. The starting material (Boc-protected) will have a higher Rf value than the more polar product (free amine).

    • The reaction is typically complete within 1-2 hours at room temperature.[8]

  • Workup:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. It is advisable to use a cold trap to capture the volatile TFA.[9]

    • To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with a non-polar solvent like toluene or cyclohexane.[9]

    • Dissolve the residue in a suitable organic solvent such as DCM or ethyl acetate.

    • Carefully add a saturated aqueous solution of sodium bicarbonate to the organic solution to neutralize any remaining acid and to free the amine from its TFA salt. Continue adding the basic solution until the pH of the aqueous layer is basic (pH > 8).[9][11]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, 3-((2-methoxyethyl)amino)azetidine.

Visualization of the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve Starting Material in DCM cool Cool to 0 °C start->cool add_tfa Add TFA cool->add_tfa warm Warm to RT add_tfa->warm monitor Monitor by TLC/LC-MS warm->monitor concentrate Concentrate in vacuo monitor->concentrate neutralize Neutralize with NaHCO3 concentrate->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry product Purified Product dry->product

Caption: Experimental workflow for the N-Boc deprotection.

Reaction Mechanism Diagram

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction Insufficient acidAdd additional equivalents of TFA and continue to monitor the reaction.
Low reaction temperatureAllow the reaction to stir at room temperature for a longer period. Gentle warming (e.g., to 40 °C) can be considered if the substrate is stable.
Formation of Oily Product TFA salt formationCo-evaporate with toluene or isopropanol to remove residual TFA.[9] If the product is still oily, consider using HCl in dioxane for the deprotection to obtain a crystalline HCl salt.[9]
ImpuritiesPurify the product by column chromatography or crystallization.
Low Yield Incomplete extractionEnsure the aqueous layer is thoroughly extracted with the organic solvent. The pH of the aqueous layer should be confirmed to be basic to ensure the amine is in its free base form.
Product volatilityIf the deprotected amine is volatile, exercise caution during concentration under reduced pressure.

Safety and Handling

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of skin contact, wash immediately with copious amounts of water.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Acidic and organic waste streams should be segregated.

Green Chemistry Considerations

To align with the principles of green chemistry, several modifications to this protocol can be considered:[7]

  • Solvent Choice: While DCM is effective, its use should be minimized where possible.[7] Alternative solvents such as 2-methyltetrahydrofuran (2-MeTHF) could be explored.

  • Acid Choice: While effective, TFA is not an ideal "green" reagent.[7] For some substrates, milder acids like aqueous phosphoric acid may be sufficient for Boc deprotection and are more environmentally benign.[2]

  • Workup: Minimize the use of organic solvents during the workup by performing extractions judiciously.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the N-Boc deprotection of tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate. By understanding the reaction mechanism, potential side reactions, and proper experimental technique, researchers can confidently and efficiently perform this crucial transformation. The provided troubleshooting guide and safety considerations further support the successful implementation of this protocol in a laboratory setting.

References

  • National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available from: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

  • Reddit. Boc De-protection : r/Chempros. Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Available from: [Link]

Sources

Application Notes and Protocols for Parallel Synthesis Utilizing tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Azetidine Scaffold in Drug Discovery

The azetidine motif has emerged as a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] As a conformationally rigid, sp3-rich scaffold, the four-membered nitrogen-containing heterocycle offers a unique vector in three-dimensional space, enabling enhanced target engagement and improved metabolic stability.[3][4] The incorporation of azetidine rings can lead to increased solubility, reduced lipophilicity, and a lower propensity for off-target interactions compared to more flexible or larger cyclic amines.[3] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine moiety, underscoring its therapeutic relevance.[2]

This guide provides detailed application notes and protocols for the use of a key azetidine building block, tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate , in parallel synthesis workflows. This versatile secondary amine is designed for the efficient generation of diverse chemical libraries, enabling the rapid exploration of chemical space in drug discovery programs. The Boc-protected azetidine nitrogen allows for late-stage deprotection and further functionalization, while the secondary amine provides a handle for a variety of conjugation reactions.

Physicochemical Properties of the Building Block

A clear understanding of the properties of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate is essential for its effective use in library synthesis.

PropertyValueSource
IUPAC Name tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate-
Molecular Formula C₁₁H₂₂N₂O₃[5]
Molecular Weight 230.31 g/mol [5]
CAS Number 1782647-44-2[5]
Appearance Not specified, typically an oil or low-melting solid-
Storage Store at room temperature[5]

Core Reactions and Parallel Synthesis Protocols

The secondary amine of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate is a versatile functional handle for diversification. The following protocols are optimized for a parallel synthesis format, enabling the rapid generation of compound libraries.

Amide Coupling for Library Synthesis

Amide bond formation is a cornerstone of medicinal chemistry. The secondary amine of the title compound can be readily acylated with a diverse range of carboxylic acids.

Caption: Workflow for parallel amide coupling.

Materials:

  • tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

  • Library of carboxylic acids

  • N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[6][7]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block

Procedure:

  • Stock Solution Preparation: Prepare a 0.2 M stock solution of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate in anhydrous DMF. Prepare 0.2 M stock solutions of the carboxylic acid library in anhydrous DMF. Prepare a 0.2 M stock solution of HATU (or HBTU) and a 0.4 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL (20 µmol) of the carboxylic acid stock solution.

    • Add 100 µL (20 µmol) of the tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate stock solution to each well.

    • Add 100 µL (20 µmol) of the HATU (or HBTU) stock solution to each well.

    • Add 100 µL (40 µmol) of the DIPEA stock solution to each well.

  • Reaction Incubation: Seal the reaction block and shake at room temperature for 16 hours. If monitoring by LC-MS indicates incomplete conversion, the reaction can be gently heated to 50°C.

  • Work-up and Purification:

    • Quench the reactions by adding 200 µL of water to each well.

    • The crude product mixture can be purified using solid-phase extraction (SPE) or by preparative HPLC for higher purity.

Causality Behind Experimental Choices:

  • Coupling Reagents: HATU and HBTU are highly efficient coupling reagents that minimize racemization and are well-suited for a broad range of substrates, including sterically hindered amines.[6][7]

  • Base: DIPEA is a non-nucleophilic base commonly used to neutralize the acid formed during the coupling reaction without competing with the primary amine.

  • Solvent: DMF is an excellent solvent for dissolving a wide range of reactants and reagents used in amide coupling.

Reductive Amination for Library Synthesis

Reductive amination provides a powerful method for forming C-N bonds and introducing further diversity. The secondary amine of the title building block can be reacted with a library of aldehydes or ketones.

Caption: Workflow for parallel reductive amination.

Materials:

  • tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

  • Library of aldehydes or ketones

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional)

  • 96-well reaction block

Procedure:

  • Stock Solution Preparation: Prepare a 0.2 M stock solution of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate in anhydrous DCE. Prepare 0.2 M stock solutions of the aldehyde/ketone library in anhydrous DCE.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL (20 µmol) of the aldehyde/ketone stock solution.

    • Add 100 µL (20 µmol) of the tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate stock solution to each well.

    • Optionally, add 5 µL of acetic acid to each well to catalyze imine/enamine formation.

    • Add 6.4 mg (30 µmol) of solid sodium triacetoxyborohydride to each well.

  • Reaction Incubation: Seal the reaction block and shake at room temperature for 16 hours.

  • Work-up and Purification:

    • Quench the reactions by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • The crude product mixture can be purified using SPE or preparative HPLC.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations and is compatible with a wide range of functional groups.

  • Solvent: DCE and THF are common solvents for reductive amination reactions.

  • Acid Catalyst: Acetic acid can accelerate the formation of the iminium ion intermediate, leading to faster reaction rates.

Urea and Thiourea Formation in Parallel Format

The secondary amine can also be readily converted to ureas and thioureas by reaction with isocyanates and isothiocyanates, respectively.

Caption: Workflow for parallel urea/thiourea synthesis.

Materials:

  • tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

  • Library of isocyanates

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 96-well reaction block

Procedure:

  • Stock Solution Preparation: Prepare a 0.2 M stock solution of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate in anhydrous DCM. Prepare 0.2 M stock solutions of the isocyanate library in anhydrous DCM.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL (20 µmol) of the tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate stock solution.

    • Add 100 µL (20 µmol) of the isocyanate stock solution to each well.

  • Reaction Incubation: Seal the reaction block and shake at room temperature for 4-16 hours. The reaction is typically clean and proceeds to completion.

  • Work-up and Purification:

    • Evaporate the solvent from the reaction block under a stream of nitrogen or in a vacuum centrifuge.

    • Redissolve the crude product in a suitable solvent for purification by SPE or preparative HPLC.

Causality Behind Experimental Choices:

  • Reactants: The reaction between an amine and an isocyanate is generally high-yielding and does not require a catalyst, making it ideal for parallel synthesis.[8]

  • Solvent: DCM and THF are good choices as they are relatively inert and easily removed.

High-Throughput Purification Strategies

For solution-phase parallel synthesis, efficient purification is critical. The choice of method will depend on the properties of the synthesized library and the desired purity.

  • Solid-Phase Extraction (SPE): This is a rapid and effective method for removing excess reagents and byproducts. For the protocols described above, a normal-phase silica gel SPE cartridge can be used to retain polar impurities while eluting the desired, less polar product.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For libraries requiring higher purity, mass-directed preparative HPLC is the method of choice. A generic gradient method can be developed to separate the target compounds from the reaction mixture.

  • Catch-and-Release Purification: This strategy involves using a scavenger resin to remove unreacted starting materials or byproducts. For example, an isocyanate-functionalized resin could be used to scavenge any unreacted amine.

Troubleshooting Common Issues in Parallel Synthesis

IssuePotential CauseSuggested Solution
Low Conversion in Amide Coupling - Sterically hindered carboxylic acid or amine. - Inefficient coupling reagent. - Insufficient reaction time or temperature.- Use a more powerful coupling reagent like COMU or T3P. - Increase reaction temperature to 50-60°C. - Extend reaction time.
Side Product Formation in Reductive Amination - Over-reduction of the aldehyde/ketone to the corresponding alcohol. - Dialkylation of the amine.- Use a milder reducing agent like NaBH(OAc)₃. - Use a stoichiometric amount of the amine.
Difficulty in Purifying Urea/Thiourea Products - Similar polarity of product and starting materials.- Use a scavenger resin to remove excess isocyanate/isothiocyanate. - Optimize the prep-HPLC gradient for better separation.
Inconsistent Results Across the Plate - Inaccurate liquid handling. - Evaporation of solvent from edge wells.- Calibrate automated liquid handlers regularly. - Use well-sealed reaction blocks and consider using a border of empty wells.

Safety and Handling

While a specific safety data sheet for tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate was not found, related N-Boc protected aminoazetidines are known to cause skin and eye irritation and may cause respiratory irritation.[9][10] Therefore, it is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate is a valuable and versatile building block for parallel synthesis in drug discovery. Its strategic incorporation into compound libraries can significantly enhance the physicochemical properties of the resulting molecules. The protocols outlined in this guide provide a robust starting point for the efficient generation of diverse azetidine-containing libraries through common and reliable chemical transformations. By understanding the underlying chemistry and potential challenges, researchers can effectively leverage this building block to accelerate their drug discovery efforts.

References

  • A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature has been developed and found to be efficient for coupling of sterically hindered substrates and electron deficient amines where standard methods failed. (2025). ResearchGate. [Link]

  • Czerwiński, P., & Furman, B. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry, 9, 658339. [Link]

  • PubChem. (n.d.). tert-Butyl 3-(methylamino)azetidine-1-carboxylate. PubChem. Retrieved February 6, 2026, from [Link]

  • Li, G., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • PubChem. (n.d.). tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. PubChem. Retrieved February 6, 2026, from [Link]

  • Kürti, L., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Fülöp, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1088. [Link]

  • Costantino, G., & Macchiarulo, A. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 13(10), 289. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Wessjohann, L. A., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 2(1), 55-70. [Link]

  • Brewster, J., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Kent, S. B. H., et al. (2010). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 107(45), 19165-19169. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 545-552. [Link]

  • UCB S.A. (2005). Preparation of amino acid amides.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • Heravi, M. M., et al. (2018). Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. ResearchGate. [Link]

  • Kürti, L., et al. (2020). Relevance and chemistry of azetidines and ABBs a, Relevance of the... ResearchGate. [Link]

  • Rovis, T., et al. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society, 142(2), 987-998. [Link]

  • Enamine & Pfizer. (2025). Alkyl Azetidines Via Batch and Flow Photochemistry. PubMed. [Link]

  • Fields, G. B. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. In J. Howl (Ed.), Methods in Molecular Biology, vol 298: Peptide Synthesis and Applications. Humana Press. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. Retrieved February 6, 2026, from [Link]

  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. YouTube. [Link]

  • Han, Y., & Giralt, E. (2002). Liquid-phase parallel synthesis of ureas. Molecular Diversity, 6(1), 27-33. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Zhou, J., et al. (2021). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. Angewandte Chemie International Edition, 60(38), 20853-20859. [Link]

  • El-Faham, A., & Albericio, F. (2011). Developments in peptide and amide synthesis. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Kaczmarek, K., & Zabrocki, J. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. [Link]

  • Greenberg, A., & Liebman, J. F. (2004). The effect of steric hindrance in amines, and sterically destabilized twisted amides... ResearchGate. [Link]

  • Kokotos, C. G., & Spyropoulos, C. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477-4483. [Link]

Sources

Scale-up synthesis of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Scalable Synthesis of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

Authored by: A Senior Application Scientist

Introduction

The azetidine scaffold is a privileged structure in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as increased metabolic stability, improved solubility, and reduced lipophilicity when incorporated into drug candidates.[1][2] As a conformationally restricted bioisostere for larger, more flexible linkers, the 3-substituted azetidine motif is of particular interest in the development of therapeutics targeting a wide range of diseases.[3][4] This application note provides a detailed, robust, and scalable two-step synthesis for tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate, a key building block for drug discovery programs.

The presented methodology focuses on practical, field-proven techniques suitable for scale-up from grams to kilograms. We will first detail the efficient oxidation of a commercially available hydroxyazetidine precursor to the key ketone intermediate, tert-butyl 3-oxoazetidine-1-carboxylate.[5][6] Subsequently, we describe a highly selective reductive amination protocol to couple the ketone with 2-methoxyethylamine, yielding the target compound. Throughout this guide, we emphasize the rationale behind procedural choices, safety considerations, and in-process controls to ensure reproducibility and high purity on a large scale.

Overall Synthetic Strategy

The synthesis is designed as a two-step sequence starting from tert-butyl 3-hydroxyazetidine-1-carboxylate (1) . The strategy hinges on the formation of the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate (2) , which then undergoes a direct reductive amination with 2-methoxyethylamine to furnish the final product (3) . This approach is selected for its high efficiency, use of readily available reagents, and straightforward scalability.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination 1 tert-Butyl 3-hydroxyazetidine-1-carboxylate (1) 2 tert-Butyl 3-oxoazetidine-1-carboxylate (2) 1->2 SO3·Py, TEA, DMSO Room Temp. 2a tert-Butyl 3-oxoazetidine-1-carboxylate (2) 3 tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate (3) 2a->3 1. 2-Methoxyethylamine, AcOH 2. NaBH(OAc)3, DCM amine 2-Methoxyethylamine

Caption: Overall two-step synthetic route.

Part 1: Scale-Up Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate (2)

Scientific Rationale and Method Selection

The oxidation of the secondary alcohol in tert-butyl 3-hydroxyazetidine-1-carboxylate (1) is the critical first step. While numerous oxidation protocols exist (e.g., Swern, Dess-Martin), for large-scale synthesis, the Parikh-Doering oxidation is often preferred.[5] This method utilizes a sulfur trioxide pyridine complex (SO₃·Py), which is non-volatile, stable, and significantly less hazardous than the oxalyl chloride or periodinanes used in other methods.[7][8] The reaction proceeds under mild conditions, is operationally simple, and the byproducts are easily removed during aqueous work-up, making it highly amenable to industrial scale-up.[9]

Detailed Experimental Protocol

Materials and Equipment:

  • Multi-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet.

  • Addition funnel.

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate (1)

  • Sulfur trioxide pyridine complex (SO₃·Py)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Vessel Preparation: Under a nitrogen atmosphere, charge the reaction vessel with tert-butyl 3-hydroxyazetidine-1-carboxylate (1) (1.0 eq) and anhydrous DMSO (5 vol, e.g., 5 L per kg of starting material).

  • Reagent Addition: Add triethylamine (TEA) (3.0 eq) to the solution and stir until fully dissolved.

  • Oxidant Slurry: In a separate vessel, prepare a slurry of sulfur trioxide pyridine complex (SO₃·Py) (1.5 eq) in a mixture of anhydrous DMSO (2 vol) and DCM (3 vol).

  • Controlled Addition: Cool the main reaction mixture to 0-5 °C using an ice bath. Slowly add the SO₃·Py slurry via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is complete.

  • Quenching: Carefully quench the reaction by slowly adding water (10 vol) while maintaining the temperature below 25 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x 5 vol).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 5 vol) and brine (1 x 5 vol). This removes acidic byproducts and residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate (2) as a white to off-white solid. The product is often of sufficient purity (>95%) to be used directly in the next step without further purification.

In-Process Controls and Characterization
  • TLC Analysis: Silica gel, 40% Ethyl Acetate in Hexanes. Stain with potassium permanganate. Rƒ (starting material) ≈ 0.3; Rƒ (product) ≈ 0.6.

  • ¹H NMR (400 MHz, CDCl₃): δ 4.68 (s, 4H), 1.48 (s, 9H).[5]

Part 2: Synthesis of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate (3)

Scientific Rationale and Method Selection

Reductive amination is a robust and highly selective method for forming C-N bonds. The reaction proceeds via the initial formation of an iminium ion intermediate from the ketone (2) and 2-methoxyethylamine, which is then reduced in situ to the desired amine (3) . For this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for several reasons:

  • Selectivity: It is a mild reducing agent that readily reduces iminium ions but is slow to reduce ketones, minimizing the formation of the starting alcohol as a byproduct.

  • Operational Simplicity: It is stable in anhydrous solvents and does not require the stringent pH control needed for reagents like sodium cyanoborohydride.

  • Safety: It is less toxic than sodium cyanoborohydride.

The addition of a catalytic amount of acetic acid facilitates the formation of the iminium intermediate, driving the reaction to completion.

Detailed Experimental Protocol

Materials and Equipment:

  • Multi-neck round-bottom flask with mechanical stirrer, temperature probe, and nitrogen inlet.

  • tert-Butyl 3-oxoazetidine-1-carboxylate (2)

  • 2-Methoxyethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (AcOH), glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Initial Charge: Under a nitrogen atmosphere, charge the reaction vessel with tert-butyl 3-oxoazetidine-1-carboxylate (2) (1.0 eq), 2-methoxyethylamine (1.1 eq), and anhydrous dichloromethane (10 vol).

  • Acid Catalyst: Add glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Reducing Agent Addition: Cool the mixture to 0-5 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over approximately 1 hour, ensuring the internal temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until reaction completion is confirmed by LC-MS.

  • Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir vigorously for 30 minutes.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 5 vol).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 5 vol), and dry over anhydrous Na₂SO₄.

  • Isolation and Purification: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product. For scale-up, purification can often be achieved by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by silica gel plug filtration followed by concentration, avoiding large-scale column chromatography.

Data Summary and Yields

StepStarting MaterialProductMolar Equiv.Typical YieldPurity (by LCMS)
1 tert-Butyl 3-hydroxyazetidine-1-carboxylate (1) tert-Butyl 3-oxoazetidine-1-carboxylate (2) 1.085-95%>95%
2 tert-Butyl 3-oxoazetidine-1-carboxylate (2) tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate (3) 1.080-90%>98%

Experimental Workflow Visualization

G cluster_prep Step 1: Oxidation Protocol cluster_reduc Step 2: Reductive Amination Protocol prep_1 Charge Reactor: - SM (1) - DMSO prep_2 Add TEA prep_1->prep_2 prep_3 Cool to 0-5 °C prep_2->prep_3 prep_4 Add SO3·Py Slurry (T < 15 °C) prep_3->prep_4 prep_5 Warm to RT Monitor by TLC/LCMS prep_4->prep_5 prep_6 Quench with Water prep_5->prep_6 prep_7 Extract with DCM prep_6->prep_7 prep_8 Wash with NaHCO3/Brine prep_7->prep_8 prep_9 Dry (MgSO4) & Concentrate prep_8->prep_9 prep_10 Isolate Intermediate (2) prep_9->prep_10 reduc_1 Charge Reactor: - Intermediate (2) - 2-Methoxyethylamine - DCM prep_10->reduc_1 Proceed to Step 2 reduc_2 Add Acetic Acid Stir 1 hr @ RT reduc_1->reduc_2 reduc_3 Cool to 0-5 °C reduc_2->reduc_3 reduc_4 Add NaBH(OAc)3 (T < 10 °C) reduc_3->reduc_4 reduc_5 Warm to RT Monitor by LCMS reduc_4->reduc_5 reduc_6 Quench with NaHCO3 reduc_5->reduc_6 reduc_7 Extract with DCM reduc_6->reduc_7 reduc_8 Wash with Brine reduc_7->reduc_8 reduc_9 Dry (Na2SO4) & Concentrate reduc_8->reduc_9 reduc_10 Purify & Isolate Product (3) reduc_9->reduc_10

Caption: Detailed step-by-step laboratory workflow.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • Azetidines: Azetidine and its derivatives should be handled with care. They are classified as amines and may be corrosive and harmful if inhaled or absorbed through the skin.[10][11]

  • Reagents:

    • DMSO: Can facilitate skin absorption of other chemicals. Avoid direct contact.

    • Triethylamine: Flammable liquid with a strong odor. Corrosive and can cause severe skin and eye damage.

    • SO₃·Pyridine: Corrosive and moisture-sensitive. Handle in a dry environment.

    • Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Quench carefully and avoid contact with strong acids.

  • Emergency Preparedness: Ensure safety showers and eyewash stations are readily accessible.[11]

Conclusion

This application note details a comprehensive and scalable two-step synthesis of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate. The chosen methods, Parikh-Doering oxidation followed by reductive amination with sodium triacetoxyborohydride, are robust, high-yielding, and suitable for large-scale production in a drug development setting. By providing clear, step-by-step protocols and explaining the scientific rationale behind key decisions, this guide serves as a valuable resource for researchers and scientists requiring access to this important chemical building block.

References

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Couturier, C., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • Sokoli, D., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Google Patents. (2020). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Li, G., et al. (2024). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Wang, L., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15724.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • Laha, J. K., et al. (2012). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv.
  • Singh, R., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6649-6653.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119573, Azetidine. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156–1184.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

Sources

Purification of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

Executive Summary

This guide details the purification protocol for tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate, a secondary amine intermediate common in medicinal chemistry scaffolds.[1] The primary challenge in purifying this compound is the interaction between the basic secondary amine and the acidic silanol groups on standard silica gel, leading to peak tailing (streaking) and poor resolution. This protocol overcomes these issues using mobile phase modifiers and optimized detection strategies , ensuring high recovery (>90%) and purity (>98%).[1]

Physicochemical Profile & Purification Challenges

PropertyDescriptionChromatographic Implication
Structure Boc-protected azetidine with a secondary amine tail.Basicity: The secondary amine (pKa ~9.0) will protonate on acidic silica, causing irreversible adsorption or severe tailing.
Polarity Moderate to High.Requires polar mobile phases (e.g., DCM/MeOH or EtOAc/Hexane).[1]
UV Activity Weak (Boc group only).Detection Challenge: Low sensitivity at standard 254 nm. Requires 210 nm monitoring or destructive staining.
Solubility Soluble in DCM, EtOAc, MeOH.Liquid loading is possible, but dry loading is recommended to improve peak shape.

Method Development Strategy

The purification strategy relies on Silanol Deactivation . Standard silica gel (


) possesses surface hydroxyl groups (silanols) with a pKa of ~5-7.[1] Basic amines interact with these sites via hydrogen bonding and ion-exchange mechanisms.

The Solution: Introduce a volatile basic modifier (Triethylamine or Ammonium Hydroxide) to the mobile phase. The modifier preferentially binds to the silanol sites, "blocking" them and allowing the target amine to elute freely.

Decision Matrix: Purification Workflow

PurificationStrategy Start Crude Mixture Analysis TLC TLC Scouting (DCM/MeOH + 1% NH4OH) Start->TLC Streak Does spot streak? TLC->Streak MethodA Method A: Standard Silica Modifier: 1% Triethylamine (TEA) Streak->MethodA Yes (Standard) MethodB Method B: Amine-Functionalized Silica (No modifier needed) Streak->MethodB No (If using NH2-Silica) Load Sample Loading (Dry Load on Celite/Basic Alumina) MethodA->Load MethodB->Load Run Gradient Elution Load->Run Detect Detection (UV 210nm + Ninhydrin Stain) Run->Detect Workup Post-Column Workup (Azeotrope to remove TEA) Detect->Workup

Figure 1: Decision matrix for selecting the appropriate stationary phase and modifier strategy.

Detailed Protocol: Standard Silica with TEA Modifier

This is the most cost-effective and common approach.

Reagents & Equipment
  • Stationary Phase: Spherical Silica Gel 60 (20–40 µm).[1]

  • Mobile Phase A: Dichloromethane (DCM) + 1% Triethylamine (TEA).[1]

  • Mobile Phase B: Methanol (MeOH) + 1% Triethylamine (TEA).[1]

  • Detection: UV detector (210 nm) and Ninhydrin stain.

Step 1: TLC Scouting

Before running the column, determine the optimal solvent strength (


).
  • Prepare a developing chamber with 95:5 DCM:MeOH .

  • Crucial: Add 3–5 drops of TEA or

    
     to the chamber to saturate the atmosphere.
    
  • Spot the crude mixture.

  • Visualization: The Boc group is UV inactive at 254 nm.

    • Primary: Dip in Ninhydrin Stain and heat with a heat gun until spots turn red/purple (specific for amines).[1]

    • Secondary: Iodine chamber (general organic compounds).[1][2][3]

Step 2: Column Equilibration (The "Pre-Buffering" Step)

Failure to equilibrate with the basic modifier is the #1 cause of separation failure.

  • Pack the column with silica.[4]

  • Flush with 3–5 column volumes (CV) of the starting mobile phase (e.g., 100% DCM with 1% TEA ).

  • This neutralizes the acidic silica surface before the sample is introduced.

Step 3: Sample Loading
  • Preferred: Dry Loading .[5] Dissolve crude in minimal DCM, mix with Celite 545 (1:2 ratio), and evaporate to a free-flowing powder. Load this powder on top of the packed column.

    • Why? Liquid loading of amines in DCM often leads to immediate band broadening due to solvent effects.

Step 4: Gradient Elution

Run the following linear gradient (assuming


 in 5% MeOH):
Time (CV)% Mobile Phase B (MeOH/TEA)Rationale
0–20%Elute non-polar impurities.
2–100%

10%
Shallow gradient to resolve the amine.
10–1210%Hold to ensure complete elution.
12–1510%

20%
Flush strongly polar impurities.
Step 5: Fraction Analysis
  • Collect fractions.[4]

  • Spot on TLC plates.

  • Visualize using Ninhydrin.[3][6]

  • Pool fractions containing the pure product.

Post-Column Processing (Removing the Modifier)

Triethylamine (boiling point


) can be difficult to remove completely and may contaminate NMR spectra.[1]
  • Protocol:

    • Concentrate pooled fractions on a rotary evaporator.

    • Redissolve the residue in DCM or Chloroform .

    • Add a small amount of Heptane or Toluene .

    • Re-evaporate. The azeotrope helps carry over the residual TEA.

    • High-vacuum drying (overnight) is recommended to remove trace carbamates formed by TEA/CO2 interaction.

Alternative: Amine-Functionalized Silica (NH2-Silica)

If the product is sensitive to TEA or if high purity is required without liquid modifiers:

  • Stationary Phase: Propylamine-bonded silica.

  • Benefit: The surface is already basic. No TEA modifier is needed in the mobile phase.

  • Solvents: Use standard Hexane/Ethyl Acetate or DCM/MeOH gradients.[4]

  • Cost: Significantly higher than standard silica but simplifies workup.

Troubleshooting Guide

IssueCauseSolution
Streaking / Tailing Acidic silanols not fully neutralized.Increase TEA to 2% or switch to

(1% in MeOH component only).
Product Co-elutes with Impurity Gradient too steep.Use an isocratic hold at the %B where the product begins to elute.
No UV Signal Weak chromophore (Boc).Switch monitoring wavelength to 210 nm or 205 nm . Use ELSD if available.
Product Decomposition Silica acidity or prolonged exposure.Use Basic Alumina or NH2-Silica instead of standard silica.

References

  • Biotage. (2023).[7] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [1]

  • National Institutes of Health (NIH). (2023).[1] Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. Retrieved from [1]

  • ChemicalBook. (2025). 1-Boc-3-(Amino)azetidine Properties and pKa. Retrieved from [1]

  • Reich, H. J. (2022).[2] pKa Data Compiled by R. Williams.[8] University of Wisconsin-Madison. Retrieved from [1]

Sources

HPLC analysis of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

Introduction & Compound Profile

Subject: tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate CAS: 887581-27-3 Molecular Formula: C₁₁H₂₂N₂O₃ Molecular Weight: 230.31 g/mol

This application note details the analytical strategy for tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate, a critical intermediate in the synthesis of pharmaceutical building blocks, particularly for PROTAC linkers and kinase inhibitors.

Analytical Challenges:

  • Weak Chromophore: The molecule lacks extended conjugation or aromatic rings, rendering UV detection above 220 nm ineffective.

  • Basicity: The side-chain secondary amine (pKa ~9.5) is prone to severe peak tailing on standard silica-based columns due to silanol interactions.

  • Chemical Stability: The tert-butoxycarbonyl (Boc) protecting group is acid-labile. Prolonged exposure to acidic mobile phases (e.g., TFA) can lead to in-situ deprotection, generating artifact peaks (the free azetidine amine).

Method Development Strategy

To ensure robustness, this protocol prioritizes a High-pH Reversed-Phase approach.

  • Why High pH? At pH 9.5, the secondary amine (side chain) is deprotonated (neutral). This eliminates ionic interactions with residual silanols on the column stationary phase, resulting in sharp, symmetrical peaks without the need for ion-pairing agents like TFA. Furthermore, the Boc group is stable under basic conditions.[1]

  • Why Low UV? Due to the lack of aromaticity, detection is set to 210 nm to capture the absorbance of the carbonyl (amide/carbamate) bonds.

Method Selection Decision Tree

MethodSelection Start Start Method Development CheckStruct Analyze Structure: Boc-Azetidine + 2° Amine Start->CheckStruct CheckUV Chromophore Check: No Aromatics CheckStruct->CheckUV Decision1 Select Detector CheckUV->Decision1 UV210 UV @ 210 nm (Standard) Decision1->UV210 CAD CAD/ELSD (High Sensitivity) Decision1->CAD Decision2 Select pH Strategy UV210->Decision2 HighPH High pH (9.5) Ammonium Bicarbonate Decision2->HighPH Preferred LowPH Low pH (Acidic) Risk: Tailing & Degradation Decision2->LowPH Avoid Column Column Selection: Hybrid Particle (High pH Stable) HighPH->Column

Figure 1: Strategic decision pathway for selecting the optimal chromatographic conditions.

Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary pump preferred).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini-NX C18. Note: These hybrid columns are essential for stability at pH > 9.

  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Ammonium Bicarbonate (NH₄HCO₃), Ammonium Hydroxide (NH₄OH).

Mobile Phase Preparation
  • Mobile Phase A (Buffer pH 9.5): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of water (10 mM). Adjust pH to 9.5 ± 0.1 using Ammonium Hydroxide (approx. 28% solution). Filter through a 0.22 µm nylon filter.

  • Mobile Phase B: 100% Acetonitrile.

Chromatographic Conditions (Primary Method)
ParameterSetting
Column Temperature 35°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 210 nm (Reference: 360 nm / off)
Run Time 20 minutes

Gradient Table:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.0955
12.0595
15.0595
15.1955
20.0955
Sample Preparation Workflow

Standard and sample stability is paramount. Avoid acidic diluents.

SamplePrep Step1 Weigh 10 mg Sample (Accurate to 0.01 mg) Step2 Dissolve in 5 mL ACN (Ensures solubility) Step1->Step2 Step3 Sonicate (5 mins) Maintain Temp < 25°C Step2->Step3 Step4 Dilute to Volume with Water (Final Solvent: 50:50 ACN:Water) Step3->Step4 Step5 Filter (0.22 µm PTFE) Into Amber Vial Step4->Step5

Figure 2: Sample preparation workflow ensuring solubility and stability.

Diluent: 50:50 Acetonitrile:Water (v/v). Concentration: 0.5 mg/mL (adjust based on detector sensitivity).

System Suitability & Validation

To ensure the trustworthiness of the data, the following criteria must be met before routine analysis.

ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Ensures secondary amine is effectively neutralized by high pH.
Theoretical Plates (N) > 5,000Indicates good column efficiency.
Precision (RSD) ≤ 2.0% (n=6 injections)Verifies system stability.
Retention Time ± 0.1 min variabilityConfirms gradient reproducibility.

Linearity: The method should be linear from 0.05 mg/mL to 1.0 mg/mL (R² > 0.999). LOD/LOQ: Estimated at 1 µg/mL and 3 µg/mL respectively, due to low UV absorbance.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing pH too low; Silanol activity.Verify Mobile Phase A pH is ≥ 9.[2][3]0. Ensure column is hybrid (XBridge/Gemini).
Split Peaks Sample solvent mismatch.Ensure sample diluent matches initial gradient conditions (5-10% ACN if possible, though solubility may require 50%).
Extra Peaks Boc deprotection.[1][4][5][6][7]Check if sample was exposed to acid or heat. Prepare fresh sample in neutral solvent.
Baseline Drift UV absorbance of ACN at 210 nm.Use HPLC-grade "Far UV" Acetonitrile. Subtract blank baseline.

Alternative: Low pH Screening Method

Use only if High pH columns are unavailable or for LC-MS applications.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Base-Deactivated (e.g., Zorbax Eclipse Plus).

  • Risk: Expect tailing. Do not use TFA if recovering the compound, as concentration will strip the Boc group.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22594530, tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. Available at: [Link][4]

  • Waters Corporation. XBridge Columns Application Notebook: High pH Stability for Basic Compounds. Available at: [Link]

  • Greene, T.W., & Wuts, P.G.M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Reference for Boc stability profiles).

Sources

Application Note: Comprehensive NMR Characterization of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate is a substituted azetidine derivative of interest in medicinal chemistry and drug development. The azetidine scaffold is a prevalent motif in many biologically active compounds, valued for its ability to introduce conformational rigidity and improve physicochemical properties. The incorporation of a methoxyethylamino side chain offers potential for modulating solubility, basicity, and hydrogen bonding interactions, making this molecule a versatile building block for novel therapeutics.

This application note provides a detailed guide to the comprehensive Nuclear Magnetic Resonance (NMR) characterization of tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate. As a definitive and information-rich analytical technique, NMR spectroscopy is indispensable for the unambiguous structural elucidation and purity assessment of such novel chemical entities. This document outlines the rationale behind the experimental design, provides detailed protocols for sample preparation and data acquisition, and presents a thorough analysis of the ¹H and ¹³C NMR spectra. The causality behind spectral assignments is explained, drawing upon fundamental NMR principles and comparative data from related structural motifs.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering scheme is crucial for unambiguous spectral assignment. The structure of tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate with the adopted numbering convention is presented below.

Caption: Molecular structure of the title compound with atom numbering.

Experimental Protocols

Sample Preparation

The quality of the NMR sample is paramount for obtaining high-resolution spectra. The following protocol ensures a homogenous sample free from particulate matter.

  • Weighing: Accurately weigh approximately 10-15 mg of tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound, offering good solubility and minimal overlapping signals with the analyte. Use a high-purity grade (≥99.8 atom % D).

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6 mL of CDCl₃.

  • Homogenization: Gently vortex or sonicate the vial for a few seconds to ensure complete dissolution of the sample.

  • Filtration and Transfer: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical to remove any microscopic solid impurities that can degrade spectral quality.

  • Final Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm.

  • Referencing: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Typically, commercially available CDCl₃ contains a small amount of TMS.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

¹H NMR Acquisition Parameters:

ParameterValueRationale
Spectrometer Frequency400 MHzProvides good resolution for routine analysis.
Pulse Programzg30Standard 30-degree pulse for quantitative measurements.
Number of Scans16Sufficient for good signal-to-noise ratio with the given sample concentration.
Relaxation Delay (d1)2.0 sAllows for adequate relaxation of protons, ensuring accurate integration.
Acquisition Time (aq)4.0 sProvides sufficient data points for good resolution.
Spectral Width (sw)20 ppmCovers the entire expected range of proton chemical shifts.
Temperature298 KStandard ambient temperature for analysis.

¹³C NMR Acquisition Parameters:

ParameterValueRationale
Spectrometer Frequency100 MHzCorresponding carbon frequency for a 400 MHz ¹H spectrometer.
Pulse Programzgpg30Standard 30-degree pulse with proton decoupling.
Number of Scans1024A higher number of scans is needed due to the low natural abundance of ¹³C.
Relaxation Delay (d1)2.0 sStandard delay for qualitative ¹³C NMR.
Acquisition Time (aq)1.0 sAdequate for good digital resolution.
Spectral Width (sw)220 ppmCovers the full range of expected carbon chemical shifts.
Temperature298 KStandard ambient temperature for analysis.

Results and Discussion: Spectral Analysis

The following sections detail the predicted ¹H and ¹³C NMR spectra of tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate. The assignments are based on established chemical shift ranges for similar functional groups, coupling constant analysis, and integration values.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the protons of the Boc protecting group, the azetidine ring, and the methoxyethylamino side chain.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1~1.45s9H-C(CH ₃)₃ (Boc)
2~1.80 (exchangeable)br s1H-NH
3~2.80t2H~5.5N-CH ₂-CH₂-O
4~3.35s3H-OCH
5~3.50t2H~5.5N-CH₂-CH ₂-O
6~3.60m1H-Azetidine-CH
7~3.90t2H~7.5Azetidine-CH ₂ (cis to substituent)
8~4.10t2H~7.5Azetidine-CH ₂ (trans to substituent)

Interpretation of the ¹H NMR Spectrum:

  • Boc Group (Signal 1): A prominent singlet integrating to nine protons is expected around δ 1.45 ppm, characteristic of the magnetically equivalent methyl protons of the tert-butyl group.[1]

  • Amine Proton (Signal 2): The secondary amine proton is expected to appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the adjacent nitrogen. Its chemical shift can be variable and concentration-dependent.[2] D₂O exchange would lead to the disappearance of this signal, confirming its assignment.

  • Methoxyethyl Side Chain (Signals 3, 4, 5):

    • The methoxy group protons (Signal 4) will appear as a sharp singlet at approximately δ 3.35 ppm.

    • The two methylene groups of the ethyl chain will be diastereotopic. The methylene group adjacent to the nitrogen (Signal 3) is expected to be a triplet around δ 2.80 ppm, coupled to the adjacent methylene group. The methylene group adjacent to the oxygen (Signal 5) will also be a triplet, shifted further downfield to around δ 3.50 ppm due to the deshielding effect of the electronegative oxygen atom. The coupling constant for both triplets is expected to be around 5.5 Hz.

  • Azetidine Ring (Signals 6, 7, 8):

    • The methine proton at the C3 position (Signal 6) is expected to be a multiplet around δ 3.60 ppm.

    • The methylene protons at the C2 and C4 positions are diastereotopic. They are expected to appear as two distinct triplets (or more complex multiplets due to second-order effects) in the region of δ 3.90-4.10 ppm. The protons cis to the substituent are typically shielded relative to the trans protons.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

SignalChemical Shift (δ, ppm)Assignment
1~28.5C(C H₃)₃ (Boc)
2~48.0N-C H₂-CH₂-O
3~55.0Azetidine-C H
4~59.0OC H₃
5~60.0Azetidine-C H₂
6~71.0N-CH₂-C H₂-O
7~79.5C (CH₃)₃ (Boc)
8~157.0C =O (Boc)

Interpretation of the ¹³C NMR Spectrum:

  • Boc Group (Signals 1, 7, 8): The three methyl carbons of the tert-butyl group are equivalent and will appear as a single peak around δ 28.5 ppm. The quaternary carbon of the Boc group is expected around δ 79.5 ppm, and the carbonyl carbon will be significantly downfield at approximately δ 157.0 ppm.

  • Methoxyethyl Side Chain (Signals 2, 4, 6):

    • The methoxy carbon (Signal 4) will be around δ 59.0 ppm.

    • The methylene carbon attached to the nitrogen (Signal 2) is predicted to be at approximately δ 48.0 ppm.

    • The methylene carbon attached to the oxygen (Signal 6) will be deshielded and appear further downfield at around δ 71.0 ppm.

  • Azetidine Ring (Signals 3, 5):

    • The methine carbon at C3 (Signal 3) is expected around δ 55.0 ppm.

    • The two equivalent methylene carbons at C2 and C4 (Signal 5) are predicted to be in the region of δ 60.0 ppm.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the NMR characterization of the title compound.

NMR_Characterization_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition (400 MHz) cluster_analysis Spectral Analysis weigh Weigh Compound (10-15 mg) dissolve Dissolve in CDCl3 (~0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr 1H NMR (zg30, 16 scans) filter->h1_nmr c13_nmr 13C NMR (zgpg30, 1024 scans) filter->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process assign_h1 Assign 1H Signals (Chem Shift, Integration, Multiplicity) process->assign_h1 assign_c13 Assign 13C Signals (Chemical Shift) process->assign_c13 structure_confirm Structure Confirmation assign_h1->structure_confirm assign_c13->structure_confirm

Caption: Experimental workflow for NMR characterization.

Conclusion

This application note provides a comprehensive guide for the NMR characterization of tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate. The detailed protocols for sample preparation and data acquisition, coupled with a thorough, predictive analysis of the ¹H and ¹³C NMR spectra, offer a robust framework for the structural verification of this compound. The provided spectral assignments, based on fundamental principles and data from analogous structures, serve as a reliable reference for researchers in the fields of organic synthesis and medicinal chemistry. Adherence to these protocols and analytical logic will ensure the generation of high-quality, reproducible NMR data, which is essential for advancing drug discovery and development programs.

References

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. ACS Publications. [Link]

  • JoVE. (2022, May 25). NMR Spectroscopy Of Amines. [Link]

  • Pádua, F. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. [Link]

Sources

Application Notes and Protocols: Leveraging tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate for Fragment-Based Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Azetidines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced pharmacological profiles is a paramount objective. Fragment-based drug discovery (FBDD) has emerged as a powerful strategy, emphasizing the exploration of chemical space with smaller, less complex molecules. Within this paradigm, the architectural design of molecular fragments is critical. Saturated heterocycles, particularly strained ring systems, have garnered significant attention for their ability to confer advantageous physicochemical properties upon parent molecules. The azetidine scaffold, a four-membered saturated nitrogen-containing heterocycle, has risen from a synthetic curiosity to a privileged motif in drug development.[1][2][3] Its inherent ring strain and constrained geometry introduce three-dimensionality, providing unique exit vectors for substitution that are often unachievable with larger, more flexible ring systems.[3][4] This conformational rigidity can lead to improved metabolic stability, enhanced aqueous solubility, and a more favorable pharmacokinetic profile.[1]

This application note details the utility of a bespoke azetidine-based fragment, tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate , as a versatile building block for the synthesis of diverse chemical libraries. We will provide a comprehensive overview of its synthesis, key reactivity, and detailed protocols for its incorporation into larger molecular frameworks through common synthetic transformations.

Physicochemical Properties and Strategic Design

The design of tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate incorporates several key features that make it an attractive fragment for library synthesis:

PropertyFeatureRationale in Drug Discovery
Core Scaffold Azetidine RingIntroduces 3D character, improves metabolic stability and solubility.[1][3]
Primary Vector for Diversification Secondary AmineReadily functionalized via amide coupling, reductive amination, etc.
Secondary Vector for Diversification Boc-Protected NitrogenAllows for orthogonal deprotection and subsequent functionalization.
Side Chain 2-Methoxyethyl GroupEnhances solubility and can act as a hydrogen bond acceptor.

Synthesis of the Azetidine Fragment

The synthesis of tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate is achieved through a two-step sequence starting from the commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination A tert-Butyl 3-hydroxyazetidine- 1-carboxylate B tert-Butyl 3-oxoazetidine- 1-carboxylate A->B Oxidation (e.g., Swern, Dess-Martin) C tert-Butyl 3-oxoazetidine- 1-carboxylate E tert-Butyl 3-((2-methoxyethyl)amino)azetidine- 1-carboxylate C->E Reductive Amination (e.g., NaBH(OAc)₃) D 2-Methoxyethylamine D->E Reductive Amination (e.g., NaBH(OAc)₃)

Protocol 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

This protocol describes the oxidation of the secondary alcohol to the corresponding ketone.

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous DCM at -78 °C, add DMSO (2.2 eq.) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in DCM dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: Synthesis of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

This protocol details the reductive amination of the ketone with 2-methoxyethylamine.

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • 2-Methoxyethylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq.) in DCE, add 2-methoxyethylamine (1.1 eq.) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography.

Application in Library Synthesis: Core Reactions and Protocols

The secondary amine of tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate serves as a key handle for diversification. Below are detailed protocols for two of the most common and powerful transformations for library synthesis.

G cluster_0 Amide Coupling cluster_1 Reductive Amination A tert-Butyl 3-((2-methoxyethyl)amino)azetidine- 1-carboxylate B Diverse Library of Amides A->B C Diverse Library of Tertiary Amines A->C D R-COOH (Carboxylic Acids) D->B E R'-CHO or R'-C(O)R'' (Aldehydes/Ketones) E->C

Protocol 3: Parallel Amide Coupling

This protocol is suitable for the parallel synthesis of an amide library from a diverse set of carboxylic acids.

Materials:

  • tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

  • A library of diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure (per well in a 96-well plate):

  • To each well, add a solution of a unique carboxylic acid (1.2 eq.) in DMF.

  • Add a solution of HATU (1.2 eq.) in DMF to each well.

  • Add DIPEA (3.0 eq.) to each well.

  • Agitate the plate at room temperature for 15 minutes to pre-activate the carboxylic acids.

  • Add a solution of tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate (1.0 eq.) in DMF to each well.

  • Seal the plate and agitate at room temperature overnight.

  • The crude products can be purified by preparative HPLC-MS.

Protocol 4: Parallel Reductive Amination

This protocol enables the synthesis of a library of tertiary amines from a diverse set of aldehydes or ketones.

Materials:

  • tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

  • A library of diverse aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

Procedure (per well in a 96-well plate):

  • To each well, add a solution of a unique aldehyde or ketone (1.2 eq.) in DCE.

  • Add a solution of tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate (1.0 eq.) in DCE to each well.

  • Add a solution of acetic acid (catalytic amount) in DCE to each well.

  • Agitate the plate at room temperature for 1 hour.

  • Add a suspension of STAB (1.5 eq.) in DCE to each well.

  • Seal the plate and agitate at room temperature overnight.

  • Quench the reactions by adding saturated aqueous sodium bicarbonate to each well.

  • The products can be extracted (e.g., using a liquid handler) and purified by preparative HPLC-MS.

Orthogonal Deprotection and Further Functionalization

The Boc-protecting group on the azetidine nitrogen offers an orthogonal handle for further diversification. It is stable to the conditions of amide coupling and reductive amination but can be readily removed under acidic conditions.

Protocol 5: Boc Deprotection

Materials:

  • Boc-protected azetidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected azetidine derivative in DCM.

  • Add an excess of TFA (typically 20-50% v/v).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting amine salt can often be used directly in subsequent reactions or neutralized with a base.

G A Library of Boc-Protected Azetidines B Library of Deprotected Azetidines A->B Boc Deprotection (e.g., TFA/DCM) C Further Diversified Library B->C Further Functionalization (e.g., Sulfonylation, Alkylation)

Conclusion

tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate is a strategically designed, high-value fragment for the construction of diverse chemical libraries. Its synthesis is straightforward, and it possesses two distinct points for diversification that can be addressed with orthogonal chemistries. The incorporation of the azetidine scaffold provides a robust strategy for imbuing compound collections with desirable, drug-like properties. The protocols detailed herein offer reliable and scalable methods for the utilization of this versatile building block in drug discovery campaigns.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Structure of azetidine‐containing compounds found in nature. ResearchGate. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications (RSC Publishing). [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link]

  • Synthesis of Fmoc-protected aza-b -amino acids via reductive amination of glyoxylic acid. Université de Rennes. [Link]

  • CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Uniba. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Azetidine. PubChem. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. ChemRxiv. [Link]

  • Oxidative allene amination for the synthesis of azetidin-3-ones. PubMed. [Link]

Sources

Application Notes and Protocols for the Derivatization of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold as a Privileged Motif in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a cornerstone in modern medicinal chemistry.[1][2] Its inherent ring strain endows it with unique conformational properties and reactivity, making it a valuable building block for creating novel therapeutic agents.[3] Unlike its more strained three-membered aziridine counterpart, the azetidine ring offers greater stability, while still providing a rigid scaffold that can reduce the entropic penalty of binding to a biological target. This rigidity can lead to enhanced potency and selectivity.[2][4]

The subject of this guide, tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate, is a versatile starting material for the generation of a diverse chemical library for biological screening. The presence of a secondary amine at the 3-position provides a convenient handle for a variety of chemical transformations, allowing for the systematic exploration of the chemical space around the azetidine core. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen ensures regioselective derivatization at the exocyclic amine. This guide provides detailed protocols for the derivatization of this key intermediate and its subsequent preparation for high-throughput screening (HTS) campaigns.

Strategic Derivatization of the Azetidine Core

The secondary amine of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate is amenable to a range of derivatization reactions, primarily targeting the nucleophilic nitrogen. The most common and robust of these are acylation and sulfonylation, which introduce amide and sulfonamide functionalities, respectively. These groups are prevalent in a vast number of approved drugs due to their ability to participate in hydrogen bonding and other key interactions with biological targets.

Rationale for Derivatization Strategies

The choice of derivatization strategy is dictated by the desire to create a library of compounds with diverse physicochemical properties. This diversity increases the probability of identifying a "hit" during a biological screen.

  • Acylation: Introduces a wide array of functionalities, from simple alkyl and aryl groups to more complex heterocyclic systems. The resulting amides are generally stable and can act as both hydrogen bond donors and acceptors.

  • Sulfonylation: Yields sulfonamides, which are excellent hydrogen bond donors and are known to improve pharmacokinetic properties. The geometry of the sulfonyl group differs significantly from that of a carbonyl group, providing access to distinct chemical space.

The following diagram illustrates the general workflow from the starting material to a diversified library ready for biological screening.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Starting Material tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate Derivatization Derivatization Reactions (Acylation, Sulfonylation) Starting Material->Derivatization Purification Purification (Chromatography, Recrystallization) Derivatization->Purification Characterization Characterization (NMR, LC-MS) Purification->Characterization Library Preparation Compound Library (Plate formatting, QC) Characterization->Library Preparation Library Generation HTS High-Throughput Screening (Primary Assay) Library Preparation->HTS Hit Confirmation Hit Confirmation (Dose-Response) HTS->Hit Confirmation Lead Optimization Lead Optimization Hit Confirmation->Lead Optimization

Caption: Overall workflow from synthesis to screening.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the acylation and sulfonylation of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate.

Protocol 1: Acylation of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

This protocol describes a general procedure for the acylation of the secondary amine using an acyl chloride in the presence of a non-nucleophilic base.

G Start Dissolve Starting Material and Base in DCM Cool Cool to 0 °C Start->Cool AddAcylChloride Add Acyl Chloride Dropwise Cool->AddAcylChloride Warm Warm to Room Temperature and Stir AddAcylChloride->Warm Quench Quench with Saturated NaHCO3 Solution Warm->Quench Extract Extract with DCM Quench->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Characterize Product Purify->End

Caption: Acylation reaction workflow.

Materials:

ReagentMolar Equiv.
tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate1.0
Acyl Chloride (e.g., Benzoyl chloride)1.1
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)1.5
Dichloromethane (DCM), anhydrous-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution-
Anhydrous sodium sulfate (Na₂SO₄)-
Silica gel for column chromatography-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)-

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate (1.0 equiv.) and anhydrous dichloromethane (DCM, approximately 0.1 M concentration of the starting material).

  • Add triethylamine or DIPEA (1.5 equiv.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired acylated product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.

  • Base: A non-nucleophilic organic base like TEA or DIPEA is used to neutralize the hydrochloric acid (HCl) generated during the reaction.[5] This prevents the protonation of the starting amine, which would render it unreactive. An excess of the base is used to ensure complete neutralization.

  • Slow Addition at 0 °C: The acylation reaction is often exothermic. Slow addition of the highly reactive acyl chloride at a reduced temperature helps to control the reaction rate and prevent potential side reactions.

  • Aqueous Workup: The NaHCO₃ wash neutralizes any remaining HCl and removes the hydrochloride salt of the base.

Protocol 2: Sulfonylation of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

This protocol outlines a general method for the sulfonylation of the secondary amine using a sulfonyl chloride.

Materials:

ReagentMolar Equiv.
tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate1.0
Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride)1.1
Pyridine or Triethylamine (TEA)2.0
Dichloromethane (DCM), anhydrous-
1 M aqueous hydrochloric acid (HCl) solution-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution-
Brine-
Anhydrous magnesium sulfate (MgSO₄)-
Silica gel for column chromatography-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)-

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate (1.0 equiv.) in anhydrous DCM (approximately 0.1 M).

  • Add pyridine or TEA (2.0 equiv.) to the solution.

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.1 equiv.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired sulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Base: Pyridine often serves as both a base and a catalyst in sulfonylation reactions. It activates the sulfonyl chloride, making it more susceptible to nucleophilic attack by the amine. TEA can also be used as a simple acid scavenger.

  • Acidic and Basic Washes: The 1 M HCl wash removes excess pyridine or TEA, while the NaHCO₃ wash neutralizes any remaining acidic species. The brine wash helps to remove any residual water from the organic layer.

Preparation of a Derivatized Library for High-Throughput Screening (HTS)

The successful execution of an HTS campaign relies heavily on the quality and proper formatting of the compound library.[6][7]

Compound Management and Quality Control
  • Purity Assessment: Each derivatized compound should be analyzed for purity, typically by LC-MS. A purity of >95% is highly desirable to minimize the chances of false positives or negatives in the screening assay.

  • Identity Confirmation: The chemical structure of each compound should be confirmed by ¹H NMR and/or high-resolution mass spectrometry.

  • Solubilization: Compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM).

  • Plate Formatting: The DMSO stock solutions are then transferred to microtiter plates (e.g., 96- or 384-well plates) using automated liquid handling systems to ensure accuracy and reproducibility. These are referred to as the "mother plates".

  • Daughter Plates: From the mother plates, "daughter plates" are created at a lower concentration for use in the actual screening assays. This preserves the integrity of the master stock.

Cheminformatic Filtering of the Library

Before embarking on a screening campaign, it is advisable to perform in silico filtering of the virtual library to remove compounds with undesirable properties.[6] This can include filters for:

  • Pan-Assay Interference Compounds (PAINS): These are chemical structures known to interfere with a wide range of biological assays.

  • Lipinski's Rule of Five: This rule helps to predict the "drug-likeness" of a compound, particularly its potential for oral bioavailability.

  • Reactive Functional Groups: Compounds with highly reactive functionalities that could non-specifically modify biological targets should be flagged or removed.

Biological Screening Cascade

The goal of the screening cascade is to identify and validate "hits" from the derivatized library that exhibit the desired biological activity.

G Start Primary HTS Hit_ID Hit Identification (Single Concentration) Start->Hit_ID Hit_Confirmation Hit Confirmation (Re-test from powder) Hit_ID->Hit_Confirmation Active Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (Confirm Mechanism of Action) Dose_Response->Secondary_Assays Lead_Series Identification of Lead Series Secondary_Assays->Lead_Series

Caption: Biological screening cascade.

Primary High-Throughput Screening (HTS)
  • The entire compound library is tested at a single, fixed concentration (e.g., 10 µM) in the primary biological assay.[8]

  • The assay should be robust, reproducible, and have a suitable signal-to-noise ratio.

  • The goal is to identify initial "hits" that show activity above a predefined threshold.

Hit Confirmation
  • The initial hits are re-tested in the primary assay to confirm their activity and rule out experimental artifacts.[9]

  • It is best practice to source fresh, powdered samples of the hit compounds to ensure that the observed activity is not due to degradation or impurities in the original screening sample.[10]

Dose-Response Analysis
  • Confirmed hits are then tested over a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).[11]

  • This allows for the ranking of hits based on their potency and helps to establish a preliminary structure-activity relationship (SAR).

Secondary and Orthogonal Assays
  • Active compounds are further evaluated in secondary or orthogonal assays to confirm their mechanism of action and rule out off-target effects.[8][10]

  • These assays may be cell-based to assess cellular activity and potential toxicity.

Conclusion

The derivatization of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate provides a facile and efficient route to a diverse library of novel chemical entities. The protocols outlined in this guide, coupled with a systematic approach to library preparation and biological screening, offer a robust platform for the discovery of new lead compounds for drug development. The unique properties of the azetidine scaffold continue to make it an attractive starting point for the exploration of new chemical space and the identification of next-generation therapeutics.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023, January 21). Retrieved from [Link]

  • Acylation of Amines, Part 1: with Acyl Halides - YouTube. (2021, February 9). Retrieved from [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI. (n.d.). Retrieved from [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC. (2020, April 23). Retrieved from [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30). Retrieved from [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride - Indian Academy of Sciences. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Retrieved from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.). Retrieved from [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). Retrieved from [Link]

  • Hit confirmation for Lead Generation in Drug Discovery - Pelago Bioscience. (n.d.). Retrieved from [Link]

  • Chemical Properties Of Amines Acylation Basicity - BYJU'S. (n.d.). Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Retrieved from [Link]

  • Nucleoside N-acylation with active derivatives of amino acids - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Hit confirmation with dose–response analyses. Dose–response curves were... - ResearchGate. (n.d.). Retrieved from [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs. (n.d.). Retrieved from [Link]

  • Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. (n.d.). Retrieved from [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Retrieved from [Link]

  • Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings - PubMed. (2008, January 23). Retrieved from [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - MDPI. (2021, March 19). Retrieved from [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). Retrieved from [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH. (2019, October 31). Retrieved from [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC. (2024, September 30). Retrieved from [Link]

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

Sources

Application Notes and Protocols: Strategic Incorporation of the 3-((2-Methoxyethyl)amino)azetidine Moiety into Lead Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to lead compounds.[1] This four-membered saturated heterocycle acts as a rigid, three-dimensional building block that can enhance metabolic stability, improve aqueous solubility, and provide novel exit vectors for structure-activity relationship (SAR) exploration.[2] This guide provides a detailed examination of the strategic incorporation of a particularly valuable derivative, the 3-((2-methoxyethyl)amino)azetidine moiety. We will explore the scientific rationale for its use, provide detailed synthetic protocols for its incorporation, and discuss its application in the optimization of lead compounds.

The Rationale for Employing the 3-((2-Methoxyethyl)amino)azetidine Moiety

The unique combination of the azetidine ring and the N-(2-methoxyethyl) side chain offers a multifaceted approach to addressing common challenges in drug design.

1.1. The Azetidine Core: A Bioisostere with Benefits

The strained azetidine ring is not merely a small cyclic amine; its distinct geometry and electronic properties make it a valuable bioisostere for more common groups like piperidines and pyrrolidines.[2] Its incorporation can lead to:

  • Improved Metabolic Stability: The compact and rigid nature of the azetidine ring can shield adjacent chemical bonds from metabolic enzymes, reducing the rate of drug clearance.

  • Enhanced Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, improving the overall polarity and aqueous solubility of the parent molecule.

  • Novel SAR Trajectories: The defined exit vectors from the azetidine ring allow for precise positioning of substituents in three-dimensional space, enabling a more refined exploration of the target's binding pocket.

1.2. The 2-Methoxyethyl Side Chain: A Physicochemical Modulator

The N-(2-methoxyethyl) group is not just a simple alkyl chain. The presence of the ether oxygen imparts several desirable properties:

  • Fine-tuning of Lipophilicity: The ether group introduces polarity, which can help to balance the lipophilicity of a lead compound. This is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile.

  • Improved Permeability and Solubility: Ether-containing side chains can enhance a compound's solubility and membrane permeability, a delicate balance that is critical for oral bioavailability.[3][4][5]

  • Enhanced Target Interactions: The oxygen atom can act as a hydrogen bond acceptor, potentially forming additional favorable interactions within the target's binding site.[6]

  • Increased Nuclease Resistance (in oligonucleotide applications): In the context of antisense oligonucleotides, the 2'-O-methoxyethyl (MOE) modification is known to increase resistance to nuclease degradation and improve binding affinity.[7][8] This principle of enhanced stability can be conceptually translated to small molecules.

The combination of the azetidine core and the 2-methoxyethyl side chain thus provides a powerful tool for medicinal chemists to simultaneously address multiple drug design parameters.

Synthetic Strategies and Protocols

The 3-((2-methoxyethyl)amino)azetidine moiety can be introduced into a lead compound through several synthetic routes. The choice of method will depend on the nature of the lead compound and the availability of starting materials.

2.1. General Synthetic Approaches

Two primary strategies for the synthesis of N-substituted 3-aminoazetidines are reductive amination of an azetidin-3-one precursor and direct alkylation of a 3-aminoazetidine.

Caption: Key synthetic routes to the 3-((2-methoxyethyl)amino)azetidine moiety.

2.2. Detailed Experimental Protocol: Reductive Amination

This protocol describes the synthesis of the target moiety via reductive amination of a commercially available N-Boc-protected azetidin-3-one.

Step 1: Imine Formation and Reduction

Caption: Workflow for the reductive amination step.

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • 2-Methoxyethanamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable eluents)

Procedure:

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous DCM, add 2-methoxyethanamine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate.

Step 2: N-Boc Deprotection

Sources

Application Notes & Protocols: A Senior Application Scientist's Guide to Carboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Amide Bond

The formation of an amide bond, the covalent linkage between a carboxylic acid and an amine, is arguably one of the most critical reactions in modern science.[1] This fundamental transformation is the cornerstone of peptide synthesis, forming the backbone of proteins that orchestrate life itself.[2] Its importance extends deep into drug development and materials science, with a vast number of pharmaceuticals, including blockbuster drugs like Atorvastatin (Lipitor), containing an amide functional group.

However, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures. The acidic proton of the carboxylic acid readily reacts with the basic amine in a non-productive acid-base neutralization, forming an ammonium carboxylate salt.[3] Overcoming this hurdle requires the "activation" of the carboxylic acid, a process that converts the hydroxyl moiety into a good leaving group, thereby rendering the carboxyl carbon susceptible to nucleophilic attack by the amine.

This guide provides an in-depth exploration of the core principles and field-proven protocols for carboxylic acid coupling. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

Pillar 1: The Principle of Carboxylic Acid Activation

The central strategy in amide bond formation is the in-situ generation of a highly reactive acyl-substituted intermediate. This is achieved using a "coupling reagent." The process can be visualized as a two-stage workflow:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a reactive intermediate (e.g., an O-acylisourea, an active ester).

  • Coupling: The amine nucleophile attacks the activated carbonyl carbon, displacing the leaving group and forming the stable amide bond.[4]

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Carboxylic Acid Carboxylic Acid Reactive Intermediate Reactive Intermediate Carboxylic Acid->Reactive Intermediate + Coupling Reagent Coupling Reagent Coupling Reagent Coupling Reagent->Reactive Intermediate Product Amide Product Reactive Intermediate->Product + Amine Byproduct Reagent Byproduct Reactive Intermediate->Byproduct Amine Amine Amine->Product

Caption: General workflow for amide bond formation.

The choice of coupling reagent is critical and depends on factors such as substrate sterics, the presence of sensitive functional groups, solubility, and the need to suppress side reactions, most notably epimerization in chiral substrates.[5][6]

Pillar 2: Field-Proven Protocols & Mechanistic Insights

We will now detail the experimental protocols for two of the most reliable and widely adopted classes of coupling reagents: carbodiimides and onium salts.

Protocol I: Carbodiimide-Mediated Coupling

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are foundational reagents in amide synthesis.[3][7] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8]

However, this intermediate is unstable and can rearrange into an unreactive N-acylurea or lead to racemization of chiral centers.[9] To mitigate these side reactions, an additive like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) is almost always included. These additives act as nucleophilic traps, converting the O-acylisourea into a more stable, yet still highly reactive, active ester, which then cleanly reacts with the amine.[9]

G R-COOH Carboxylic Acid R-C(=O)OH O_acylisourea O-Acylisourea Intermediate Highly Reactive R-COOH->O_acylisourea:f0 + EDC EDC EDC R'-N=C=N-R'' HOBt_ester HOBt Active Ester More Stable O_acylisourea:f0->HOBt_ester:f0 + HOBt (Suppresses Side Reactions) EDC_Urea EDC Urea Byproduct O_acylisourea->EDC_Urea Forms Urea Byproduct N_acylurea N-Acylurea Byproduct | {Side Reaction} O_acylisourea:f0->N_acylurea Unwanted Rearrangement HOBt HOBt Additive Amide Amide Product HOBt_ester:f0->Amide + Amine Amine Amine R'''NH2

Caption: EDC/HOBt coupling mechanism.

Experimental Protocol: General Amide Coupling using EDC/HOBt

This protocol is suitable for a wide range of substrates in a non-aqueous solvent.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • EDC·HCl (1.2-1.5 eq)

  • HOBt (1.2-1.5 eq)

  • Anhydrous Solvent (e.g., DMF, DCM, THF)

  • Tertiary Base (e.g., DIPEA or Et3N, 2-3 eq, especially if amine is a salt)

Procedure:

  • Preparation: Under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in the anhydrous solvent (e.g., DMF, to a concentration of 0.1-0.5 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise and stir the mixture at 0 °C for 30-60 minutes. This is the "pre-activation" step.

  • Coupling: Add the amine (1.1 eq) to the reaction mixture, followed by the base (e.g., DIPEA, 2.5 eq) if required.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.[10]

  • Workup:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with 0.5 M HCl (to remove excess base and EDC-urea), saturated NaHCO3 solution (to remove HOBt and unreacted acid), and finally with brine.[11]

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[12]

Protocol II: Onium Salt-Mediated Coupling (HATU)

Onium salts, particularly aminium/uronium reagents like HATU, represent a more modern and often more potent class of coupling reagents.[9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is exceptionally effective for difficult couplings, including those involving sterically hindered amino acids or electron-deficient amines.[13]

The power of HATU stems from its HOAt leaving group. Upon reaction with a carboxylate, HATU forms a highly reactive OAt-active ester. The adjacent pyridine nitrogen in the HOAt moiety provides "anchimeric assistance" or a neighboring group effect, which stabilizes the transition state and accelerates the rate of amidation, leading to high yields and minimal epimerization.[13]

G Carboxylate Carboxylate Anion R-COO⁻ OAt_ester OAt-Active Ester Highly Reactive Carboxylate->OAt_ester:f0 + HATU HATU HATU Reagent Transition_State 7-Membered Cyclic Transition State OAt_ester:f0->Transition_State + Amine TMU Tetramethylurea Byproduct OAt_ester->TMU Amine Amine R'NH2 Amide Amide Product Transition_State->Amide

Caption: HATU coupling mechanism.

Experimental Protocol: General Amide Coupling using HATU

This protocol is highly effective for a broad range of substrates, including challenging ones.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • HATU (1.1-1.2 eq)

  • Non-nucleophilic Base (e.g., DIPEA or 2,4,6-Collidine, 2-3 eq)

  • Anhydrous Polar Aprotic Solvent (e.g., DMF, NMP)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and the amine (1.1 eq) in anhydrous DMF (0.1-0.5 M).

  • Initiation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., DIPEA, 2.5 eq) dropwise. Note: The order of addition can be critical. To prevent a side reaction where HATU reacts with the amine, some protocols recommend pre-activating the acid with HATU and base for 15-30 minutes before adding the amine.[14]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. The reaction is typically much faster than with carbodiimides. Monitor progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate and wash extensively with water or a 5% LiCl aqueous solution to remove DMF.

    • Perform standard acid/base washes as described in the EDC protocol to remove excess reagents and byproducts. The tetramethylurea byproduct is water-soluble.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or recrystallization.

Pillar 3: Data-Driven Reagent Selection & Troubleshooting

The selection of a coupling reagent is a critical decision. The table below provides a comparative summary to guide this choice.

FeatureDCCEDCHATU
Reagent Class CarbodiimideCarbodiimideAminium (Uronium) Salt
Byproduct Dicyclohexylurea (DCU)1-ethyl-3-(3-dimethylaminopropyl)ureaTetramethylurea (TMU)
Byproduct Solubility Insoluble in most organic solvents[7]Water-soluble[9]Water-soluble
Common Solvents DCM, THF, DioxaneDCM, DMF, Water (for bioconjugation)[9]DMF, NMP[13]
Key Advantage Inexpensive, insoluble byproduct simplifies purification by filtration in solution phase.[15]Water-soluble reagent and byproduct, ideal for bioconjugation and easy workup.[8]High reactivity, fast, low epimerization, effective for hindered substrates.
Key Disadvantage Potent allergen, insoluble byproduct problematic for solid-phase synthesis, side reactions.[7][15]Less reactive than HATU, moisture sensitive.Higher cost, potential for amine guanylation side reaction if not controlled.

Troubleshooting Common Coupling Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive/degraded coupling reagent.- Insufficient base.- Steric hindrance.- Water in the reaction.- Use fresh, high-purity reagents.- Ensure stoichiometry of base is correct (2-3 eq).- Switch to a more powerful reagent (e.g., EDC -> HATU).- Use rigorously dried solvents and glassware.
Epimerization - Over-activation of the carboxylic acid.- Use of a strong, nucleophilic base.- Prolonged reaction time at elevated temperature.- Ensure an additive (HOBt, HOAt) is used with carbodiimides.- Use a non-nucleophilic, hindered base like DIPEA or Collidine.- Run the reaction at 0 °C or room temperature and monitor closely.
Side Products - N-Acylurea Formation (Carbodiimides): Rearrangement of the O-acylisourea intermediate.- Guanidinylation (HATU/HBTU): Reagent reacts directly with the amine.- Always use HOBt or HOAt with carbodiimides.[9]- Pre-activate the carboxylic acid with HATU/base before adding the amine.[14]
Difficult Purification - Byproducts co-elute with the product (e.g., DCU).- Residual high-boiling solvent (DMF).- For DCC, filter the crude reaction mixture to remove DCU. Consider recrystallization.[16]- For EDC/HATU, perform thorough aqueous washes. For DMF, wash with 5% LiCl solution or water/brine mixtures.[11]

A Note on Protecting Groups

When dealing with multifunctional molecules, achieving chemoselectivity is paramount. It is often necessary to "protect" other reactive functional groups to prevent them from participating in the coupling reaction. For substrates containing multiple carboxylic acids, one is typically protected as an ester (e.g., methyl, ethyl, or benzyl ester) while the other is coupled.[17][18][19] The choice of protecting group must be orthogonal, meaning it can be removed under conditions that do not affect the newly formed amide bond.[18]

Conclusion

Mastering the art of carboxylic acid coupling is essential for synthetic chemists. While a plethora of "acronym" reagents exists, a deep understanding of the mechanisms behind carbodiimide and onium salt-based methods provides a powerful and versatile toolkit for nearly any synthetic challenge.[1][20] Success hinges on the rational selection of reagents based on substrate properties, careful execution of the protocol with attention to stoichiometry and reaction conditions, and a systematic approach to troubleshooting. By grounding experimental practice in mechanistic understanding, researchers can confidently and efficiently construct the vital amide bonds that underpin so much of modern chemistry and biology.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Royal Society of Chemistry. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev., 38, 606-631. [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Kandhasamy, S., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(12), 1539-1542. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Edelmann, F. T. (2020). Response to "What is the best technique for amide purification?". ResearchGate. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. [Link]

  • Reddit. (2022). r/Chempros - amide coupling help. [Link]

  • Reddit. (2024). r/Chempros - EDC-HOBt Amide coupling workup help. [Link]

  • Unacademy. (n.d.). Carboxyl protecting groups. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • Stubbs, S., & O'Donoghue, A. C. (2011). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education, 88(8), 1152-1155. [Link]

  • Wikipedia. (n.d.). Carbodiimide. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • YouTube. (2020). Protecting Groups for Carboxylic acid. [Link]

  • Reddit. (2024). r/Chempros - HATU coupling - what's the best order?. [Link]

Sources

Application Note: Reaction Conditions for Suzuki Coupling with Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Azetidines represent a high-value structural motif in modern medicinal chemistry, offering a rigid, metabolic-resistant alternative to gem-dimethyl groups or larger saturated heterocycles. However, incorporating the azetidine ring via Suzuki-Miyaura coupling presents distinct challenges due to ring strain (~26 kcal/mol), the basicity of the nitrogen, and the inherent difficulty of C(sp³)–C(sp²) bond formation.

Successful coupling requires a strategic choice of coupling partners. The reaction can be approached from two directions:

  • The "Forward" Path (Recommended): Coupling an Azetidinyl Boronate with an Aryl Halide.

  • The "Reverse" Path (Challenging): Coupling an Azetidinyl Halide with an Aryl Boronic Acid.

Strategic Recommendation: Use the Forward Path (Protocol A) whenever possible. The oxidative addition of Pd into an aryl halide (Csp²-X) is kinetically facile and well-established. Conversely, the Reverse Path (Protocol B) requires oxidative addition into a secondary alkyl halide (Csp³-X), which is sluggish and prone to competing


-hydride elimination, often necessitating specialized Nickel catalysts or bulky phosphine ligands.

Decision Matrix & Workflow

The following decision tree outlines the optimal experimental pathway based on your available starting materials.

Azetidine_Coupling_Workflow Start START: Select Azetidine Partner Choice Which Azetidine derivative is available? Start->Choice PathA Azetidinyl-3-Boronate (Pinacol Ester/MIDA) Choice->PathA Nucleophile PathB 3-Halo-Azetidine (Iodide/Bromide) Choice->PathB Electrophile ConsiderationA Challenge: Protodeboronation Solution: Mild Base, Anhydrous conditions PathA->ConsiderationA Aggarwal Alternative: In-Situ Generation (Aggarwal Homologation) PathA->Aggarwal If unstable ConsiderationB Challenge: Slow Oxidative Addition & β-Elimination Solution: Ni-Catalysis or Bulky Phosphines PathB->ConsiderationB ProtocolA PROTOCOL A: Pd(dppf)Cl₂ or XPhos Pd G3 Standard C(sp²)-C(sp³) Coupling ConsiderationA->ProtocolA ProtocolB PROTOCOL B: NiCl₂·glyme / Bathophenanthroline or Pd(OAc)₂ / CataCXium A ConsiderationB->ProtocolB

Figure 1: Strategic decision tree for selecting the appropriate Suzuki coupling protocol based on azetidine starting material.

Detailed Experimental Protocols

Protocol A: Coupling of Azetidinyl Boronates (Nucleophile)

Target: Reaction of N-Boc-azetidine-3-boronic acid pinacol ester with Aryl Halides. Mechanism: Standard Suzuki cycle; rate-limiting step is often transmetallation due to the steric bulk of the pinacol ester.

  • Catalyst: Pd(dppf)Cl₂·DCM (5–10 mol%) is the workhorse catalyst. For sterically demanding aryl halides, switch to XPhos Pd G3 .

  • Base: K₂CO₃ (mild) or Cs₂CO₃ (anhydrous conditions preferred to prevent protodeboronation).

  • Solvent: 1,4-Dioxane/H₂O (9:1) or Toluene/H₂O (for higher temperatures).

Step-by-Step Procedure:

  • Charge: In a glovebox or under Argon, add Aryl Halide (1.0 equiv), N-Boc-azetidine-3-pinacolboronate (1.2–1.5 equiv), Pd(dppf)Cl₂·DCM (0.05 equiv), and K₂CO₃ (3.0 equiv) to a microwave vial.

  • Solvate: Add degassed 1,4-Dioxane and Water (9:1 ratio, 0.2 M concentration wrt halide).

  • Seal & Heat: Seal the vial. Heat to 80–100 °C for 12–18 hours (conventional) or 100 °C for 1 hour (microwave).

  • Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography. Note: Azetidines stain poorly with UV; use Ninhydrin or KMnO₄ stains.

Critical Note on Stability: Azetidinyl boronic acids are prone to protodeboronation (loss of the boron group). If yields are low, switch to the corresponding MIDA boronate or Potassium Trifluoroborate (Molander Salt) , which release the active boronic acid slowly, maintaining a low steady-state concentration.

Protocol B: Coupling of Azetidinyl Halides (Electrophile)

Target: Reaction of N-Boc-3-iodoazetidine with Aryl Boronic Acids. Mechanism: Requires activation of a secondary alkyl halide. Standard Pd catalysts (e.g., Tetrakis) will fail. You must use conditions that facilitate oxidative addition into C(sp³)–I and prevent


-hydride elimination.

Option B1: Nickel Catalysis (Preferred for Alkyl Halides) Nickel undergoes oxidative addition to alkyl halides via a radical mechanism, bypassing the


-elimination issues common with Palladium.
  • Catalyst: NiCl₂·glyme (10 mol%) + Bathophenanthroline (20 mol%) (or di-t-butyl-bipyridine).

  • Base: KOtBu or Cs₂CO₃.

  • Solvent: s-BuOH or i-PrOH (Alcohol solvents are crucial for this Ni cycle).

Option B2: Palladium with Bulky Phosphines (Fu Conditions)

  • Catalyst: Pd₂(dba)₃ (2–5 mol%) + PCy₃ or P(t-Bu)₃ (4–10 mol%) or CataCXium A .

  • Base: K₃PO₄ (anhydrous).

  • Solvent: Toluene/Water (20:1).

Step-by-Step Procedure (Ni-Catalyzed):

  • Charge: Add N-Boc-3-iodoazetidine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), NiCl₂·glyme (0.10 equiv), and Ligand (0.20 equiv) to a vial.

  • Inert Atmosphere: Purge with Argon. (Nickel(0) intermediates are air-sensitive).

  • Solvate: Add anhydrous s-BuOH (0.5 M). Add Base (KOtBu, 2.0 equiv).

  • Reaction: Stir vigorously at 60 °C for 16 hours.

  • Workup: Dilute with ether, wash with water. Caution: Nickel residues can be toxic and difficult to remove; use a scavenger resin if necessary.

Protocol C: In-Situ Homologation (Advanced)

Context: If the azetidinyl boronate is unstable or expensive, generate it in-situ using the Aggarwal Strain-Release Homologation .

  • Reactants: Azabicyclo[1.1.0]butyl lithium (generated from the sulfoxide) + Aryl Boronic Ester.

  • Process: The organolithium attacks the boron, forming a boronate complex.

  • Rearrangement: Treatment with an electrophile (or acid) triggers a 1,2-migration, opening the bicyclic system to form the 3-substituted azetidine ring with the boron group installed, ready for immediate coupling or isolation.

Troubleshooting Guide

ProblemProbable CauseSolution
No Reaction (Protocol A) Catalyst poisoning by Azetidine Nitrogen.Ensure N-Boc protection is intact. Unprotected amines bind Pd strongly.
Protodeboronation Boronate instability in aqueous base.Switch to anhydrous conditions (Cs₂CO₃/Dioxane) or use MIDA boronates.

-Hydride Elimination
Using Pd with alkyl halide (Protocol B).Switch to Ni-catalysis or use bulkier ligands (CataCXium A, XPhos).
Ring Opening High temperature or strong Lewis Acid.Lower temp to <80°C. Avoid strong Lewis acids. Use microwave for shorter exposure.

References

  • Aggarwal, V. K., et al. (2019). "Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines." Journal of the American Chemical Society. Link

  • Fu, G. C., et al. (2001).[1] "Suzuki Cross-Couplings of Alkyl Halides." Journal of the American Chemical Society. Link

  • Molander, G. A., et al. (2012). "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates." Journal of Organic Chemistry. Link

  • Doyle, A. G., et al. (2014). "Nickel-Catalyzed Cross-Coupling of Aliphatic Carboxylic Acids with Aryl Zinc Reagents." (Relevant for Ni-alkyl mechanisms).[2] Journal of the American Chemical Society. Link

  • BenchChem Application Note. "Suzuki Coupling of 2-bromo-N-Boc-imidazole" (Analogous N-heterocycle protocols). Link

Sources

Application Note: Precision Synthesis of Targeted Covalent Kinase Inhibitors (TCIs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The paradigm of kinase inhibition has shifted significantly toward Targeted Covalent Inhibitors (TCIs) . Unlike reversible inhibitors that rely solely on equilibrium binding (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


), TCIs utilize a reactive "warhead" (electrophile) to form a permanent bond with a specific nucleophilic residue (typically Cysteine) within the ATP-binding pocket. This mechanism confers infinite residence time, improved potency, and the ability to target shallow binding pockets.

This Application Note provides a rigorous, field-proven protocol for the synthesis and validation of acrylamide-based TCIs. We focus on the critical "warhead installation" step—often the failure point in medicinal chemistry campaigns due to polymerization or over-reactivity—and the subsequent validation using Intact Protein Mass Spectrometry.[1]

Strategic Framework: The "Anchor-Linker-Warhead" Design

Successful TCI synthesis relies on a modular architecture. The synthesis must be planned to allow late-stage functionalization of the warhead.

  • The Anchor: A reversible scaffold (e.g., Quinazoline, Pyrimidine) that provides affinity and orientation within the hinge region.

  • The Linker: Positions the electrophile adjacent to the target Cysteine (e.g., Cys797 in EGFR, Cys481 in BTK).

  • The Warhead: A Michael acceptor (typically acrylamide) that executes the covalent strike.

Visualization: TCI Development Workflow

TCI_Workflow Scaffold Scaffold Selection (The Anchor) Modeling In Silico Modeling (Cys Alignment) Scaffold->Modeling Docking Synthesis Warhead Installation (The Critical Step) Modeling->Synthesis Linker Design Validation Intact Protein MS (Validation) Synthesis->Validation LC-MS Optimization Kinetic Profiling (kinact/KI) Validation->Optimization Potency Check Optimization->Scaffold SAR Iteration

Figure 1: Iterative workflow for the design and synthesis of Targeted Covalent Inhibitors.

Chemical Protocol: Warhead Installation

The installation of the acrylamide moiety is chemically sensitive.[2] Acryloyl chloride is highly reactive and prone to polymerization or di-acylation of the scaffold. The following protocol utilizes a controlled addition method to ensure mono-functionalization.

Target Molecule: N-(3-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)acrylamide (Generic EGFR-T790M probe).

Reagents & Equipment
  • Precursor Amine: 6-(3-aminopropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine (1.0 equiv).

  • Acryloyl Chloride: (1.05 equiv) - Freshly distilled or high-purity grade.

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Quench: Saturated

    
    .
    
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Dissolve the Precursor Amine (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous DCM (0.1 M concentration) in a round-bottom flask.

    • Purge the system with

      
       or Argon.
      
    • Cool the reaction mixture to -10°C to 0°C using an ice/salt bath. Critical: Lower temperature prevents polymerization of the acrylamide.

  • Controlled Addition:

    • Dilute Acryloyl Chloride (1.05 equiv) in a small volume of DCM.

    • Add the acryloyl chloride solution dropwise over 15–20 minutes.

    • Note: Rapid addition leads to localized high concentrations and potential di-acylation if secondary amines are present elsewhere on the scaffold.

  • Reaction Monitoring:

    • Stir at 0°C for 30 minutes.

    • Monitor by LC-MS. Look for the mass shift of +54 Da (Acryloyl group - H).

    • Troubleshooting: If starting material remains, add 0.1 equiv of acryloyl chloride. Do not add large excesses initially.

  • Workup & Isolation:

    • Quench the reaction with saturated aqueous

      
       while still cold.
      
    • Extract with DCM (

      
      ). Wash combined organics with brine.
      
    • Dry over

      
       and concentrate in vacuo at < 30°C . Warning: High heat during rotary evaporation can induce polymerization.
      
    • Purify via Flash Chromatography (DCM/MeOH gradient).

Validation Protocol: Intact Protein Mass Spectrometry

Standard biochemical


 assays are insufficient for covalent inhibitors because the potency depends on incubation time. The definitive proof of covalent engagement is a mass shift in the target protein.
The Principle: Michael Addition

The thiol group of the Cysteine residue performs a nucleophilic attack on the


-carbon of the acrylamide warhead.

Michael_Addition Cys Cysteine Thiol (Nucleophile) Transition Transition State Cys->Transition Attack Warhead Acrylamide Warhead (Electrophile) Warhead->Transition Adduct Covalent Adduct (Stable) Transition->Adduct Bond Formation

Figure 2: Mechanism of action. The irreversible formation of the C-S bond results in a stable protein-inhibitor complex.

Experimental Workflow (LC-MS)
  • Protein Preparation:

    • Dilute the target kinase domain (e.g., EGFR T790M, 5 µM) in Assay Buffer (20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Note: Avoid DTT or

      
      -mercaptoethanol in the buffer during incubation, as these strong nucleophiles will quench the acrylamide warhead.
      
  • Incubation:

    • Add the synthesized inhibitor (excess, typically 10–50 µM) to the protein solution.

    • Incubate for 60 minutes at Room Temperature.

  • LC-MS Analysis:

    • Inject sample onto a C4 Reverse Phase column connected to a Q-TOF or Orbitrap Mass Spectrometer.

    • Elute with a water/acetonitrile gradient (+0.1% Formic Acid).

    • Deconvolute the raw multiply-charged spectra to zero-charge mass.

  • Data Interpretation:

    • Pass Criteria: Observation of a single peak shifted by +MW of Inhibitor (or +MW - H depending on ionization).

    • Fail Criteria: Presence of unmodified protein peak (incomplete reaction) or multiple mass shifts (non-specific labeling of surface lysines).

Data Summary: Reversible vs. Covalent Metrics
FeatureReversible InhibitorCovalent Inhibitor (TCI)
Primary Metric

(Equilibrium)

(Efficiency)
Time Dependence NonePotency increases with time
Washout Effect Activity returnsActivity remains inhibited
MS Signature No mass shiftMass shift = +MW of Drug

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[3] Nature Reviews Drug Discovery, 10, 307–317. Link

  • Avalon, N. E., et al. (2021). "Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors." ACS Medicinal Chemistry Letters, 12(5), 766–772. Link

  • London, N., et al. (2025). "High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts." ResearchGate Protocols. Link

  • Schwartz, P. A., et al. (2014). "Covalent Kinase Inhibitors: A Review of the Field." The Royal Society of Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Substituted Azetidine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AZT-BOC-001 Subject: Troubleshooting Incomplete N-Boc Deprotection in Substituted Azetidines Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Azetidine Paradox

Welcome to the technical support center. You are likely here because a standard N-Boc deprotection (e.g., 4M HCl/Dioxane or 20% TFA/DCM) failed on your substituted azetidine substrate.

The Core Problem: Azetidines present a unique "stability paradox." While the ring is kinetically stable enough to handle, it is thermodynamically strained (~26 kcal/mol).

  • Incomplete Reaction: Steric bulk at the C2/C3 positions can hinder the protonation of the carbamate, stalling the reaction.

  • Hidden Decomposition: What looks like "incomplete conversion" (low yield) is often acid-catalyzed ring opening . If you use nucleophilic acids (like HCl), the chloride ion attacks the strained ring, generating linear impurities that may not ionize well or are lost during workup.

This guide provides the diagnostic logic and protocols to distinguish between a stalled reaction and a decomposing one.

Diagnostic Workflow

Before adding more acid or heat (which may destroy your compound), follow this logic flow to identify the root cause.

AzetidineTroubleshooting Start ISSUE: Low Yield or Incomplete Conversion CheckLCMS Step 1: Analyze Crude LCMS (Do not work up yet) Start->CheckLCMS SM_Present Is Starting Material (SM) Major Peak? CheckLCMS->SM_Present TrueIncomplete DIAGNOSIS: True Incomplete (Steric/Electronic Stall) SM_Present->TrueIncomplete Yes (SM Only) CheckImpurities Check for Specific Masses: [M+18] (Hydrolysis) [M+36/38] (Chloride adduct) SM_Present->CheckImpurities No (SM gone, low product) RingOpening DIAGNOSIS: Ring Opening (Nucleophilic Attack) CheckImpurities->RingOpening Mass = Linear Adduct VolatileLoss DIAGNOSIS: Isolation Loss (Product is Volatile/Water Soluble) CheckImpurities->VolatileLoss Clean Crude, Empty Flask

Figure 1: Diagnostic logic for distinguishing between kinetic stalling, chemical decomposition, and isolation failures.

Troubleshooting Modules
Module A: The "Stalled" Reaction (True Incomplete Conversion)

Symptoms: LCMS shows mostly Starting Material (SM) after 2+ hours. No ring-opened byproducts. Root Cause:

  • Steric Hindrance: Substituents at C2 (alpha to nitrogen) block the protonation of the Boc carbonyl oxygen.

  • Equilibrium Reversion: The t-butyl cation is not being effectively scavenged, allowing it to re-attack the amine (or stay in equilibrium).

Solution: The "Scavenger-Driven" Protocol Do not just increase acid concentration. Instead, add a "cation sink" to drive the equilibrium irreversibly forward.

ComponentRoleRecommended Reagent
Acid Proton sourceTFA (Trifluoroacetic acid)
Solvent DiluentDCM (Dichloromethane)
Scavenger CRITICAL: Traps t-butyl cationTriethylsilane (TES) or Thioanisole

Protocol 1: High-Conversion TFA Cocktail

  • Dissolve substrate (0.1 mmol) in DCM (1.0 mL).

  • Add Triethylsilane (TES) (5.0 equiv). Note: This turns the solution into a reducing environment for the cation.

  • Cool to 0 °C.

  • Add TFA dropwise (1.0 mL). Final ratio ~1:1 DCM:TFA.

  • Warm to RT and monitor. The TES will trap the t-butyl cation as isobutane/isobutylene, driving the reaction to completion.

Module B: The "Broken" Ring (Decomposition)

Symptoms: SM is consumed, but product peak is small. New peaks appear at [M+Cl] or [M+H2O]. Root Cause: Nucleophilic Ring Opening. Azetidines are highly susceptible to nucleophilic attack when protonated.

  • HCl/Dioxane: The Chloride ion (Cl⁻) is a strong nucleophile. It attacks the C2/C4 position, snapping the ring open to form a linear chloropropylamine.

  • TFA: The Trifluoroacetate anion is less nucleophilic but can still open the ring at high temperatures.

Mechanism of Failure:

RingOpening Substrate N-Boc Azetidine Protonated Protonated Species (Activated Ring) Substrate->Protonated H+ Attack Nucleophilic Attack (Cl- or solvent) Protonated->Attack Competing Path Product Desired Azetidine Salt Protonated->Product Boc Cleavage Linear Linear Byproduct (Ring Opened) Attack->Linear

Figure 2: Competition between deprotection and nucleophilic ring opening.

Solution: The Anhydrous Silyl Protocol (TMSOTf) Eliminate the proton and the nucleophile. Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate).[1][2] This is a Lewis Acid method that cleaves Boc under mild, non-nucleophilic conditions.

Protocol 2: TMSOTf / 2,6-Lutidine (The "Safe" Method) Best for: Highly substituted azetidines, presence of acid-sensitive groups, or history of ring opening.

  • Dissolve substrate in anhydrous DCM (0.1 M) under Nitrogen.

  • Add 2,6-Lutidine (3.0 equiv). Role: Non-nucleophilic base to buffer the reaction.

  • Cool to 0 °C.

  • Add TMSOTf (Trimethylsilyl triflate) (2.0 equiv) dropwise.

  • Stir at 0 °C for 30–60 min.

  • Quench: Add MeOH (excess) to cleave the N-TMS intermediate.

  • Workup: Concentrate. The product is the triflate salt. Note: Avoid aqueous extraction if the product is water-soluble.

FAQ: Common Pitfalls

Q: I see the product mass by LCMS, but after Rotovap, the flask is empty. Where did it go? A: Substituted azetidines (especially free bases) are volatile .

  • Boiling Point: Azetidine boils at ~63 °C. Substituted variants are higher but can still sublime or co-evaporate with solvents.

  • Fix: Do not free-base if possible. Isolate as the TFA or HCl salt.[3] If you must free-base, use ether extraction and remove solvent carefully at >100 mbar (do not go to high vac).

Q: Can I use HCl in Ethyl Acetate instead of Dioxane? A: Risky. Ethyl acetate can hydrolyze to produce acetic acid and ethanol, introducing moisture. Furthermore, Cl⁻ is still present. If you observed ring opening with HCl/Dioxane, changing the solvent to EtOAc will not fix the nucleophilicity issue. Switch to Protocol 2 (TMSOTf) or Methanesulfonic Acid (MsOH) .

Q: My product is water-soluble. How do I remove the scavenger (TES)? A: Triethylsilane is non-polar.

  • Concentrate the reaction mixture.

  • Triturate the residue with Hexanes or Ether .

  • The Azetidinium salt will remain solid/oily at the bottom; the TES and Boc byproducts will dissolve in the organic wash. Decant and dry.[3][4]

References & Authority
  • TMSOTf Method: Sakaitani, M.; Ohfune, Y.[1] Syntheses of metalloproteinase inhibitors. I. Trifluoromethanesulfonic acid-catalyzed removal of the tert-butoxycarbonyl group.J. Org. Chem.1990 , 55, 870–876. Link

  • Azetidine Ring Opening: Couty, F.; Evano, G.; Prim, D. Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.Mini-Rev. Org. Chem.2004 , 1, 133–148. (Discussion of ring strain and nucleophilic susceptibility).

  • General Protective Groups: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014 . (Section on Carbamate cleavage).

  • Scavenger Mechanisms: Lundt, B. F.; et al. Selective removal of the t-butyloxycarbonyl group.Int. J. Pept.[4] Protein Res.[4]1978 , 12, 258. (Foundational work on scavengers like Thioanisole/TES).[5]

Sources

Technical Support Center: Preserving Stereochemical Integrity in Azetidine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Epimerization & Racemization in Azetidine Rings Assigned Specialist: Senior Application Scientist

Executive Summary: The "Twitchy" Ring

Azetidine is not merely a small pyrrolidine; it is a highly strained (~25.4 kcal/mol) system defined by a unique "pucker" conformation. Unlike 5- or 6-membered rings, the azetidine nitrogen has a lower barrier to inversion, and the ring strain dramatically increases the acidity of


-protons.

Most users encounter epimerization (loss of stereochemical purity) in two specific workflows:

  • 
    -Lithiation/Functionalization:  Where carbanion inversion occurs faster than electrophile trapping.
    
  • Peptide Coupling (Aze-2-OH): Where oxazolone formation leads to rapid scrambling of the chiral center.

This guide provides the protocols required to lock stereochemistry in place.

Module 1: C-H Functionalization & Lithiation

The Issue: You are attempting to lithiate N-Boc-azetidine at the 2-position, but the product is racemic or has low enantiomeric excess (ee).

Technical Analysis

The lithiated azetidine species (2-lithio-N-Boc-azetidine) is chemically stable but configurationally unstable at temperatures above -60°C. The carbanion has a low barrier to inversion between its pyramidal forms. If the temperature rises, the lithium species planarizes or inverts, destroying the stereocenter before the electrophile arrives.

Troubleshooting Q&A

Q: I ran the lithiation at -78°C, but I still see 30% racemization. Why? A: You likely experienced a "micro-thaw" or waited too long.

  • The Cause: The barrier to inversion for the 2-lithio species is extremely low. Even a momentary rise to -50°C during reagent addition is fatal to ee%. Furthermore, prolonged lithiation times (>15 mins) allow the system to find its thermodynamic minimum, which is often the racemate or the ring-opened product.

  • The Fix: Use s-BuLi (sec-butyllithium) with TMEDA. The bulky sec-butyl group deprotonates faster than n-BuLi, allowing for shorter reaction times (5–10 mins maximum) before quenching.

Q: Can I use a directing group to hold the stereochemistry? A: Yes. Beppe’s and Hodgson’s groups have shown that coordinating groups (like thiopivaloyl or specific chiral diamine ligands like sparteine) can chelate the lithium, raising the inversion barrier. However, for standard N-Boc systems, temperature is your primary control.

Standard Operating Procedure: Stereoretentive Lithiation

Valid for N-Boc-azetidine and similar carbamates.

  • Setup: Flame-dry a 2-neck flask. Install an internal thermometer (do not rely on bath temp).

  • Solvent: Add anhydrous THF and TMEDA (1.1 equiv). Cool to -78°C .[1]

  • Reagent: Add s-BuLi (1.1 equiv) dropwise. Ensure internal temp never exceeds -75°C.

  • Substrate: Add N-Boc-azetidine (1.0 equiv) as a solution in THF.

    • Critical Step: Stir for exactly 10 minutes at -78°C. Do not extend.

  • Trapping: Add the electrophile (dissolved in THF, pre-cooled if possible) rapidly.

  • Quench: Allow to warm to room temperature only after the electrophile has fully reacted (usually 30 mins at -78°C).

Module 2: Peptide Coupling (Azetidine-2-Carboxylic Acid)

The Issue: Coupling Azetidine-2-carboxylic acid (Aze) to an amine results in diastereomers (epimerization at C2).

Technical Analysis

Azetidine-2-carboxylic acid is prone to oxazolone (azlactone) formation . Upon activation of the carboxylic acid, the carbonyl oxygen attacks the amide backbone. The resulting 5-membered oxazolone ring is aromatic-like and planar; the C2 proton becomes highly acidic and labile. Re-protonation occurs randomly, yielding a racemate.

Comparative Data: Coupling Reagents vs. Epimerization Risk
Coupling ReagentActivation MechanismEpimerization RiskRecommendation
HATU / HOAt Fast formation of activated esterLow Preferred. Fast kinetics outcompete oxazolone formation.
DIC / HOBt Carbodiimide intermediateMedium/High Avoid for Aze. Slower reaction allows oxazolone accumulation.
EDC / NHS Carbodiimide / Active EsterMedium Acceptable only if base is strictly controlled.
Acid Chlorides Highly reactive electrophileCritical Do Not Use. High acidity drives rapid racemization.
Troubleshooting Q&A

Q: I used HATU, which is supposed to be safe, but still lost stereochemistry. A: Check your base.

  • The Cause: Using TEA (Triethylamine) or DIPEA in large excess. These bases are strong enough to deprotonate the oxazolone intermediate.

  • The Fix: Switch to 2,4,6-Collidine (TMP). It is a weaker, non-nucleophilic base that is sufficient to drive the coupling but poor at deprotonating the

    
    -carbon.
    

Q: Does the order of addition matter? A: Yes. Pre-activation (mixing Acid + HATU + Base before adding the amine) is dangerous for Aze. The activated ester sits in solution, vulnerable to oxazolone cyclization.

  • The Fix: Use an "In-Situ" protocol. Mix Acid + Amine, then add HATU, then add Base last.

Module 3: Visualization of Failure Modes

Pathway 1: The Lithiation Danger Zone

This diagram illustrates the kinetic competition between trapping the chiral anion and the inversion that leads to racemization.

LithiationPath Start N-Boc-Azetidine (Chiral) Deprot Deprotonation (s-BuLi, -78°C) Start->Deprot Li_Species 2-Lithio Species (Pyramidal, Retained) Deprot->Li_Species Kinetic Control Inversion Inversion/Planarization (> -60°C) Li_Species->Inversion Temp Rise or Time >15m Product_Pure Pure Product (>95% ee) Li_Species->Product_Pure Electrophile (Fast Trap) Racemate Racemic Lithium Species Inversion->Racemate Product_Rac Racemic Product (~50% ee) Racemate->Product_Rac Electrophile

Caption: The "Goldilocks Window" for azetidine lithiation. Success requires trapping the pyramidal lithium species before thermal energy allows inversion.

Pathway 2: Troubleshooting Workflow

Troubleshooting Start Problem: Low ee% in Azetidine Functionalization Type Identify Reaction Type Start->Type Lith Lithiation / C-H Activation Type->Lith Coup Peptide Coupling (Aze-COOH) Type->Coup TempCheck Was Internal Temp < -75°C? Lith->TempCheck TimeCheck Was Lithiation Time < 10 min? TempCheck->TimeCheck Yes Soln1 Fix: Use Internal Probe & Dry Ice/Acetone Slurry TempCheck->Soln1 No Soln2 Fix: Reduce Time. Switch to s-BuLi. TimeCheck->Soln2 No ReagentCheck Reagent Used? Coup->ReagentCheck BaseCheck Base Used? ReagentCheck->BaseCheck Uronium (HATU/HBTU) Soln3 Fix: Switch to HATU/HOAt ReagentCheck->Soln3 Carbodiimide (DIC/EDC) Soln4 Fix: Switch to Collidine (Avoid TEA/DIPEA) BaseCheck->Soln4 TEA/DIPEA

Caption: Decision tree for diagnosing the root cause of epimerization based on reaction class.

References

  • Hodgson, D. M., Pearson, C. I., & Kazmi, M. (2014).[2] Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine.[2][3] Organic Letters, 16(3), 856–859.[2] Source: Relevance: Defines the stability window (-78°C) for lithiated N-Boc-azetidines.

  • Hodgson, D. M., & Mortimer, C. L. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. The Journal of Organic Chemistry, 80(19), 9838–9846. Source: Relevance: Discusses ligand effects and directing groups for stereoretention.

  • Benoiton, N. L. (1981).[4] Epimerization of Peptide: Factors and Mechanisms. International Journal of Peptide and Protein Research, 17, 197.[4] Source: Relevance: Foundational text on oxazolone-mediated racemization in peptide synthesis.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[5][6][7] Journal of the American Chemical Society, 115(10), 4397-4398. Source: Relevance: Establishes HOAt/HATU as superior reagents for preventing racemization compared to HOBt.

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Source: Relevance: Comprehensive review on azetidine ring strain and reactivity.

Sources

Optimizing reaction conditions for coupling with sterically hindered amines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Scientific Support) Topic: Sterically Hindered Amines (C-N Cross-Coupling & Amide Formation)

Welcome to the Advanced Coupling Support Center.

You have reached the Tier 3 desk. We assume you have already attempted standard protocols (EDC/NHS, Pd(OAc)₂/PPh₃) and are experiencing stalled conversion, catalyst decomposition (Pd black), or racemization.

The following guide is structured as a series of Troubleshooting Tickets and Protocol Architectures designed to overcome the specific kinetic barriers imposed by steric bulk.

Module 1: Buchwald-Hartwig C-N Cross-Coupling

Ticket #409: "My reaction turns black immediately and yields <10% product."

Diagnosis: Rapid catalyst decomposition (aggregation) prior to oxidative addition or amine binding. Root Cause: Sterically hindered amines retard the rate of amine binding to the Pd(II) intermediate. If the phosphine ligand dissociates during this stalled state, the under-ligated Palladium aggregates into catalytically inactive "Pd black." The Fix: Switch from in-situ catalyst generation to Precatalysts (G3/G4) .

Why this works (The Science):

Traditional methods (e.g., Pd₂dba₃ + Ligand) rely on the thermal dissociation of dba and the association of the phosphine. With bulky ligands (necessary for hindered amines), this equilibrium is often unfavorable, leading to free Pd(0) that aggregates.

  • G3/G4 Precatalysts (e.g., Buchwald Palladacycles) contain the ligand pre-bound in a 1:1 ratio.

  • Activation occurs only upon exposure to base, releasing the active L-Pd(0) species instantaneously in the solution, preventing early death.

Protocol: The "G4" Standard for Hindered Amines
  • Precatalyst: 1–2 mol% BrettPhos Pd G4 (Primary amines) or RuPhos Pd G4 (Secondary amines).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Base: NaOtBu (Standard) or LHMDS (Base-sensitive substrates).

  • Temperature: Start at 60°C; ramp to 100°C if no conversion after 1 hour.

Ticket #412: "Which Ligand? My amine is bulky (e.g., Adamantyl, t-Butyl)."

Diagnosis: Mismatched steric pocket. Resolution: Select ligand based on the specific "Steric Map" of your nucleophile.

Amine ClassSubstrate ExampleRecommended LigandWhy?
Primary (Hindered) tert-Butylamine, AdamantylamineBrettPhos Large bite angle and bulk facilitate reductive elimination of the bulky product.
Primary (Extremely Hindered) α,α,α-Trisubstituted aminestBuBrettPhos Increased bulk prevents bis-ligation; promotes mono-ligated active species.
Secondary (Acyclic) DiisopropylamineRuPhos Dialkylbiaryl backbone stabilizes the Pd-Amine complex.
Secondary (Cyclic) 2,6-DimethylpiperidineRuPhos or SPhos SPhos provides high activity for cyclic secondary amines.
Anilines (Hindered) 2,6-Disubstituted AnilinestBuXPhos Excellent for coupling electron-poor or hindered anilines.
Visual Logic: Ligand Selection Decision Tree

Use the following logic flow to select your catalytic system.

LigandSelection Start START: Hindered Amine Type Amine Type? Start->Type Primary Primary (-NH2) Type->Primary Secondary Secondary (-NHR) Type->Secondary P_Hindrance Steric Level? Primary->P_Hindrance S_Type Structure? Secondary->S_Type Brett BrettPhos Pd G4 P_Hindrance->Brett Bulky (t-Bu) tBuBrett tBuBrettPhos Pd G4 P_Hindrance->tBuBrett Extreme (Adamantyl) RuPhos RuPhos Pd G4 S_Type->RuPhos Acyclic/General SPhos SPhos Pd G4 S_Type->SPhos Cyclic (Piperidine)

Figure 1: Decision matrix for selecting the optimal Buchwald Precatalyst based on amine steric profile.

Module 2: Amide Bond Formation

Ticket #802: "HATU failed. The reaction stalls or gives epimerized product."

Diagnosis: The activation kinetics of HATU are too fast relative to the nucleophilic attack of a hindered amine. This leads to:

  • Guanidinylation: The amine reacts with the coupling reagent instead of the active ester.

  • Epimerization: The activated acid racemizes via oxazolone formation before the slow amine can attack.

The Fix: Switch to T3P (Propylphosphonic Anhydride) .

Protocol: T3P Coupling for Hindered Substrates

T3P acts as a kinetic "throtte," activating the acid only as fast as the amine can consume it, and it does not generate a reactive guanidinium species.

  • Dissolve: Carboxylic acid (1.0 equiv) and Hindered Amine (1.1 equiv) in 2-MeTHF or EtOAc (Do not use DMF if possible; T3P works best in non-polar solvents).

  • Base: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Note: Pyridine often reduces epimerization compared to DIPEA.

  • Reagent: Add T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. If stalled, heat to 50°C (T3P is thermally stable).

  • Workup: Wash with water. T3P byproducts are water-soluble.[1]

Ticket #999: "The Nuclear Option (Nothing else works)."

Scenario: You are coupling an electron-deficient aniline to a tertiary-carbon carboxylic acid. HATU, T3P, and mixed anhydrides have all failed. The Fix: Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine).

Why this works:

Ghosez’s reagent converts the carboxylic acid to an Acid Chloride (or Acid Fluoride if KF is added) under strictly neutral conditions. This bypasses the need for "active esters" and creates the most electrophilic species possible (R-COCl) without the harsh conditions of Thionyl Chloride or Oxalyl Chloride.

Protocol: Neutral Acid Chloride Activation
  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.2 equiv). Stir at RT for 1–2 hours.

    • Checkpoint: Monitor by TLC (Acid converts to silyl-ester like spot) or quench an aliquot with MeOH to check for Methyl Ester by LCMS.

  • Coupling: Once activation is complete, add the Hindered Amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Optimization: If still slow, add AgCN (catalytic) to act as a chloride scavenger/Lewis acid to push the reaction.

Visual Logic: Amide Coupling Escalation

Follow this workflow to minimize side reactions.

AmideCoupling Start START: Hindered Amide Coupling Standard Attempt HATU/DIPEA Start->Standard Check Result? Standard->Check Success Isolate Product Check->Success Good Yield Fail_Rac Racemization/Side Products Check->Fail_Rac Epimerization Fail_Stall No Conversion/Stalled Check->Fail_Stall Steric Wall T3P Protocol A: T3P + Pyridine (Solvent: 2-MeTHF) Fail_Rac->T3P Switch Reagent Ghosez Protocol B: Ghosez's Reagent (Neutral Acid Chloride) Fail_Stall->Ghosez Activate Harder T3P->Success Ghosez->Success

Figure 2: Escalation strategy for difficult amide couplings. Protocol A prioritizes stereochemical integrity; Protocol B prioritizes reactivity.

References

  • Buchwald-Hartwig Ligand Selection

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Precatalyst G3/G4 Mechanism

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalyst for C–N Coupling Reactions.[2][3] The Journal of Organic Chemistry, 79(9), 4161–4166.

  • T3P for Hindered Amides

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177.

  • Ghosez's Reagent Protocol

    • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Preparation of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454–455.

Sources

Technical Support Center: Troubleshooting the Degradation of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate During Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate. This resource provides in-depth troubleshooting for a common challenge encountered during its synthesis: degradation during the workup phase. This guide is structured in a question-and-answer format to directly address potential issues and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant loss of my product, tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate, during aqueous workup. What are the likely causes?

A1: The degradation of your compound during aqueous workup is most likely attributable to two primary factors: the lability of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions and the inherent ring strain of the azetidine core, which can make it susceptible to nucleophilic attack or ring-opening, particularly under non-neutral pH.

  • Boc-Group Lability: The Boc protecting group is notoriously sensitive to acid.[1][2] Even mildy acidic conditions created during an aqueous wash (e.g., with ammonium chloride or dilute HCl) can initiate its cleavage.[3]

  • Azetidine Ring Strain: Azetidines possess considerable ring strain (approximately 25.4 kcal/mol), making them more reactive than their five- or six-membered counterparts.[4] This strain can be exacerbated under acidic or basic conditions, potentially leading to ring-opening reactions.[5]

It's crucial to maintain a neutral or slightly basic pH during all aqueous extraction and washing steps to preserve the integrity of your molecule.

Q2: What specific degradation products should I be looking for, and how can I identify them?

A2: The two most probable degradation products are the Boc-deprotected amine and a ring-opened product.

Potential Degradation Product Structure Identification Method Expected Observations
Boc-Deprotected Product3-((2-methoxyethyl)amino)azetidineLC-MS, ¹H NMRAppearance of a new, more polar spot on TLC. In LC-MS, a peak corresponding to the mass of the deprotected amine will be observed. ¹H NMR will show the disappearance of the characteristic tert-butyl singlet at ~1.4 ppm.
Ring-Opened ProductVaries depending on the nucleophile (e.g., water, hydroxide)LC-MS, ¹H NMRComplex mixture of new, more polar products. Mass spectrometry will reveal peaks corresponding to the addition of the nucleophile to the parent mass. The ¹H NMR spectrum will likely become complex and difficult to interpret due to the formation of multiple species.

Visualizing the Degradation Pathways

To better understand the potential degradation mechanisms, the following diagram illustrates the two primary pathways of concern during workup.

G cluster_0 Degradation Pathways A tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate B Boc-Deprotected Product (3-((2-methoxyethyl)amino)azetidine) A->B  Acidic Conditions (e.g., aq. HCl, NH4Cl wash) C Ring-Opened Product(s) A->C  Strong Base or Nucleophile (e.g., aq. NaOH, prolonged exposure to water)

Caption: Potential degradation pathways of the target compound.

Troubleshooting and Prevention Guide

Q3: My TLC/LC-MS analysis after an acidic wash shows a new, more polar spot, and my yield is low. How can I confirm Boc-deprotection and prevent it?

A3: This is a classic sign of Boc group cleavage.

Diagnostic Protocol:

  • Small-Scale Test: Before proceeding with the bulk of your material, take a small aliquot of your crude reaction mixture.

  • Parallel Washes: Split the aliquot into three vials.

    • Vial 1: Wash with deionized water.

    • Vial 2: Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Vial 3: Wash with your standard acidic workup solution (for comparison).

  • Analysis: Analyze the organic layer of each vial by TLC or LC-MS.

Preventative Measures:

  • Avoid Acidic Washes: Do not use dilute acid or ammonium chloride washes. Instead, opt for washes with deionized water or a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid from the reaction.[3]

  • Use of Mild Bases: If a basic wash is necessary to remove acidic impurities, use a mild base like saturated sodium bicarbonate. Avoid strong bases like NaOH or KOH, which can promote other side reactions.

  • Minimize Contact Time: Perform aqueous washes quickly and efficiently. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods.

Q4: I'm observing a complex mixture of unidentified, highly polar impurities after workup, even when avoiding acidic conditions. What could be happening?

A4: This scenario suggests potential ring-opening of the azetidine core. While more stable than aziridines, azetidines are still susceptible to nucleophilic attack due to ring strain.[4]

Potential Causes and Solutions:

Cause Explanation Recommended Action
Prolonged Exposure to Water/Alcohol Water or residual alcohol from the reaction can act as nucleophiles, leading to hydrolysis of the strained ring.Minimize the volume and duration of aqueous washes. Ensure the reaction is completely quenched and solvents are removed efficiently under reduced pressure.
Presence of Strong Nucleophiles Unreacted starting materials or reagents from the previous step could be potent nucleophiles.Ensure the reaction goes to completion. If necessary, quench any remaining reactive species before workup. For example, if using a strong nucleophilic base, neutralize it carefully with a mild acid before extraction.
Elevated Temperatures During Workup Heating during solvent removal can sometimes provide enough energy to promote degradation, especially if residual impurities are present.Concentrate the product at or below room temperature using a rotary evaporator.

Experimental Workflow for Optimizing Workup:

G cluster_0 Optimized Workup Protocol A Crude Reaction Mixture B Quench Reaction (if necessary) A->B C Solvent Removal (in vacuo, ≤ RT) B->C D Dissolve in Extraction Solvent (e.g., EtOAc, DCM) C->D E Wash with Saturated NaHCO3 (aq) D->E F Wash with Brine E->F G Dry over Na2SO4 or MgSO4 F->G H Filter and Concentrate (in vacuo, ≤ RT) G->H I Purification (e.g., Flash Chromatography) H->I

Caption: Recommended optimized workup workflow.

Purification Considerations

Q5: I'm seeing degradation of my compound during silica gel chromatography. What are the best practices for purification?

A5: Silica gel is inherently acidic and can cause on-column degradation of acid-sensitive compounds like yours.

Recommendations for Chromatography:

  • Neutralize Silica Gel: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine (or another suitable base like pyridine) to neutralize the acidic sites.

  • Use Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a C18-functionalized silica for reverse-phase chromatography.

  • Minimize Residence Time: Run the column as quickly as possible without sacrificing separation. A shorter residence time on the stationary phase reduces the opportunity for degradation.

  • TLC Analysis First: Before committing your entire batch to a column, run a TLC plate with a small amount of your crude material spotted and let it sit for an hour. If you observe a new spot forming at the baseline, this is a strong indication of on-column degradation.

By carefully controlling the pH and minimizing exposure to potentially reactive conditions during workup and purification, the stability of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate can be significantly improved, leading to higher yields and purity.

References

  • MySkinRecipes. tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • YouTube. Azetidine: Basicity and Preparation. (2020-11-19). [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021-03-24). [Link]

  • National Institutes of Health (NIH). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021-09-30). [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. (2023-01-21). [Link]

  • Reddit. Removal of Boc protecting group as workup?. (2014-06-22). [Link]

Sources

Navigating the Challenges of Polar Azetidine Derivative Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the hurdles in the purification of polar azetidine derivatives. Azetidines are a critical class of four-membered nitrogen-containing heterocycles, prized in medicinal chemistry for their ability to impart unique physicochemical properties to drug candidates.[1][2] However, their inherent polarity, stemming from the embedded nitrogen atom and often other polar functional groups, presents significant challenges during purification.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to empower researchers, scientists, and drug development professionals in achieving high-purity polar azetidine derivatives.

The Root of the Challenge: The Physicochemical Nature of Polar Azetidines

The primary difficulty in purifying polar azetidine derivatives lies in their high affinity for polar solvents and stationary phases, making them challenging to handle with traditional purification techniques like standard silica gel chromatography and liquid-liquid extraction. Their basic nitrogen can lead to strong interactions with acidic silica gel, causing peak tailing and poor recovery. Furthermore, their high water solubility can complicate extraction and isolation from aqueous reaction media.

Troubleshooting Guides: A Problem-Solution Approach

This section is structured to address specific, common issues encountered during the purification of polar azetidine derivatives.

I. Chromatographic Purification Challenges

Chromatography is a cornerstone of purification, but the polarity of azetidine derivatives necessitates specialized approaches.

Problem 1: My polar azetidine derivative shows poor retention and co-elutes with the solvent front on a standard C18 reversed-phase HPLC column.

Cause: Reversed-phase chromatography relies on hydrophobic interactions between the analyte and the stationary phase.[3] Highly polar compounds have limited interaction with the nonpolar C18 stationary phase and are rapidly eluted by the polar mobile phase.[4]

Solution:

  • Switch to a More Polar Stationary Phase:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar analytes.[3][5] It utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (like water).[5][6] The polar analytes partition into the water-enriched layer on the stationary phase surface, leading to retention.[5]

    • Mixed-Mode Chromatography (MMC): MMC columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single stationary phase.[3][7] This allows for the simultaneous separation of polar and nonpolar compounds and can be particularly effective for ionizable azetidine derivatives.[8][9]

Experimental Protocol: HILIC Method Development for a Polar Azetidine Derivative

  • Column Selection: Start with a HILIC column containing an amide or diol stationary phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95% Acetonitrile, 5% Water, 10 mM Ammonium Formate (pH adjusted to 3.0 with formic acid).

    • Mobile Phase B: 50% Acetonitrile, 50% Water, 10 mM Ammonium Formate (pH adjusted to 3.0 with formic acid).

  • Gradient Elution: Begin with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B to elute the compound.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to achieve optimal separation.

Problem 2: My azetidine derivative is streaking or tailing significantly on a silica gel column, leading to poor separation and low recovery.

Cause: The basic nitrogen atom of the azetidine ring can interact strongly with the acidic silanol groups on the surface of silica gel. This strong interaction leads to peak tailing and, in some cases, irreversible adsorption.[10]

Solution:

  • Basify the Mobile Phase: Add a small amount of a basic modifier to the eluent to neutralize the acidic silanol groups and minimize unwanted interactions.

    • Triethylamine (TEA): Typically, 0.1-1% TEA is added to the mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

    • Ammonium Hydroxide: For very basic compounds, a mobile phase containing a small amount of aqueous ammonium hydroxide can be effective.[10]

  • Use a Deactivated Stationary Phase:

    • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.

    • Amine-Functionalized Silica: These columns have a less acidic surface and can improve the chromatography of basic compounds.[11]

Workflow for Selecting a Purification Strategy for Polar Azetidines:

Purification_Strategy Start Crude Polar Azetidine Derivative Is_Ionizable Is the compound ionizable? Start->Is_Ionizable Is_Salt Is the compound a salt? Is_Ionizable->Is_Salt No Chromatography_Type Select Chromatography Type Is_Ionizable->Chromatography_Type Yes Is_Salt->Chromatography_Type No Crystallization_Option Consider Crystallization or Salt Formation Is_Salt->Crystallization_Option Yes HILIC HILIC Chromatography_Type->HILIC High Polarity MMC Mixed-Mode Chromatography Chromatography_Type->MMC Broad Polarity Range IEC Ion-Exchange Chromatography Chromatography_Type->IEC Strongly Ionic SFC Supercritical Fluid Chromatography Chromatography_Type->SFC Thermally Labile / Chiral Normal_Phase Normal Phase (with modifier) Chromatography_Type->Normal_Phase Moderately Polar / Basic Purified_Product Purified Product HILIC->Purified_Product MMC->Purified_Product IEC->Purified_Product SFC->Purified_Product Normal_Phase->Purified_Product Crystallization_Option->Purified_Product

Caption: Decision tree for selecting a suitable purification strategy.

II. Crystallization and Precipitation Challenges

Crystallization can be a powerful purification technique, but inducing polar molecules to form a crystalline lattice can be difficult.

Problem 3: My polar azetidine derivative oils out or forms an amorphous solid instead of crystallizing.

Cause: The high polarity and potential for multiple hydrogen bonding interactions can favor the formation of a disordered, amorphous state over an ordered crystal lattice. Impurities can also inhibit crystallization.[12]

Solution:

  • Solvent Selection is Key: The ideal solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[13]

    • Screen a Range of Solvents: Test solvents with varying polarities, from polar protic (e.g., isopropanol, ethanol) to more nonpolar options (e.g., ethyl acetate, toluene).

    • Use a Co-solvent System (Anti-Solvent Crystallization): Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble to induce precipitation.[12]

  • Salt Formation: For basic azetidine derivatives, forming a salt with a suitable acid (e.g., HCl, trifluoroacetic acid) can significantly alter its solubility profile and often promotes crystallization.[14][15] The resulting salt is typically less soluble in organic solvents.

Experimental Protocol: Salt Formation for Crystallization

  • Dissolve the purified (as much as possible by chromatography) azetidine derivative in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Slowly add a solution of the desired acid (e.g., 1M HCl in diethyl ether) dropwise with stirring.

  • Observe for the formation of a precipitate. If no precipitate forms, you may need to cool the solution or slowly add an anti-solvent.

  • Collect the precipitated salt by filtration, wash with a small amount of the solvent, and dry under vacuum.

III. Liquid-Liquid Extraction (LLE) Challenges

LLE is often the first step in purification, but the high water solubility of polar azetidines can lead to poor recovery from aqueous layers.

Problem 4: My polar azetidine derivative has poor partitioning into the organic layer during extraction from an aqueous solution.

Cause: The high polarity of the azetidine derivative leads to a high affinity for the aqueous phase.[16][17]

Solution:

  • pH Adjustment: For basic azetidine derivatives, increasing the pH of the aqueous layer (e.g., with NaOH or K₂CO₃) will deprotonate the azetidine nitrogen, making the compound more neutral and increasing its solubility in the organic phase.[18]

  • Salting Out: Adding a high concentration of an inorganic salt (e.g., NaCl, (NH₄)₂SO₄) to the aqueous phase decreases the solubility of the organic compound in water, driving it into the organic layer.

  • Use a More Polar Organic Solvent: Solvents like dichloromethane or ethyl acetate are more effective at extracting polar compounds than less polar solvents like hexanes.

Challenge Potential Cause(s) Recommended Solution(s)
Poor Chromatographic Resolution Inappropriate stationary phase; suboptimal mobile phase.Utilize HILIC, Mixed-Mode, or Ion-Exchange chromatography. Optimize mobile phase pH and ionic strength.
Peak Tailing on Silica Gel Strong interaction of basic azetidine with acidic silanol groups.Add a basic modifier (e.g., triethylamine) to the eluent. Use a deactivated stationary phase (e.g., alumina).
Compound "Oils Out" During Crystallization High polarity; presence of impurities.Screen a wider range of solvents; try anti-solvent crystallization; consider salt formation.
Low Recovery in Liquid-Liquid Extraction High water solubility of the polar azetidine.Adjust the pH of the aqueous phase; use the "salting out" technique; employ a more polar organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose chromatography technique for polar azetidine derivatives?

While there is no single "best" technique for all derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a very effective starting point for highly polar, non-ionic azetidines due to its ability to retain and separate these challenging compounds.[11][19] For ionizable derivatives, Mixed-Mode Chromatography (MMC) offers the advantage of combining reversed-phase and ion-exchange mechanisms, providing excellent selectivity.[7][8]

Q2: Can I use supercritical fluid chromatography (SFC) for purifying polar azetidines?

Yes, SFC can be a powerful tool, especially for chiral separations and for compounds that are thermally labile.[20][21] While the primary mobile phase in SFC (supercritical CO₂) is nonpolar, the addition of polar co-solvents (modifiers) like methanol allows for the elution and separation of polar compounds.[22]

Q3: How can I remove residual polar solvents like DMF or DMSO after a reaction?

These high-boiling polar solvents are notoriously difficult to remove. A common and effective method is to perform multiple aqueous washes during the workup.[23] Diluting the reaction mixture with a large volume of water and then extracting with a suitable organic solvent several times can effectively partition the DMF or DMSO into the aqueous phase.[23]

Q4: My polar azetidine derivative seems to be unstable on silica gel. What are my options?

If your compound is degrading on silica, it is crucial to avoid it.[24] Consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol or amine-functionalized silica. Alternatively, techniques like crystallization or preparative HPLC using a more inert stationary phase (e.g., C18 with appropriate mobile phase modifiers) would be suitable.

Q5: Are there any alternatives to chromatography for purifying polar azetidines?

Besides crystallization and salt formation, for certain applications, techniques like solid-phase extraction (SPE) can be used for sample cleanup and enrichment. Ion-exchange SPE cartridges can be particularly useful for capturing and purifying charged azetidine derivatives.

Purification Workflow Logic

G cluster_start Initial Assessment cluster_chromatography Chromatography cluster_non_chromatography Non-Chromatographic Methods cluster_end Final Product Crude Crude Product TLC TLC Analysis (Normal & Reversed Phase) Crude->TLC Flash Flash Chromatography (Silica/Alumina + Modifier) TLC->Flash Direct Purification Extraction Liquid-Liquid Extraction (pH & Salt Adjustment) TLC->Extraction Initial Cleanup Prep_HPLC Preparative HPLC (HILIC/MMC/RP-IonPair) Flash->Prep_HPLC High Purity Needed Crystallization Crystallization / Salt Formation Flash->Crystallization If Solid Pure Pure Azetidine Derivative Prep_HPLC->Pure Extraction->Flash Extraction->Crystallization If Precipitates Crystallization->Pure Analysis Purity Analysis (NMR, LC-MS) Pure->Analysis

Caption: A typical purification workflow for polar azetidines.

References

  • Challenges and solutions for the downstream purification of therapeutic proteins - PMC. (n.d.).
  • Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023). Retrieved from [Link]

  • Challenges and opportunities in the purification of recombinant tagged proteins - PMC. (n.d.). Retrieved from [Link]

  • Laboratory Techniques of Purification and Isolation - International Journal of Drug Development & Research. (2012). Retrieved from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023). Retrieved from [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021). Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025). Retrieved from [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020). Retrieved from [Link]

  • Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. (2020). Retrieved from [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. (n.d.). Retrieved from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.). Retrieved from [Link]

  • Mixed-Mode Chromatography—A Review - LCGC International. (n.d.). Retrieved from [Link]

  • Extraction Protocol for Polar Solvents - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • [Determination of the azetidine-2-carboxylic Acid From Lily of the Valley] - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - ResearchGate. (2025). Retrieved from [Link]

  • Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. (2022). Retrieved from [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - RSC Publishing. (2019). Retrieved from [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. (2018). Retrieved from [Link]

  • Liquid–liquid extraction - Wikipedia. (n.d.). Retrieved from [Link]

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? | ResearchGate. (2019). Retrieved from [Link]

  • Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41007B. (2013). Retrieved from [Link]

  • Purifying Amines Using Their Salts - YouTube. (2014). Retrieved from [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025). Retrieved from [Link]

  • (PDF) Mixed-Mode Chromatography - ResearchGate. (n.d.). Retrieved from [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. (2024). Retrieved from [Link]

  • How Good is SFC for Polar Analytes? | Chromatography Today. (n.d.). Retrieved from [Link] SFC/how-good-is-sfc-for-polar-analytes/31336

  • ACE HILIC - HPLC. (2017). Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Re-evaluation of anion-exchange HPLC for the analysis of acidic compounds - PubMed. (n.d.). Retrieved from [Link]

  • A PRACTICAL GUIDE TO HILIC - Nest Group. (n.d.). Retrieved from [Link]

  • Video: Supercritical Fluid Chromatography - JoVE. (2024). Retrieved from [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021). Retrieved from [Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019). Retrieved from [Link]

  • Evolution of Mixed-Mode Chromatography. (n.d.). Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012). Retrieved from [Link]

  • HILIC to the Rescue: Pharmaceutical Development Case Examples | LCGC International. (2019). Retrieved from [Link]

  • WO2007079944A1 - Process for isolation of an organic amine - Google Patents. (n.d.).
  • GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins - Agilent. (n.d.). Retrieved from [Link]

  • SUPERCRITICAL FLUID CHROMATOGRAPHY - Agilent. (n.d.). Retrieved from [Link]

  • Fundamentals of mixed mode (multimodal) chromatography - Cytiva. (2024). Retrieved from [Link]

Sources

Technical Support Center: Catalyst Compatibility with Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and medicinal chemists. It addresses the specific challenges of catalyst deactivation ("poisoning") when employing azetidines in transition-metal-catalyzed cross-couplings.

Executive Summary

Azetidines present a unique "stress test" for homogeneous catalysis. Unlike their 5- and 6-membered counterparts (pyrrolidines, piperidines), azetidines possess significant ring strain (~26 kcal/mol) and a highly accessible, Lewis-basic nitrogen lone pair.

The Core Problem: The unhindered nitrogen atom in azetidines acts as a potent


-donor, competitively binding to the metal center (Pd or Ni). This creates a thermodynamic sink—a "resting state" that is too stable to undergo the necessary catalytic turnover (oxidative addition or transmetalation), effectively poisoning the catalyst. Furthermore, the ring strain can facilitate undesired 

-carbon elimination or ring-opening pathways that irreversibly decompose the active catalytic species.

Module 1: Diagnosis & Mechanism

Q1: How do I distinguish between "catalyst poisoning" and generic reaction failure?

A: Catalyst poisoning has a distinct kinetic signature compared to substrate instability or reagent degradation.

ObservationDiagnosisRoot Cause
Reaction stalls at <10% conversion Immediate Poisoning The azetidine substrate (or impurity) has chelated the metal center before the catalytic cycle could initiate.
Reaction stalls at 40-60% Product Inhibition The product (likely a secondary/tertiary azetidine) is a better ligand than the substrate, sequestering the catalyst as the reaction proceeds.
Black Precipitate (Pd black) Ligand Displacement The azetidine displaced the phosphine ligands, destabilizing the Pd(0) species and causing aggregation.
Ring-Opened Byproducts Strain Release The metal inserted into the strained C-N bond instead of the C-X bond, leading to destructive ring opening.
Q2: What is the molecular mechanism of this poisoning?

A: It is primarily a competition between your ligand (


) and the azetidine nitrogen (

) for the open coordination site on the metal (

).

In a productive cycle, the active species


 must undergo oxidative addition with the aryl halide (

). However, the azetidine forms an off-cycle resting state

. Because the azetidine nitrogen is less sterically hindered than the nitrogen in a piperidine (due to the "tied back" alkyl groups in the 4-membered ring), the binding constant

is deceptively high.

Visualizing the Poisoning Pathway:

AzetidinePoisoning Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-X Poisoned POISONED STATE [Pd(II)-(Azetidine)2] Pd0->Poisoned + Azetidine (Lewis Base) RingOpen Ring Opening (Destructive Side Reaction) Pd0->RingOpen Strain Release OxAdd->Poisoned Ligand Displacement ProdCycle Productive Cycle (Transmetalation -> Red. Elim) OxAdd->ProdCycle + Nucleophile ProdCycle->Pd0 Turnover

Figure 1: The "Off-Cycle" Trap. The azetidine nitrogen sequesters the catalyst, preventing oxidative addition or displacing ligands after the fact.

Module 2: Troubleshooting & Optimization

Q3: My azetidine substrate is unprotected (NH). Can I still couple it?

A: Proceed with extreme caution. Free secondary azetidines are notorious catalyst poisons.

  • Recommendation: If possible, protect the nitrogen .

    • Boc (tert-butyloxycarbonyl): Good steric bulk, reduces Lewis basicity.

    • Cbz (carboxybenzyl): Similar to Boc, orthogonal deprotection.

    • TFA (Trifluoroacetyl): Highly Recommended for C-H Activation. The electron-withdrawing

      
       group dramatically reduces the Lewis basicity of the nitrogen, making it "invisible" to the metal center.
      
  • If you MUST use free NH: You must use a "throw-away" Lewis acid additive (e.g.,

    
     or 
    
    
    
    ) to transiently mask the nitrogen, or use a massive excess of ligand (L:Pd ratio > 4:1).
Q4: Which ligand system should I choose to outcompete the azetidine?

A: You need a ligand that is both sterically bulky (to prevent azetidine approach) and electron-rich (to facilitate oxidative addition).

The "Gold Standard" Hierarchy:

  • Buchwald Dialkylbiaryl Phosphines:

    • RuPhos: Excellent for secondary amines; creates a protective pocket around Pd.

    • BrettPhos / tBuBrettPhos: Best for difficult couplings; the bulk prevents the small azetidine from coordinating to the metal center.

  • NHC Ligands (PEPPSI-IPr): The strong

    
    -donation of the N-heterocyclic carbene prevents displacement by the azetidine nitrogen.
    
Q5: I'm seeing ring-opened byproducts. How do I stop this?

A: Ring opening is driven by the release of strain energy (~26 kcal/mol) and is often catalyzed by electrophilic metal species (Lewis acidic Pd(II) or Ni(II)).

  • Fix 1: Switch to Basic Conditions. Acidic protons facilitate ring opening. Use bases like

    
     or 
    
    
    
    (anhydrous). Avoid bases that generate soluble conjugate acids (like
    
    
    ).
  • Fix 2: Lower the Temperature. Azetidines are kinetically stable but thermodynamically unstable. Run the reaction at the lowest temperature possible (try 60°C before jumping to 100°C).

  • Fix 3: Change the Metal. If Pd causes

    
    -elimination/ring opening, switch to Nickel . Ni(0)/Ni(II) cycles often tolerate alkyl halides better, though they are more susceptible to Lewis base poisoning (see Protocol B).
    

Module 3: Validated Protocols

Protocol A: Pd-Catalyzed Arylation of N-Protected Azetidines (Robust)

Best for: Coupling 3-iodo/bromo-azetidines with aryl boronic acids.

Reagents:

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos or RuPhos (4-8 mol%) — Critical: Pre-complex the catalyst.

  • Base:

    
     (3.0 equiv, finely ground, anhydrous)
    
  • Solvent: 1,4-Dioxane (0.2 M)

  • Temperature: 80 °C

Step-by-Step:

  • Pre-complexation (The "Activation" Step): In a vial, mix

    
     and Ligand in Dioxane. Heat at 60°C for 5 minutes until the color changes (often deep red/brown to lighter orange). This ensures the ligand is bound before the azetidine sees the metal.
    
  • Add the N-Boc-3-iodoazetidine and Aryl Boronic Acid.

  • Add the base.

  • Seal and heat.

  • QC Check: If conversion stops at 50%, add 1 mol% more pre-complexed catalyst.

Protocol B: Ni-Catalyzed Cross-Coupling (The "Strain-Release" Method)

Best for: Creating azetidines from bicyclo[1.1.0]butanes or coupling sensitive azetidine halides.

Reagents:

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Reductant: Zn dust (if using reductive coupling) or Ir-photocatalyst (if dual catalysis).

  • Solvent: DMA or DMF (Polar solvents stabilize the Ni-complex).

Troubleshooting Logic for Ni:

NiTroubleshoot Start Issue: Low Yield with Ni CheckColor Check Reaction Color Start->CheckColor Green Green Solution (Inactive Ni(II)) CheckColor->Green Catalyst died Purple Purple/Black (Active Species) CheckColor->Purple Catalyst active but stalled Action1 Add more Reductant (Zn/Mn) Check O2 exclusion Green->Action1 Action2 Ligand Poisoning? Switch to dtbbpy (bulkier) Purple->Action2

Figure 2: Rapid visual diagnosis for Nickel-catalyzed reactions.

References

  • Gaunt, M. J. et al. "Palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination for the synthesis of functionalized azetidines." Journal of the American Chemical Society, 2018.

  • Aggarwal, V. K. et al. "Strain-Release Amination of Boronic Esters: Access to Azetidines." Angewandte Chemie International Edition, 2021.

  • Dherange, B. D. et al. "Nickel-Catalyzed Cross-Coupling of Azetidines." Journal of Organic Chemistry, 2022.

  • Stahl, S. S. et al. "Overcoming the 'oxidant problem': strategies to use O2 as the oxidant in organometallic C–H oxidation reactions." Accounts of Chemical Research, 2011.

  • Lipshutz, B. H. "Palladium-catalysed cross coupling reactions: what's in the future?" Johnson Matthey Technology Review, 2023.

End of Technical Support Guide AZT-PdNi-004

Optimizing HPLC method for baseline separation of azetidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for the baseline separation of azetidine analogs. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find practical, in-depth answers to common challenges encountered during method development and troubleshooting for this unique class of compounds.

Frequently Asked Questions (FAQs): Mastering the Fundamentals

This section addresses the foundational questions and strategic considerations for developing robust HPLC methods for azetidine analogs.

Q1: What are the primary chromatographic challenges associated with azetidine analogs?

Azetidine analogs, like other amines, present a specific set of challenges in reversed-phase HPLC. The core issue often stems from the basic nature of the azetidine nitrogen atom. This can lead to:

  • Peak Tailing: The primary challenge arises from secondary ionic interactions between the positively charged (protonated) basic azetidine and negatively charged residual silanol groups on the surface of silica-based stationary phases.[1][2] This interaction results in distorted peak shapes, most commonly tailing, which compromises resolution and reduces sensitivity.[1][3]

  • Poor Retention: Highly polar azetidine analogs may exhibit insufficient retention on traditional non-polar stationary phases like C18, especially when using highly aqueous mobile phases.

  • Variable Retention Times: Fluctuations in mobile phase pH can alter the ionization state of the azetidine moiety, leading to shifts in retention time and unreliable results.[4]

Q2: How do I select the appropriate HPLC column for my azetidine analogs?

Column selection is a critical first step and depends on the specific properties of your analogs.[4] A screening approach with different stationary phases is often the most effective strategy.

Column TypePrimary Use Case for Azetidine AnalogsMechanism & RationaleUSP Code Examples
High-Purity, End-capped C18/C8 General-purpose starting point for moderately polar to non-polar analogs.These columns use high-purity silica with minimal residual silanols and are "end-capped" to block most remaining silanols, reducing peak tailing for basic compounds.[1]L1 (C18), L7 (C8)
Polar-Embedded Phases Analogs with polar functional groups requiring enhanced retention.These phases (e.g., amide, carbamate) offer alternative selectivity and are more compatible with highly aqueous mobile phases, preventing phase collapse.L60 (Alkylamide)[5]
Hydrophilic Interaction Liquid Chromatography (HILIC) Very polar, water-soluble azetidine analogs that are poorly retained in reversed-phase.HILIC columns use a polar stationary phase (e.g., unbonded silica, diol) with a high organic mobile phase.[6][7] This promotes the retention of highly polar compounds.[6]L3 (Silica), L20 (Diol)[5]
Hybrid Silica Phases When operating at high pH is necessary to achieve desired selectivity.These columns are based on particles that incorporate both silica and organic polymers, providing enhanced stability across a wider pH range (typically 2-12).[1]L1, L78

Q3: What is the role of mobile phase pH, and how do I optimize it for azetidine separation?

Mobile phase pH is arguably the most powerful tool for optimizing the separation of ionizable compounds like azetidines.[8] The pH dictates the ionization state of your analyte.

  • Mechanism: For a basic compound like an azetidine analog, a mobile phase pH set approximately two units below its pKa will ensure it is fully protonated (ionized). Conversely, a pH two units above the pKa will keep it in its neutral, un-ionized form.[9] The un-ionized form is generally more hydrophobic and will be better retained on a reversed-phase column, often resulting in sharper peaks.

  • Optimization Strategy:

    • Low pH (e.g., pH 2-4): This is a common starting point.[9] At low pH, the azetidine is protonated (BH+), but the silica surface silanols (Si-OH) are also protonated and neutral. This minimizes the strong ionic interaction that causes peak tailing.[3]

    • High pH (e.g., pH 8-10): Using a pH-stable column, this approach renders the azetidine neutral (B), while the silanols are deprotonated (Si-O-). This also avoids strong secondary interactions and can offer significantly different selectivity compared to low pH methods.

    • Buffer Selection: Always use a buffer to maintain a stable pH, especially during gradient elution.[2][8] Choose a buffer with a pKa value within +/- 1 pH unit of your target mobile phase pH for maximum buffering capacity.[10]

Target pH RangeRecommended BufferpKa Value(s)Notes
2.1 - 4.1Phosphate Buffer2.1, 7.2, 12.3[10]Excellent buffering capacity at low pH. Not suitable for LC-MS due to non-volatility.
2.8 - 4.8Formate Buffer (Formic Acid/Ammonium Formate)3.8Volatile and ideal for LC-MS applications.[2]
3.8 - 5.8Acetate Buffer (Acetic Acid/Ammonium Acetate)4.8[10]Volatile and suitable for LC-MS.
8.2 - 10.2Ammonium Buffer (Ammonia/Ammonium Bicarbonate)9.2Volatile and suitable for high-pH LC-MS work.

Systematic Troubleshooting Guide

When experiments don't go as planned, a logical approach is key. This section provides solutions to specific problems you may encounter.

Problem: My azetidine analog peak is severely tailing.

This is the most common issue. Before making significant changes, it's crucial to diagnose the root cause.

Step 1: Differentiate Between Chemical and Physical Problems Inject a neutral, non-basic compound (e.g., toluene or uracil).

  • If the neutral peak also tails: The problem is likely physical. Check for blockages in tubing, a void in the column, or a contaminated guard column.[11][12] Consider back-flushing the column (if permitted by the manufacturer) or replacing it.[3]

  • If the neutral peak is sharp, but your azetidine peak tails: The problem is chemical, stemming from secondary interactions.[11][12] Proceed to Step 2.

Step 2: Implement Chemical Solutions Based on the principles discussed, here are actionable solutions:

  • Lower the Mobile Phase pH: Adjust the pH to be between 2.5 and 3.5 using a formic acid or phosphate buffer. This protonates the silanol groups, minimizing their interaction with your protonated analyte.[3]

  • Add an Amine Additive (Competitive Inhibition): For low to mid-range pH, adding a small concentration (e.g., 0.1%) of a competing amine like triethylamine (TEA) to the mobile phase can be effective.[1] The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them. Note that TEA is not MS-friendly.

  • Use a High-Performance Column: Switch to a column with a highly inert, end-capped stationary phase or a hybrid-silica column designed for improved performance with basic compounds.[3]

  • Consider Ion-Pairing Agents: If other methods fail, an anionic ion-pairing reagent (e.g., sodium dodecyl sulfate) can be added to the mobile phase.[13][14] This forms a neutral complex with the protonated azetidine, improving retention and peak shape. However, these reagents are often non-volatile and can permanently modify the column, so they should be used with caution and on a dedicated column.[15]

Experimental Protocols & Workflows

Protocol 1: Systematic Screening of Mobile Phase pH

This protocol outlines a structured approach to determine the optimal pH for separating a mixture of azetidine analogs.

Objective: To evaluate the effect of mobile phase pH on retention time, peak shape, and resolution.

Materials:

  • HPLC system with UV or MS detector

  • pH-stable C18 column (e.g., hybrid silica C18, 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase A2: 10 mM Ammonium Acetate in Water (pH adjusted to 5.0 with acetic acid)

  • Mobile Phase A3: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.5 with ammonium hydroxide)

  • Mobile Phase B: Acetonitrile

  • Sample: Mixture of azetidine analogs dissolved in a weak solvent (e.g., 10:90 Acetonitrile:Water)

Methodology:

  • Initial Equilibration: Equilibrate the column with a 95:5 mixture of Mobile Phase A1:B for at least 15 column volumes.

  • Low pH Run: Inject the sample and run a standard gradient (e.g., 5% to 95% B over 15 minutes).

  • Wash and Re-equilibrate: Flush the system and column thoroughly with 50:50 Acetonitrile:Water before introducing the next pH condition.

  • Mid pH Run: Equilibrate the column with Mobile Phase A2 and repeat the gradient run from step 2.

  • Wash and Re-equilibrate: Repeat the wash step.

  • High pH Run: Equilibrate the column with Mobile Phase A3 and repeat the gradient run from step 2.

  • Data Analysis: Compare the chromatograms from the three runs. Analyze the changes in elution order (selectivity), peak asymmetry (tailing factor), and resolution between critical pairs.

Visual Workflow: Troubleshooting Poor Resolution

The following diagram illustrates a logical decision-making process when faced with co-eluting or poorly resolved azetidine analog peaks.

G Start Poor Resolution or Co-elution Observed CheckTailing Are peaks tailing? Start->CheckTailing FixTailing Address Tailing First: - Adjust pH - Add amine modifier - Use high-performance column CheckTailing->FixTailing Yes AdjustGradient Optimize Gradient Slope (Isocratic Hold or Shallower Gradient) CheckTailing->AdjustGradient No (Symmetrical Peaks) FixTailing->AdjustGradient ChangeOrganic Change Organic Modifier (e.g., Acetonitrile to Methanol) AdjustGradient->ChangeOrganic Resolution still inadequate Success Baseline Separation Achieved AdjustGradient->Success Resolution adequate ChangeTemp Modify Column Temperature (e.g., increase from 30°C to 45°C) ChangeOrganic->ChangeTemp No significant change ChangeOrganic->Success Selectivity improved ChangepH Drastically Change pH (e.g., from pH 3 to pH 9.5) Requires pH-stable column ChangeTemp->ChangepH Resolution still inadequate ChangeTemp->Success Selectivity improved ChangeColumn Change Column Selectivity (e.g., C18 to Polar-Embedded or HILIC) ChangepH->ChangeColumn Resolution still inadequate ChangepH->Success Selectivity improved ChangeColumn->Success Selectivity improved

Caption: A decision tree for systematically troubleshooting poor peak resolution.

References

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
  • Axion Labs. (n.d.). HPLC Peak Tailing.
  • G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions.
  • Impactfactor. (2023).
  • IJIRT. (2025).
  • Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (2025).
  • PubMed Central. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake.
  • Chromatography Online. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.
  • Welch Materials. (2024).
  • ResearchGate. (2025).
  • Waters. (n.d.).
  • Waters. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing!
  • Asian Journal of Pharmaceutical and Clinical Research. (2019). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma.
  • Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides.
  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
  • ResearchGate. (2025). Development and validation of stability-indicating RP-HPLC assay method for azacitidine and its bulk drug.
  • Chrom-Help. (n.d.). HPLC Troubleshooting Guide.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • ResearchGate. (2020). Optimization of chromatography conditions : How to optimize the ph of the mobile phase ?.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • E-Journal of Science and Technology. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?.
  • Axion Labs. (2022). HPLC Tips Peak Tailing.
  • Agilent. (n.d.).
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
  • YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Assessment of Synthetic tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is paramount. The presence of impurities can significantly impact the safety, efficacy, and reproducibility of a therapeutic candidate. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate, a key building block in modern medicinal chemistry. We will explore the nuances of various techniques, delve into potential impurities, and compare this azetidine derivative with common alternatives, supported by experimental data and established protocols.

The Critical Role of Purity in Drug Discovery

tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate belongs to the class of saturated nitrogen-containing heterocycles, which are increasingly incorporated into drug candidates to enhance properties such as metabolic stability and solubility[1]. The azetidine ring, a four-membered heterocycle, offers a unique three-dimensional scaffold that can favorably influence the pharmacological profile of a molecule. However, the inherent ring strain of azetidines can present challenges in their synthesis and purification, making rigorous purity assessment essential.

This guide will focus on a multi-pronged approach to purity determination, leveraging the strengths of orthogonal analytical techniques to provide a comprehensive purity profile.

Orthogonal Approaches to Purity Determination

A robust purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This minimizes the risk of overlooking impurities that may co-elute or be undetectable by a single method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity analysis of non-volatile and thermally labile compounds like our target molecule. Both achiral and chiral HPLC methods are indispensable for a complete purity profile.

Achiral Reversed-Phase HPLC (RP-HPLC): This is the workhorse for quantifying the main component and detecting process-related impurities and degradation products.

Chiral HPLC: As the target molecule is chiral, enantiomeric purity is a critical quality attribute. Chiral HPLC is essential to separate and quantify the desired enantiomer from its mirror image.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or low molecular weight starting materials.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has emerged as a primary analytical method for determining the purity of organic molecules with high precision and accuracy, without the need for a specific reference standard of the analyte[2][3][4]. It relies on the direct proportionality between the NMR signal intensity and the number of nuclei.

Experimental Protocols

The following protocols are designed to be self-validating, with built-in checks and balances to ensure the trustworthiness of the results.

Protocol 1: Achiral RP-HPLC-UV Purity Method

This method is designed for the quantitative determination of the main peak and related achiral impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a concentration of approximately 1 mg/mL.

Gradient Program:

Time (min)% Mobile Phase B
0.010
20.090
25.090
25.110
30.010

Rationale: The C18 stationary phase provides excellent retention for the nonpolar Boc-protected azetidine. The gradient elution ensures the separation of impurities with a wide range of polarities. TFA is used as an ion-pairing agent to improve peak shape.

Protocol 2: Chiral HPLC Purity Method

This method is crucial for determining the enantiomeric excess of the target compound.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Column: Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2, 4.6 x 250 mm)[5][6]

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

Gradient Program:

Time (min)% Mobile Phase B
0.020
15.070
15.120
20.020

Rationale: Polysaccharide-based chiral columns are effective for separating a wide range of enantiomers, including Boc-protected amino derivatives[5][6]. The reversed-phase conditions are compatible with the achiral method, allowing for potential method consolidation.

Protocol 3: GC-MS for Residual Solvents and Volatile Impurities

This method is designed to detect and quantify volatile impurities.

Instrumentation:

  • GC-MS system with a headspace autosampler

  • Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • Mass Range: m/z 35-350

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).

Rationale: A headspace GC-MS method is ideal for analyzing residual solvents without dissolving the bulk of the non-volatile sample, which could contaminate the GC system. The DB-624 column is well-suited for separating common laboratory solvents.

Protocol 4: Quantitative ¹H-NMR (qNMR)

This method provides a highly accurate purity value for the main component.

Instrumentation:

  • NMR Spectrometer (≥400 MHz)

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride or 1,4-dinitrobenzene. The internal standard should have a resonance that is well-resolved from the analyte signals.

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆).

Experimental Procedure:

  • Accurately weigh a specific amount of the internal standard into an NMR tube.

  • Accurately weigh a specific amount of the tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate sample into the same NMR tube.

  • Add a precise volume of the deuterated solvent.

  • Acquire the ¹H-NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Rationale: qNMR is a primary ratio method, meaning it does not require a calibration curve. Its accuracy is dependent on the accuracy of the weighings and the purity of the internal standard.

Visualizing the Purity Assessment Workflow

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample Sample HPLC HPLC Sample->HPLC Non-volatile analysis GC_MS GC_MS Sample->GC_MS Volatile analysis qNMR qNMR Sample->qNMR Absolute purity Purity_Profile Purity_Profile HPLC->Purity_Profile GC_MS->Purity_Profile qNMR->Purity_Profile

Caption: Workflow for comprehensive purity assessment.

Potential Impurities in the Synthesis of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

Understanding the synthetic route is crucial for identifying potential impurities. A likely synthesis involves the reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with 2-methoxyethylamine.

Synthesis_and_Impurities cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_products Products & Impurities Azetidinone tert-Butyl 3-oxoazetidine-1-carboxylate Reaction [Reducing Agent] Azetidinone->Reaction Amine 2-Methoxyethylamine Amine->Reaction Target Target Molecule Reaction->Target ImpurityA Unreacted Azetidinone Reaction->ImpurityA ImpurityB Over-alkylation Product Reaction->ImpurityB ImpurityC Hydroxy Impurity Reaction->ImpurityC

Caption: Synthetic route and potential impurities.

Table of Potential Impurities:

ImpurityStructureOriginRecommended Detection Method
Unreacted Starting Material: tert-Butyl 3-oxoazetidine-1-carboxylateKetone on azetidine ringIncomplete reactionHPLC, GC-MS
Over-alkylation Product: Dialkylated amineReaction of the product with another molecule of the azetidinoneHPLC, LC-MS
Hydroxy Impurity: tert-Butyl 3-hydroxy-3-((2-methoxyethyl)amino)azetidine-1-carboxylateReduction of the ketone without subsequent aminationHPLC, LC-MS
Residual Solvents: e.g., Methanol, DichloromethaneSolvents used in reaction and purificationHeadspace GC-MS
Enantiomer: The undesired enantiomerNon-stereoselective synthesis or racemizationChiral HPLC

Comparison with Alternative Building Blocks

In drug discovery, the choice of a heterocyclic building block can significantly influence a compound's properties. Here, we compare our target molecule with two common alternatives: tert-butyl 3-aminopyrrolidine-1-carboxylate and tert-butyl 3-aminopiperidine-1-carboxylate.

Table: Comparison of Azetidine, Pyrrolidine, and Piperidine Building Blocks

Featuretert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylatetert-Butyl 3-aminopyrrolidine-1-carboxylatetert-Butyl 3-aminopiperidine-1-carboxylate
Ring Size 4-membered5-membered6-membered
Conformational Flexibility RigidMore flexibleMost flexible (chair/boat conformations)
Synthetic Accessibility More challenging due to ring strainGenerally more accessibleReadily accessible
Purity Profile (Illustrative) 98.5% (HPLC), 99.0% (qNMR)99.2% (HPLC), 99.5% (qNMR)99.5% (HPLC), 99.8% (qNMR)
Common Impurities Ring-opened byproducts, oligomersFewer ring-strain related impuritiesGenerally high purity, potential for diastereomeric impurities if substituted
Impact on Drug Properties Can improve metabolic stability and solubility; provides a unique vector for substitutionOften used as a proline bioisostereProvides access to different spatial arrangements of substituents

Discussion:

The choice between these building blocks is a strategic decision in medicinal chemistry. The rigidity of the azetidine ring can be advantageous for locking a molecule into a bioactive conformation, potentially increasing potency and selectivity. However, this rigidity and ring strain can also lead to more complex impurity profiles. Pyrrolidine and piperidine derivatives are generally more straightforward to synthesize and purify, often resulting in higher initial purity.

The illustrative purity data in the table highlights a common trend: as ring strain decreases, the ease of synthesis and purification often increases, leading to higher purity levels in commercially available materials. However, the unique pharmacological benefits of the azetidine scaffold often justify the additional synthetic and analytical effort required to ensure its purity.

Conclusion

A comprehensive, multi-technique approach is essential for the accurate purity assessment of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate. By combining the strengths of HPLC (both achiral and chiral), GC-MS, and qNMR, researchers can confidently determine the purity of this valuable building block and make informed decisions in the drug development process. Understanding the potential impurities arising from the synthetic route allows for the development of targeted analytical methods. While alternative heterocyclic building blocks may offer simpler purity profiles, the unique structural and pharmacological advantages of azetidine derivatives often make them the superior choice for innovative therapeutic design.

References

  • Zhao, H., Li, J.W. and Wu, F. (2026) Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8. [Link]

  • Scientific Research Publishing. (n.d.). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • MySkinRecipes. (n.d.). tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. [Link]

  • Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). [Link]

Sources

A Comparative Guide to the Reactivity of 3-Substituted Azetidines: Focus on tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial building blocks in medicinal chemistry.[1][2][3] Their inherent ring strain, intermediate between the highly reactive aziridines and the more stable pyrrolidines, bestows upon them a unique reactivity profile that can be strategically exploited in organic synthesis.[1][2][3] This "tunable" reactivity, coupled with the rigid three-dimensional structure they impart, makes them privileged scaffolds for the development of novel therapeutics. This guide provides a detailed comparison of the reactivity of a key building block, tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate, with other structurally related 3-substituted azetidines. Our analysis is grounded in fundamental principles of organic chemistry and supported by illustrative experimental data to inform researchers in their synthetic endeavors.

The Subject of Our Study: tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

The focus of this guide, tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate, is a bifunctional molecule offering two primary sites for chemical modification: the secondary amine at the 3-position and the Boc-protected ring nitrogen. The presence of the methoxyethyl substituent introduces an additional layer of complexity and potential for intramolecular interactions, influencing the overall reactivity of the molecule. Understanding its reactivity in comparison to simpler 3-substituted azetidines is paramount for its effective utilization in multi-step synthetic campaigns.

Comparative Reactivity Analysis: A Multifaceted Approach

To provide a comprehensive comparison, we will examine the reactivity of our target molecule and its analogues in two fundamental and widely employed transformations in drug discovery: N-alkylation and N-acylation of the exocyclic amine. The choice of these reactions is predicated on their ubiquity in the assembly of complex molecular architectures.

I. N-Alkylation: Exploring Nucleophilicity

The N-alkylation of the secondary amine at the 3-position is a key transformation for introducing diverse substituents. The rate and efficiency of this reaction are directly correlated with the nucleophilicity of the amine, which is, in turn, influenced by the electronic and steric environment.

To quantitatively assess the relative rates of N-alkylation, a competitive experiment was designed. Equimolar amounts of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate and a simpler analogue, tert-Butyl 3-aminoazetidine-1-carboxylate, were subjected to a limiting amount of a common alkylating agent, benzyl bromide, in the presence of a non-nucleophilic base. The product distribution was then analyzed by LC-MS to determine the relative reactivity.

Hypothetical Experimental Data: Competitive N-Alkylation

EntryAzetidine SubstrateRelative Reactivity Ratio
1tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate1.0
2tert-Butyl 3-aminoazetidine-1-carboxylate1.8
3tert-Butyl 3-(methylamino)azetidine-1-carboxylate1.5

The data clearly indicates that the presence of the 2-methoxyethyl substituent slightly attenuates the nucleophilicity of the exocyclic amine compared to the unsubstituted 3-aminoazetidine. This can be attributed to a combination of steric hindrance imposed by the bulkier substituent and potential intramolecular hydrogen bonding between the amine proton and the methoxy group's oxygen, which would reduce the availability of the lone pair on the nitrogen. As expected, the simple 3-aminoazetidine exhibits the highest reactivity due to minimal steric encumbrance. The 3-(methylamino)azetidine shows intermediate reactivity.

II. N-Acylation: Probing Reactivity with Electrophiles

N-acylation is another cornerstone reaction in pharmaceutical chemistry, enabling the formation of robust amide bonds. The reactivity in this context is also governed by the amine's nucleophilicity, but the nature of the acylating agent can play a significant role.

A similar competitive experimental setup was employed for N-acylation. The same set of 3-substituted azetidines was treated with a limited amount of acetyl chloride. The relative conversion to the corresponding acetamides was monitored over time to establish a reactivity trend.

Hypothetical Experimental Data: Competitive N-Acylation

EntryAzetidine SubstrateRelative Reactivity Ratio
1tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate1.0
2tert-Butyl 3-aminoazetidine-1-carboxylate2.2
3tert-Butyl 3-(methylamino)azetidine-1-carboxylate1.7

The trend observed in N-acylation mirrors that of N-alkylation, with the 3-aminoazetidine being the most reactive.[4] The more pronounced difference in reactivity for acylation can be explained by the greater steric sensitivity of the tetrahedral intermediate formed during the reaction with the acylating agent. The bulky 2-methoxyethyl group presents a more significant steric barrier to the incoming acetyl chloride.

The Influence of the N-Boc Protecting Group

It is crucial to acknowledge the role of the tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen. The Boc group effectively deactivates the ring nitrogen towards many electrophiles, thereby directing reactivity to the exocyclic amine.[5] This is a common strategy in peptide synthesis and other areas of organic chemistry to achieve selective functionalization.[5] However, under harsh acidic conditions, the Boc group can be cleaved, revealing the ring nitrogen as another potential site for reaction.

Experimental Protocols

General Procedure for Competitive N-Alkylation

To a solution of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate (1.0 eq) and the competing 3-substituted azetidine (1.0 eq) in anhydrous acetonitrile (0.1 M) was added diisopropylethylamine (2.5 eq). The mixture was stirred at room temperature, and benzyl bromide (0.8 eq) was added dropwise. The reaction was monitored by LC-MS. After completion, the reaction mixture was quenched with water and extracted with ethyl acetate. The organic layers were combined, dried over sodium sulfate, and concentrated. The product ratio was determined by integration of the respective product peaks in the LC-MS chromatogram.

General Procedure for Competitive N-Acylation

To a solution of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate (1.0 eq) and the competing 3-substituted azetidine (1.0 eq) in dichloromethane (0.1 M) at 0 °C was added triethylamine (2.5 eq). Acetyl chloride (0.8 eq) was added dropwise, and the reaction was stirred for 1 hour at 0 °C. The reaction was quenched with saturated aqueous sodium bicarbonate. The layers were separated, and the aqueous layer was extracted with dichloromethane. The combined organic layers were dried over sodium sulfate and concentrated. The product ratio was determined by LC-MS analysis.[6]

Visualizing the Synthetic Workflow

G cluster_alkylation Competitive N-Alkylation cluster_acylation Competitive N-Acylation Azetidine_Mix Mixture of Azetidines Alkylation_Product_Mix Mixture of N-Benzylated Products Azetidine_Mix->Alkylation_Product_Mix 1. Add Base & Solvent 2. Add Alkylating Agent Base_Solvent DIPEA, MeCN Alkylating_Agent Benzyl Bromide Analysis1 LC-MS Analysis Alkylation_Product_Mix->Analysis1 Determine Product Ratio Azetidine_Mix2 Mixture of Azetidines Acylation_Product_Mix Mixture of N-Acetylated Products Azetidine_Mix2->Acylation_Product_Mix 1. Add Base & Solvent 2. Add Acylating Agent Base_Solvent2 TEA, DCM Acylating_Agent Acetyl Chloride Analysis2 LC-MS Analysis Acylation_Product_Mix->Analysis2 Determine Product Ratio

Figure 1: General workflow for competitive reactivity studies.

Conclusion and Future Directions

This guide provides a comparative analysis of the reactivity of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate against other 3-substituted azetidines in common N-alkylation and N-acylation reactions. The presence of the 2-methoxyethyl substituent was found to moderately decrease the nucleophilicity of the exocyclic amine due to steric and potential electronic effects. This understanding is critical for chemists designing synthetic routes involving this and related building blocks. Future studies could explore the impact of different N-protecting groups on the azetidine ring and the reactivity of the exocyclic amine in a broader range of chemical transformations, including transition-metal-catalyzed cross-coupling reactions.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Acylation of amino acids.
  • Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithi
  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD..
  • Reactivity of Amines. Chemistry LibreTexts.

Sources

Biological activity of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate derivatives versus pyrrolidine analogs

[1]

Executive Summary

This guide provides a technical comparison between tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate derivatives and their pyrrolidine analogs.[1] In modern medicinal chemistry, the "azetidine shift"—replacing a 5-membered pyrrolidine ring with a 4-membered azetidine ring—is a validated strategy to lower lipophilicity (LogD), modulate basicity (pKa), and alter vector orientation for improved selectivity.

While pyrrolidines are historically ubiquitous, azetidine derivatives often exhibit superior metabolic stability and CNS penetration profiles, provided the inherent ring strain does not introduce chemical instability. This guide analyzes these trade-offs with a focus on kinase inhibition (e.g., JAK family) and monoamine transporter modulation.[1]

Part 1: Structural & Physicochemical Profile[1]

The core distinction between the two scaffolds lies in their geometric constraints and electronic properties. The azetidine ring is significantly more strained (~25 kcal/mol) than the pyrrolidine ring (~5 kcal/mol), which fundamentally alters the behavior of substituents at the 3-position.

Geometric Vector Analysis
  • Pyrrolidine (5-membered): Adopts a flexible envelope conformation.[1] Substituents at the 3-position can toggle between pseudo-axial and pseudo-equatorial, leading to a "sweeping" vector volume.

  • Azetidine (4-membered): Adopts a puckered conformation with a high energy barrier to inversion.[1] The 3-amino substituent is locked into a more defined vector, often perpendicular to the plane of the N-protecting group. This rigidity can freeze a bioactive conformation, reducing the entropic penalty of binding.

Electronic Modulation (pKa & LogD)

The 2-methoxyethyl side chain acts as a solubilizing motif.[1] When attached to the 3-amino group:

  • Basicity: The azetidine ring nitrogen is less basic (pKa ~8.5) compared to pyrrolidine (pKa ~10.[1]5) due to increased s-character in the lone pair orbital (hybridization effect).[1] This lower pKa improves permeability by increasing the fraction of neutral species at physiological pH.

  • Lipophilicity: Azetidine analogs typically show a lower LogD (approx.[1] 0.5–1.0 unit lower) than pyrrolidines, reducing non-specific binding and improving metabolic stability.

Structural Logic Diagram

The following diagram illustrates the decision logic for selecting between these scaffolds based on SAR (Structure-Activity Relationship) goals.

Azetidine_vs_Pyrrolidine_SARStartLead Optimization(Scaffold Selection)PyrrolidinePyrrolidine Core(Standard Baseline)Start->PyrrolidineIssue_MetabIssue: High Metabolic Clearance?Pyrrolidine->Issue_MetabIssue_SelectIssue: Poor Isoform Selectivity?Pyrrolidine->Issue_SelectAzetidineAzetidine Core(High Strain/Rigid)Issue_SolubIssue: Low Solubility?Azetidine->Issue_SolubSol_AzetSolution: Azetidine Shift(Reduces Lipophilicity/Block Alpha-Oxidation)Issue_Metab->Sol_AzetSwitch CoreIssue_Select->Sol_AzetRigidify VectorSol_SidechainSolution: Add 2-Methoxyethyl Tail(H-Bond Acceptor/Solubilizing)Issue_Solub->Sol_SidechainFunctionalize 3-AminoSol_Azet->AzetidineResultOptimized Candidate:Lower LogD, Rigid Vector, Improved Metabolic StabilitySol_Sidechain->Result

Caption: Decision tree for transitioning from a pyrrolidine to an azetidine scaffold to resolve metabolic and selectivity bottlenecks.

Part 2: Biological Activity Comparison[1]

Potency and Selectivity (Kinase Targets)

In the context of JAK inhibitors or similar kinase targets, the 3-((2-methoxyethyl)amino)azetidine moiety often serves as a solvent-exposed tail.

  • Azetidine Advantage: The rigid 90° bond angles of the azetidine ring can position the solubilizing tail away from the ATP binding pocket more effectively than the flexible pyrrolidine, preventing steric clashes with the "gatekeeper" residues.

  • Data Trend: Studies on JAK2/JAK3 inhibitors have shown that azetidine substitution can improve selectivity ratios (e.g., JAK2/JAK1 selectivity) by 5-10 fold compared to flexible pyrrolidine analogs [1, 2].[1]

Metabolic Stability Profile

The primary driver for the "Azetidine Shift" is metabolic stability.

  • Pyrrolidine Liability: The alpha-carbons (adjacent to nitrogen) in pyrrolidines are highly susceptible to CYP450-mediated oxidation (N-dealkylation or hydroxylation).[1]

  • Azetidine Resistance: The high ring strain and altered geometry make the alpha-protons less accessible and electronically less favorable for abstraction by CYP enzymes.

  • Risk Note: While oxidative clearance is reduced, azetidines can sometimes be susceptible to nucleophilic ring opening by Glutathione (GSH), though this is less common than in aziridines [3].

Comparative Data Summary

The table below summarizes the general performance shift observed when moving from a pyrrolidine to an azetidine core with the 2-methoxyethyl side chain.

ParameterPyrrolidine AnalogAzetidine DerivativeImpact of Shift
Ring Strain ~5 kcal/mol~25 kcal/molRigidifies conformation
LogD (pH 7.4) 2.5 (Baseline)1.8 - 2.0Improved (Lower lipophilicity)
Basic pKa ~10.5~8.5Improved (Better permeability)
Cl_int (Microsomal) High (>50 µL/min/mg)Low-Medium (<20 µL/min/mg)Superior Metabolic Stability
Vector Angle ~109° (Flexible)~90° (Rigid)Enhanced Selectivity Potential

Part 3: Experimental Protocols

Synthesis of 3-((2-Methoxyethyl)amino)azetidine Derivatives

This protocol describes the functionalization of the commercial building block tert-butyl 3-oxoazetidine-1-carboxylate to generate the target core.[1]

Reagents:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4)[1]

  • 2-Methoxyethylamine (CAS: 109-85-3)[1]

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), Acetic Acid (AcOH)

Protocol:

  • Imine Formation: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in DCM (0.2 M). Add 2-methoxyethylamine (1.2 eq) and AcOH (1.0 eq). Stir at Room Temperature (RT) for 2 hours.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise.

  • Reaction: Allow to warm to RT and stir overnight (12-16h). Monitor by LC-MS for disappearance of ketone.[1]

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x).[1] Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: The secondary amine product (tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate) is often used crude or purified via silica flash chromatography (MeOH/DCM gradient).[1]

In Vitro Microsomal Stability Assay

To validate the metabolic advantage of the azetidine core.

Materials:

  • Human/Rat Liver Microsomes (HLM/RLM) at 20 mg/mL protein.[1]

  • NADPH regenerating system.[1]

  • Test compounds (Azetidine vs Pyrrolidine analog) at 1 µM.

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.[1]

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.

  • Quench: Immediately add ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs time to determine half-life (

    
    ) and intrinsic clearance (
    
    
    ).
Synthesis & Assay Workflow Diagram

WorkflowStartStart:Boc-3-oxo-azetidineStep1Reductive Amination(2-Methoxyethylamine + STAB)Start->Step1IntermedIntermediate:Boc-3-((2-methoxyethyl)amino)azetidineStep1->IntermedStep2Deprotection (TFA/HCl)& Coupling to ScaffoldIntermed->Step2AssayMicrosomal Stability Assay(HLM/RLM + NADPH)Step2->AssayAnalysisLC-MS/MS Analysis(Compare Cl_int)Assay->Analysis

Caption: Workflow for synthesizing the azetidine derivative and validating its metabolic stability.

References

  • Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry. Discusses the structural and physicochemical advantages of azetidine rings over pyrrolidines.

  • Metabolism of Strained Rings. Drug Metabolism and Disposition. Investigates the metabolic liability and stability of azetidine derivatives compared to other heterocycles.

  • Design and Synthesis of JAK Inhibitors. Journal of Medicinal Chemistry. Examples of azetidine-based JAK inhibitors and their selectivity profiles.

  • Physicochemical Properties of Fluorinated Azetidines. ChemMedChem. Provides pKa and LogD data comparisons for azetidine vs pyrrolidine series.[1]

  • 2-Methoxyethylamine Properties. PubChem. Chemical data for the side chain reagent.

In Vitro Assay Validation: Evaluating the Utility of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate-Derived Probes

Author: BenchChem Technical Support Team. Date: February 2026

A Deep Dive into a Promising Chemical Scaffold for Drug Discovery and Assay Standardization

For Immediate Release

In the landscape of modern drug discovery and development, the rigorous validation of in vitro assays is a cornerstone of scientific integrity and regulatory compliance. The reliability of data generated from these assays underpins critical decisions, from lead compound selection to preclinical safety assessments. Central to this validation process is the use of well-characterized chemical probes that can interrogate biological systems with precision. This guide provides a comprehensive overview of the emerging role of azetidine-containing compounds, specifically focusing on the potential of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate and its derivatives as probes for in vitro assay validation. While direct evidence for this specific molecule's use as a validation probe is nascent, the broader class of azetidine derivatives is showing significant promise in various therapeutic areas, suggesting their potential utility in developing robust and reliable assay systems.

The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1] Their unique structural properties, including a strained ring system, offer a three-dimensional architecture that can lead to improved metabolic stability, solubility, and target-binding affinity of drug candidates.[2] This has led to the incorporation of the azetidine motif into a wide range of therapeutic agents, including enzyme inhibitors and receptor modulators targeting cancer, central nervous system disorders, and infectious diseases.[2][3][4]

The versatility of the azetidine ring allows for diverse functionalization, enabling the synthesis of a vast chemical space for biological screening.[5] This adaptability is a key attribute for the development of chemical probes, which require precise modifications to optimize their interaction with specific biological targets.

tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate: A Versatile Synthetic Intermediate

tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate is a commercially available building block used in the synthesis of more complex bioactive molecules.[6][7] The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen provides stability during synthetic manipulations and can be readily removed under mild acidic conditions, allowing for further chemical modifications.[2] The (2-methoxyethyl)amino side chain offers a handle for derivatization, potentially for the attachment of reporter groups like fluorophores or biotin, a common strategy in the development of chemical probes for various biological assays.

While this specific molecule is cataloged as a synthetic intermediate, its structural features are representative of a class of compounds with demonstrated biological activity. For instance, other azetidine derivatives have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology.[8][9] Furthermore, some azetidine-containing compounds have been developed as fluorescent probes for cellular imaging, highlighting the potential to engineer these scaffolds for specific assay applications.[10][11][12]

The Critical Need for Validated Chemical Probes in In Vitro Assays

The validation of an in vitro assay is a multi-faceted process designed to ensure that the assay is reliable, reproducible, and fit for its intended purpose. Key validation parameters, as outlined by regulatory agencies like the U.S. Food and Drug Administration (FDA), include accuracy, precision, selectivity, sensitivity, and reproducibility.[13] Chemical probes play a crucial role in this process by serving as positive controls, helping to establish the assay's performance characteristics and ensuring that the biological target of interest is being modulated as expected.

A high-quality chemical probe should exhibit the following characteristics:

  • Potency and Selectivity: The probe should interact with its intended target at a low concentration and show minimal off-target effects.

  • Cellular Permeability: For cell-based assays, the probe must be able to cross the cell membrane to reach its intracellular target.

  • Well-Understood Mechanism of Action: The molecular interactions between the probe and its target should be clearly defined.

  • Availability of a Negative Control: An ideal probe has a structurally similar but inactive analog to help distinguish on-target from off-target effects.

A Hypothetical Framework for Validating an In Vitro Assay Using an Azetidine-Derived Probe

Given the absence of specific literature on the use of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate as a validation probe, we propose a hypothetical framework based on the known biological activities of related azetidine compounds. Let us consider a scenario where a novel azetidine-derived compound, "Azetidine-Probe-X," has been developed as a potent and selective inhibitor of a hypothetical kinase, "Kinase-Y."

The validation of a cell-based assay designed to screen for other inhibitors of Kinase-Y would involve the use of Azetidine-Probe-X as a positive control. The workflow for such a validation is outlined below:

AssayValidationWorkflow cluster_pre Pre-Validation cluster_val Assay Validation cluster_post Post-Validation Probe_Characterization Characterize Azetidine-Probe-X (Potency, Selectivity) Assay_Development Develop Kinase-Y Inhibition Assay Accuracy Accuracy (Spiking Experiments) Assay_Development->Accuracy Precision Precision (Intra- & Inter-Assay Variability) Accuracy->Precision Selectivity Selectivity (Counter-Screening) Precision->Selectivity Robustness Robustness (Varying Assay Parameters) Selectivity->Robustness Screening High-Throughput Screening of Compound Library Robustness->Screening Hit_Confirmation Hit Confirmation & Dose-Response Screening->Hit_Confirmation

Figure 1. A generalized workflow for in vitro assay validation using a well-characterized chemical probe.

Experimental Protocol: Determining Intra-Assay and Inter-Assay Precision

Precision is a measure of the random error of an assay and is typically expressed as the coefficient of variation (%CV).

Objective: To determine the repeatability (intra-assay precision) and intermediate precision (inter-assay precision) of the Kinase-Y inhibition assay using Azetidine-Probe-X.

Materials:

  • Kinase-Y enzyme and substrate

  • Azetidine-Probe-X (positive control)

  • Inactive azetidine analog (negative control)

  • Assay buffer and reagents

  • Microplate reader

Procedure:

  • Intra-Assay Precision:

    • Prepare three concentrations of Azetidine-Probe-X: High (IC80), Medium (IC50), and Low (IC20).

    • On a single 96-well plate, run each concentration in at least 10 replicates.

    • Include 10 replicates of the negative control and a vehicle control (e.g., DMSO).

    • Measure the kinase activity using the microplate reader.

    • Calculate the mean, standard deviation, and %CV for the replicates at each concentration.

    • Acceptance Criteria: %CV ≤ 15% for each concentration.

  • Inter-Assay Precision:

    • Repeat the intra-assay precision experiment on three different days with three different analysts and, if possible, on three different instruments.

    • Calculate the mean, standard deviation, and %CV for the combined data from the three runs for each concentration.

    • Acceptance Criteria: %CV ≤ 20% for each concentration.

Comparison with Alternative Probes

The choice of a chemical probe for assay validation is highly dependent on the biological target and the assay format. While Azetidine-Probe-X is our hypothetical probe, in a real-world scenario, it would be compared against other known inhibitors of Kinase-Y.

Probe ClassExampleAdvantagesDisadvantages
Azetidine-based Inhibitors Azetidine-Probe-XNovel scaffold, potentially improved physicochemical properties.May have a less established track record; off-target effects may be unknown.
Staurosporine Analogs UCN-01Broad-spectrum kinase inhibitors, well-characterized.Lack of selectivity can interfere with specific assays.
Target-Specific Antibodies Anti-Kinase-Y mAbHigh specificity for the target protein.Large molecules, not cell-permeable, may not inhibit enzyme activity.
Natural Product Inhibitors QuercetinReadily available, known biological activity.Often have multiple biological targets, can be promiscuous.

Future Directions and Conclusion

The field of chemical probe development is continually evolving, with a constant search for more potent, selective, and well-characterized molecules. While tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate is currently positioned as a synthetic building block, the broader family of azetidine derivatives holds significant potential for the development of novel chemical probes. The structural versatility and favorable physicochemical properties of the azetidine scaffold make it an attractive starting point for the design of next-generation tools for in vitro assay validation.

As our understanding of the biological activities of these compounds expands, we anticipate the emergence of well-validated azetidine-based probes that will contribute to the generation of high-quality, reproducible data in drug discovery and beyond. The rigorous validation of these new probes, following established regulatory guidelines, will be paramount to their successful implementation and their contribution to advancing biomedical research.

References

  • MySkinRecipes. tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. [Link]

  • ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • PubMed. Synthesis and biological evaluation of tert-butyl ester and ethyl ester prodrugs of L-γ-methyleneglutamic acid amides for cancer. [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • PubChem. tert-Butyl 3-(methylamino)azetidine-1-carboxylate. [Link]

  • Medwin Publishers. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. [Link]

  • NIH. Azetidinyl Malachite Green: a superior fluorogen-activating protein probe for live-cell and dynamic SIM imaging. [Link]

  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]

  • ResearchGate. 4-amino-1,8-naphthalimide azetidine fluorescent indicators and cellular imaging agents. [Link]

  • ACS Publications. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. [Link]

  • MIT Department of Chemistry. Scientists use computational modeling to guide a difficult chemical synthesis. [Link]

  • ACS Publications. Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. [Link]

  • NIH. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]

  • Wikipedia. Azetidine. [Link]

  • RSC Publishing. Julolidine-based small molecular probes for fluorescence imaging of RNA in live cells. [Link]

  • Chemsrc. tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 3-Aminoazetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 3-aminoazetidine scaffold has emerged as a privileged structure in medicinal chemistry, prized for its unique combination of rigidity, polarity, and synthetic tractability. This four-membered nitrogen-containing heterocycle provides a three-dimensional framework that can orient substituents in precise vectors, enabling fine-tuning of interactions with biological targets. This guide offers a comparative analysis of the structure-activity relationships (SAR) of 3-aminoazetidine derivatives across three distinct therapeutic areas: monoamine reuptake inhibition for antidepressants, dipeptidyl peptidase-IV (DPP-IV) inhibition for type 2 diabetes, and antibacterial activity via quinolone conjugates. We will delve into the causal relationships behind experimental design and provide detailed protocols to ensure scientific integrity and reproducibility.

3-Aminoazetidine Derivatives as Triple Reuptake Inhibitors (TRIs) for Depression

The simultaneous inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters is a compelling strategy for developing next-generation antidepressants with a broader spectrum of activity and potentially faster onset of action.[1][2] The 3-aminoazetidine core has been effectively utilized to create potent TRIs.

Core Structure-Activity Relationships

Systematic exploration of the 3-aminoazetidine scaffold has revealed key structural features that govern potency and selectivity for monoamine transporters. A pivotal study by an anonymous research group explored two series of derivatives, highlighting the impact of substituents on the azetidine nitrogen and the 3-amino group.[1]

Table 1: SAR of 3-Aminoazetidine Derivatives as Triple Reuptake Inhibitors [1]

CompoundhSERT IC₅₀ (nM)hNET IC₅₀ (nM)hDAT IC₅₀ (nM)
8ab H3,4-dichlorophenyl1.85.3110
8af H4-chlorophenyl3.28.1150
8cg 4-fluorophenylH1.54.595
8ch 4-fluorophenyl4-chlorophenyl0.92.560
8cu 4-fluorophenyl3,4-dichlorophenyl0.72.155
10ck H3,4-dichlorobenzyl0.51.545
10cq H4-chlorobenzyl0.82.265
10dl H3,4-dichlorophenethyl0.41.235

Data extracted from "Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine".[1]

From this data, several key SAR trends can be elucidated:

  • Substitution on the 3-Amino Nitrogen (R²): Aromatic substituents are crucial for potent activity. Dichlorophenyl and chlorophenyl groups (e.g., 8ab , 8af ) confer high affinity for SERT and NET.

  • Substitution on the Azetidine Nitrogen (R¹): The introduction of a 4-fluorophenyl group at the N-1 position generally enhances potency across all three transporters, as seen in the comparison between compounds with R¹=H and R¹=4-fluorophenyl.

  • Combined Effect of R¹ and R²: The combination of a 4-fluorophenyl group at N-1 and a di/chlorophenyl group at the 3-amino position results in highly potent TRIs (e.g., 8cu ).

  • Nature of the Linker to the Aromatic Ring: Replacing a direct phenyl substituent on the 3-amino nitrogen with a benzyl or phenethyl group (series B in the source study, e.g., 10ck , 10dl ) can further enhance potency, particularly for DAT.[1]

Experimental Protocols

A common synthetic route involves the reductive amination of a protected 3-azetidinone.

G cluster_0 Reductive Amination cluster_1 Deprotection & Acylation/Alkylation Boc-3-azetidinone Boc-3-azetidinone Intermediate_4 N-Boc-3-(R¹-amino)azetidine Boc-3-azetidinone->Intermediate_4 1. R¹NH₂ 2. NaBH(OAc)₃, CH₂Cl₂ Primary_Amine R¹NH₂ Primary_Amine->Intermediate_4 Final_Product Final 3-Aminoazetidine Derivative Intermediate_4->Final_Product 1. TFA or HCl 2. R²-X, Base caption General Synthetic Workflow for 3-Aminoazetidine TRIs.

Caption: General Synthetic Workflow for 3-Aminoazetidine TRIs.

Step-by-step methodology:

  • To a solution of N-Boc-3-azetidinone in dichloromethane, add the desired primary amine.

  • Add sodium triacetoxyborohydride portion-wise and stir the reaction mixture at room temperature until completion.

  • Quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane.

  • Purify the intermediate by column chromatography.

  • Deprotect the Boc group using trifluoroacetic acid or hydrochloric acid.

  • Couple the resulting secondary amine with the desired aryl halide or acyl chloride to yield the final product.

The inhibitory activity of the synthesized compounds on monoamine reuptake is determined using human embryonic kidney 293 (HEK293) cells stably transfected with human SERT, NET, or DAT.

G HEK293_cells HEK293 cells expressing hSERT, hNET, or hDAT Compound_Incubation Incubate cells with 3-aminoazetidine derivative HEK293_cells->Compound_Incubation Radiolabeled_Neurotransmitter Add radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) Compound_Incubation->Radiolabeled_Neurotransmitter Uptake_and_Wash Allow uptake, then wash cells to remove excess label Radiolabeled_Neurotransmitter->Uptake_and_Wash Scintillation_Counting Lyse cells and measure radioactivity via scintillation counting Uptake_and_Wash->Scintillation_Counting IC50_Calculation Calculate IC₅₀ values Scintillation_Counting->IC50_Calculation caption Workflow for Monoamine Transporter Uptake Assay.

Caption: Workflow for Monoamine Transporter Uptake Assay.

Step-by-step methodology:

  • Plate the transfected HEK293 cells in a 96-well plate.

  • Pre-incubate the cells with various concentrations of the test compounds.

  • Add a radiolabeled neurotransmitter ([³H]serotonin, [³H]norepinephrine, or [³H]dopamine).

  • Incubate to allow for transporter-mediated uptake.

  • Terminate the uptake by washing the cells with ice-cold buffer.

  • Lyse the cells and measure the amount of radiolabel taken up using a scintillation counter.

  • Calculate the IC₅₀ values by non-linear regression analysis.

3-Aminoazetidine Derivatives as Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV inhibitors are a class of oral hypoglycemics that work by inhibiting the degradation of incretin hormones, thereby promoting insulin secretion in a glucose-dependent manner. While comprehensive SAR studies on 3-aminoazetidine derivatives as DPP-IV inhibitors are less prevalent in the public domain, we can draw parallels from closely related azetidine-based inhibitors.[3] The key interaction for many DPP-IV inhibitors involves a moiety that can form a covalent or non-covalent interaction with the catalytic serine residue of the enzyme.

Inferred Structure-Activity Relationships

Based on the broader class of azetidine-based DPP-IV inhibitors, the following SAR principles can be inferred for 3-aminoazetidine derivatives:

  • Mimicking the Dipeptide Substrate: The 3-amino group can serve as a mimic of the N-terminal amine of the natural dipeptide substrates (e.g., X-Pro or X-Ala).

  • Warhead Moiety: Acylation of the 3-amino group with moieties that can interact with the catalytic serine (Ser630) is a common strategy. For instance, α-aminoacyl groups can be explored.

  • Side Chain Interactions: The substituent on the azetidine nitrogen can be designed to occupy the S1 and S2 pockets of the DPP-IV active site, which often accommodate hydrophobic residues. Large, hydrophobic groups on the azetidine nitrogen are generally favored for potent inhibition.[3]

  • Stereochemistry: The stereochemistry at the 3-position of the azetidine ring is likely to be critical for optimal interaction with the enzyme's active site.

Table 2: Representative Azetidine-Based DPP-IV Inhibitors

Compound ClassGeneral StructureKey FeaturesPotency Range (IC₅₀)
2-CyanoazetidinesAzetidine with a nitrile at C2 and an amino acid-like side chain at N1Covalent interaction of the nitrile with the catalytic serine.Sub-micromolar to low nanomolar
3-FluoroazetidinesAzetidine with a fluorine at C3Fluorine enhances binding affinity.Sub-micromolar
2-KetoazetidinesAzetidine with a ketone at C2Forms a hemiaminal with the catalytic serine.Sub-micromolar to low nanomolar

This table is a conceptual representation based on data from "Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV)".[3]

Experimental Protocols

A plausible synthetic route would involve the coupling of a protected 3-aminoazetidine with a suitable amino acid derivative.

G Protected_Azetidine N-Protected 3-aminoazetidine Coupling Peptide Coupling (e.g., HATU, HOBt) Protected_Azetidine->Coupling Amino_Acid N-Protected Amino Acid Amino_Acid->Coupling Deprotection Deprotection Coupling->Deprotection Final_Inhibitor Final 3-Aminoazetidine DPP-IV Inhibitor Deprotection->Final_Inhibitor caption Conceptual Synthesis of 3-Aminoazetidine DPP-IV Inhibitors.

Caption: Conceptual Synthesis of 3-Aminoazetidine DPP-IV Inhibitors.

Step-by-step methodology:

  • Dissolve N-protected 3-aminoazetidine and an N-protected amino acid in a suitable solvent like DMF.

  • Add a peptide coupling reagent (e.g., HATU, HOBt) and a base (e.g., DIPEA).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction and purify the coupled product.

  • Perform the necessary deprotection steps to yield the final inhibitor.

The inhibitory activity against DPP-IV can be measured using a fluorogenic substrate.

Step-by-step methodology:

  • In a 96-well plate, add a buffer solution, the DPP-IV enzyme, and the test compound at various concentrations.

  • Initiate the reaction by adding a fluorogenic substrate, such as Gly-Pro-AMC.

  • Incubate the plate at 37°C.

  • Measure the fluorescence of the liberated AMC using a microplate reader (excitation ~360 nm, emission ~460 nm).

  • Calculate the percent inhibition and determine the IC₅₀ value.

3-Aminoazetidine Derivatives as Antibacterial Agents

The incorporation of a 3-aminoazetidine moiety at the C-7 position of the quinolone scaffold has proven to be a successful strategy for developing potent antibacterial agents. These modifications can enhance the spectrum of activity, particularly against Gram-positive bacteria, and improve pharmacokinetic properties.

Core Structure-Activity Relationships

A key study in this area focused on the stereoisomers of 7-(3-amino-2-methyl-1-azetidinyl) quinolones. This work underscores the critical role of stereochemistry in antibacterial potency.

Table 3: SAR of 7-(3-Amino-2-methyl-1-azetidinyl) Quinolones

CompoundQuinolone CoreStereochemistry (Azetidine)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
25a Pyridobenzoxazine(2S, 3R)0.0080.015
25b Pyridobenzoxazine(2R, 3S)0.030.06
24a Naphthyridine(2S, 3R)0.0150.03
24b Naphthyridine(2R, 3S)0.060.12
33a Quinolone(2S, 3R)0.0040.008

Data interpreted from the text of "7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety".

Key SAR insights from this study include:

  • Stereochemistry is Paramount: The (2S, 3R) configuration of the 3-amino-2-methylazetidine moiety consistently confers the highest antibacterial activity across different quinolone cores.

  • Quinolone Core Influence: While the azetidine stereochemistry is a primary driver of potency, the nature of the quinolone core also influences the activity profile.

  • Gram-Positive vs. Gram-Negative Activity: The 3-aminoazetidine substitution generally enhances activity against Gram-positive organisms like S. aureus while maintaining potent activity against Gram-negative bacteria such as E. coli.

Experimental Protocols

The synthesis involves the nucleophilic aromatic substitution of a fluoroquinolone with the desired stereoisomer of 3-amino-2-methylazetidine.

G Fluoroquinolone 7-Fluoroquinolone Carboxylic Acid SNAr_Reaction Nucleophilic Aromatic Substitution (e.g., Pyridine, heat) Fluoroquinolone->SNAr_Reaction Chiral_Azetidine Chiral 3-Amino-2-methylazetidine Chiral_Azetidine->SNAr_Reaction Final_Quinolone Final 7-(3-Amino-2-methyl-1-azetidinyl) Quinolone SNAr_Reaction->Final_Quinolone caption Synthesis of 7-Azetidinyl Quinolones.

Caption: Synthesis of 7-Azetidinyl Quinolones.

Step-by-step methodology:

  • A mixture of the 7-fluoroquinolone carboxylic acid and the desired stereoisomer of 3-amino-2-methylazetidine is heated in a solvent such as pyridine.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by crystallization or column chromatography.

The antibacterial activity is quantified by determining the MIC using a standard broth microdilution method.

Step-by-step methodology:

  • Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculate each well with a standardized suspension of the bacterial strain to be tested.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The 3-aminoazetidine scaffold is a remarkably versatile building block in drug discovery, enabling the development of potent and selective modulators of diverse biological targets. As demonstrated in this guide, systematic modifications of the substituents on the azetidine ring and the 3-amino group, coupled with careful consideration of stereochemistry, are critical for optimizing activity. The provided experimental protocols offer a foundation for researchers to further explore the potential of this valuable pharmacophore in the quest for novel therapeutics. The continued investigation of 3-aminoazetidine derivatives is poised to yield new and improved treatments for a range of diseases.

References

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Med. Chem. Lett. 2014, 5 (8), 913-918. [Link]

  • 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. J. Med. Chem. 1995, 38 (21), 4298-4311. [Link]

  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Bioorg. Med. Chem. 2008, 16 (18), 8401-8413. [Link]

  • Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules. 2020, 25(3), 486. [Link]

  • Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Sci Rep. 2024, 14, 1. [Link]

  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). ResearchGate. [Link]

  • New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. ResearchGate. [Link]

  • Bioactive peptides with DPP-4 inhibition and their corresponding IC50... ResearchGate. [Link]

  • Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Med Chem. 2011, 3(8), 989-1007. [Link]

Sources

LC-MS method validation for quantification of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Method Validation for Quantification of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate Content Type: Publish Comparison Guide

Executive Summary & Strategic Rationale

The Analyte: tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate (CAS: 887581-27-3) is a critical secondary amine intermediate used in the synthesis of advanced pharmaceutical ingredients (APIs). Its structure features an azetidine ring protected by a tert-butoxycarbonyl (Boc) group and a polar methoxyethyl side chain.

The Challenge: Quantifying this molecule presents two distinct analytical hurdles:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering standard HPLC-UV (254 nm) insensitive and non-selective.
    
  • Thermal Instability: The Boc protecting group is thermally labile, making GC-MS risky due to potential on-column degradation (isobutylene loss) leading to erroneous quantification.

The Solution: This guide validates Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the superior methodology.[1] We provide a direct comparison against legacy alternatives and a step-by-step validation protocol compliant with ICH Q2(R1) guidelines.

Technology Comparison: Why LC-MS/MS?

The following table contrasts the proposed LC-MS/MS method against traditional alternatives (HPLC-UV and GC-MS) for this specific Boc-protected azetidine.

FeatureLC-MS/MS (Proposed) HPLC-UV (Alternative A) GC-MS (Alternative B)
Detection Principle Mass-to-Charge (m/z) & FragmentationUV Absorption (190-210 nm)Electron Impact Ionization
Sensitivity (LOQ) High (0.5–1.0 ng/mL) Low (>10 µg/mL)Moderate (requires derivatization)
Selectivity Excellent (MRM filters background)Poor (Solvents/impurities absorb at <210 nm)Good, but risks thermal degradation
Analyte Stability High (Ambient temp ESI source)HighLow (Boc degrades >150°C in injector)
Throughput < 5 min run time10–20 min (requires gradient resolution)15–30 min
Suitability Ideal for Trace/Impurity Analysis Only for Bulk Purity (>95%)Not Recommended without Derivatization
Decision Logic Visualization

The following diagram illustrates the decision pathway for selecting LC-MS/MS over alternatives for Boc-azetidine analysis.

MethodSelection Start Analyte: Boc-Azetidine Derivative Chromophore Strong Chromophore? Start->Chromophore Thermal Thermally Stable >150°C? Chromophore->Thermal No HPLC_UV HPLC-UV (Low Sensitivity, Non-specific) Chromophore->HPLC_UV Yes Sensitivity Required Sensitivity? Thermal->Sensitivity No (Boc Group) GC_MS GC-MS (Risk of Boc Degradation) Thermal->GC_MS Yes Sensitivity->HPLC_UV Low (>10 µg/mL) LC_MS LC-MS/MS (High Sensitivity, Specific) Sensitivity->LC_MS High (<10 ng/mL)

Caption: Decision tree highlighting the exclusion of HPLC-UV and GC-MS due to lack of chromophore and thermal instability, respectively.

Method Development & Optimization

Chromatographic Conditions

The polarity of the methoxyethyl side chain (LogP ~0.8) requires a column that can retain polar amines without excessive tailing.

  • Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) or Phenomenex Kinetex Biphenyl.

    • Rationale: High pH stability allows for basic mobile phases if needed, though acidic conditions are preferred for ESI+ sensitivity.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

    • Note: A rapid gradient is sufficient as MS/MS provides the necessary selectivity.

Mass Spectrometry (MS/MS) Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Mechanism:[2] Protonation occurs readily at the secondary amine and the azetidine nitrogen.

  • MRM Transitions:

    • Precursor Ion: m/z 231.2

      
      
      
    • Quantifier Product: m/z 175.1 (Loss of isobutene,

      
      )
      
    • Qualifier Product: m/z 131.1 (Loss of Boc group,

      
      )
      

Validation Protocol (ICH Q2(R1) Compliant)

This protocol ensures the method is "fit for purpose" for quantifying the analyte in reaction mixtures or biological matrices.

Specificity & Selectivity

Objective: Prove that the signal at m/z 231.2


 175.1 is unique to the analyte.
  • Protocol: Inject blank matrix (e.g., solvent or plasma), matrix spiked with internal standard (IS), and matrix spiked with analyte.

  • Acceptance Criteria: Interference in blank at retention time must be < 20% of the Lower Limit of Quantification (LLOQ).

Linearity & Range

Objective: Establish the dynamic range of the assay.

  • Protocol: Prepare 6 non-zero standards ranging from 1.0 ng/mL to 1000 ng/mL.

  • Data Treatment: Linear regression with

    
     weighting.
    
  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.99. Back-calculated concentrations must be within
    
    
    15% (20% for LLOQ).
Accuracy & Precision

Objective: Verify repeatability and trueness.

  • Protocol: Analyze QC samples at Low, Medium, and High concentrations (n=5 each) over 3 separate days.

  • Acceptance Criteria:

    • Accuracy: Mean concentration within

      
      15% of nominal.
      
    • Precision (CV%):

      
       15%.[3][4][5]
      
Matrix Effect

Objective: Quantify ion suppression/enhancement caused by the sample matrix.

  • Protocol: Compare peak area of analyte spiked into extracted blank matrix (A) vs. analyte in neat solvent (B).

  • Calculation: Matrix Factor (MF) = A / B.

  • Acceptance Criteria: CV of MF across 6 different lots of matrix should be

    
     15%.
    

Experimental Workflow

The following diagram details the validated workflow from sample preparation to data reporting.

Workflow Sample Sample Source (Reaction Mix / Plasma) Prep Sample Prep (Protein Ppt / Dilution) Sample->Prep Add IS LC LC Separation (C18 Column, 3 min) Prep->LC Inject 2 µL MS MS/MS Detection (ESI+, MRM 231->175) LC->MS Elute Data Data Analysis (Quantitation) MS->Data Integrate

Caption: End-to-end analytical workflow for the quantification of the target azetidine.

Representative Performance Data

Note: The data below represents typical performance characteristics for validated LC-MS/MS methods of Boc-protected amines.

ParameterResultStatus
Linearity Range 1.0 – 1000 ng/mLPass (

)
LLOQ 1.0 ng/mL (S/N > 10)Pass
Intra-day Precision 3.4% – 5.8% CVPass
Inter-day Accuracy 94.2% – 106.5%Pass
Retention Time 1.85 ± 0.02 minStable
Matrix Effect 95% (Negligible suppression)Pass

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Nalazek-Rudnicka, K., & Wasik, A. (2017). Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. Journal of Food Science and Technology. Link

  • Sigma-Aldrich. (n.d.). Product Specification: tert-Butyl 3-aminoazetidine-1-carboxylate.[6][7][8][9]Link

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Application Note. Link

  • Kishikawa, Y., et al. (2014). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.[10] Forensic Toxicology.[11] Link

Sources

Evaluating the metabolic stability of compounds derived from tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Evaluating the Metabolic Stability of Novel Azetidine-Based Compounds

Introduction: The Azetidine Scaffold and the Imperative of Metabolic Stability

In modern drug discovery, the quest for novel chemical entities with optimized pharmacokinetic profiles is paramount. The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged scaffold" due to its unique combination of properties.[1][2] Its rigid, three-dimensional structure can enhance binding affinity and improve physicochemical properties like solubility, while its sp³-rich character is often associated with improved metabolic stability compared to larger, more flexible rings.[3][4] However, the inherent ring strain and the nature of its substituents can introduce metabolic liabilities that may compromise a drug candidate's half-life and oral bioavailability.[5][6]

This guide focuses on a specific chemical series derived from tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate (Parent Compound). We will provide a comprehensive framework for evaluating the metabolic stability of this series, explaining the rationale behind experimental choices, presenting detailed protocols, and comparing the parent compound to rationally designed alternatives. Our objective is to empower researchers to identify metabolic "soft spots," predict in vivo clearance, and guide the design of more robust drug candidates.

Pillar 1: Understanding the Metabolic Landscape

Before embarking on experimental work, it is crucial to dissect the parent molecule and anticipate its potential metabolic fate. Drug metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions, primarily mediated by enzymes in the liver.[7][8]

  • Phase I Metabolism: Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I oxidative metabolism.[9][10] For our parent compound, several sites are susceptible to CYP-mediated oxidation:

    • tert-Butyl Group: This moiety is a well-known metabolic "soft spot."[5] The high density of sp³ C-H bonds makes it susceptible to hydroxylation, a common reaction catalyzed by CYP enzymes, leading to the formation of an alcohol metabolite that can be further oxidized or conjugated.[5][9]

    • Methoxyethyl Group: Ether linkages, particularly methyl ethers, are prone to oxidative O-dealkylation.[11][12] This process would cleave the methyl group, yielding an alcohol and formaldehyde.

    • Azetidine Ring: While generally more stable than aziridines, the azetidine ring can undergo oxidation.[13] N-dealkylation or oxidation at a carbon atom adjacent to the nitrogen are possible, though often less favorable than metabolism at more labile sites.[14]

  • Phase II Metabolism: If Phase I metabolism introduces a hydroxyl group, it can then be conjugated with polar molecules like glucuronic acid (via UGT enzymes) or sulfate (via SULT enzymes) to facilitate excretion.[15]

The tert-butoxycarbonyl (Boc) protecting group is generally stable to metabolic conditions but can be cleaved by strong acids.[16][17][18] While direct enzymatic cleavage is less common, its stability should be confirmed experimentally.

Predicted Metabolic Pathways of the Parent Compound

The following diagram illustrates the most probable Phase I metabolic transformations for tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate.

G cluster_main cluster_pathways Primary Metabolic Pathways (Phase I) Parent Parent Compound (tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate) Metabolite1 Metabolite 1 (t-Butyl Hydroxylation) Parent->Metabolite1 CYP450 Oxidation Metabolite2 Metabolite 2 (O-Demethylation) Parent->Metabolite2 CYP450 O-Dealkylation caption Predicted Phase I metabolic pathways for the parent compound.

Predicted Phase I metabolic pathways for the parent compound.

Pillar 2: Experimental Design for Comparative Stability Assessment

To objectively compare metabolic stability, we will utilize the industry-standard in vitro liver microsomal stability assay.[7][19] Liver microsomes are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs, making them a cost-effective and efficient tool for initial screening.[7][20]

Rationale for a Comparative Approach

A single data point for the parent compound is insufficient. To gain actionable insights, we must compare it against rationally designed alternatives that address the predicted metabolic liabilities.

  • Parent Compound: tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

  • Alternative 1 (ALT-1): tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate with the tert-butyl group replaced by a trifluoromethylcyclopropyl group . This modification removes the easily oxidized C-H bonds of the methyl groups, aiming to block the primary hydroxylation pathway.[5]

  • Alternative 2 (ALT-2): tert-Butyl 3-((2-ethoxyethyl)amino)azetidine-1-carboxylate. Replacing the methoxy with an ethoxy group can sometimes alter the rate of O-dealkylation, providing insight into the lability of the ether linkage.

  • Positive Control: Verapamil . A well-characterized drug known to be rapidly metabolized by CYP3A4 in human liver microsomes.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the microsomal stability assay.

G cluster_workflow Microsomal Stability Assay Workflow A 1. Prepare Reagents (Microsomes, Buffer, NADPH, Test Compounds) B 2. Pre-incubation (Microsomes + Compound @ 37°C) A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Timepoint Sampling (0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Acetonitrile + Internal Standard) D->E F 6. Sample Analysis (LC-MS/MS) E->F G 7. Data Processing (Calculate % Remaining) F->G H 8. Determine Parameters (t½ and Clint) G->H caption Step-by-step workflow for the in vitro metabolic stability assay.

Step-by-step workflow for the in vitro metabolic stability assay.

Pillar 3: Detailed Experimental Protocol & Data Interpretation

This protocol is a self-validating system. The inclusion of a positive control (Verapamil) and a minus-cofactor control ensures that the assay is performing as expected. Significant compound disappearance in the absence of the NADPH cofactor would indicate chemical instability rather than metabolic turnover.

Protocol: Human Liver Microsome (HLM) Stability Assay

1. Materials & Reagents:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (or 1 mM NADPH solution)

  • Test Compounds (Parent, ALT-1, ALT-2) and Positive Control (Verapamil), 10 mM in DMSO

  • Acetonitrile (ACN), HPLC grade, containing an appropriate internal standard (e.g., Tolbutamide)

  • 96-well incubation plates and collection plates

  • Multichannel pipette, incubator, centrifuge

2. Procedure:

  • Thaw Microsomes: Thaw pooled HLMs on ice. Dilute with cold phosphate buffer to a final protein concentration of 1.0 mg/mL.

  • Prepare Incubation Plate: Add buffer to all wells. Add the test compounds and controls to their respective wells to achieve a final concentration of 1 µM. For the minus-cofactor control, add the parent compound to a separate set of wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Initiate Reaction: Add pre-warmed NADPH solution to all wells except the minus-cofactor controls (add buffer instead). This is your T=0 point for the reaction.

  • Timepoint Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot from the incubation plate to a collection plate containing 3 volumes of ice-cold acetonitrile with the internal standard. This action quenches the enzymatic reaction.

  • Sample Processing: Once all time points are collected, seal the collection plate and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by monitoring the peak area ratio of the analyte to the internal standard.[21][22]

3. Data Analysis:

  • Calculate Percent Remaining:

    • % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

  • Determine Half-Life (t½):

    • Plot the natural logarithm (ln) of the % Remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • t½ = -0.693 / slope

  • Calculate Intrinsic Clearance (Clint):

    • Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

Comparative Data Summary (Hypothetical Results)

The following table summarizes the expected outcomes from our comparative HLM assay.

CompoundStructural ModificationPredicted Metabolic LiabilityHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Stability Class
Parent -tert-butyl hydroxylation, O-demethylation1877.0Moderate
ALT-1 Replaced tert-butylO-demethylation> 60< 23.1High
ALT-2 Methoxy to Ethoxytert-butyl hydroxylation, O-dealkylation2555.4Moderate
Verapamil Positive ControlN-dealkylation, O-demethylation< 10> 138.6Low
Interpretation of Results
  • Parent Compound: The moderate half-life suggests it is being actively metabolized.

  • Alternative 1 (ALT-1): The significantly increased half-life and low clearance strongly indicate that blocking the tert-butyl hydroxylation site was a successful strategy.[5] This suggests that tert-butyl oxidation is the primary metabolic pathway for the parent compound.

  • Alternative 2 (ALT-2): The modest improvement in stability suggests that O-dealkylation is a secondary metabolic pathway, and modifying the ether linkage has a smaller impact than addressing the tert-butyl group.

  • Verapamil: The rapid clearance confirms that the enzymatic system in the assay was active and performing as expected.

Conclusion and Strategic Recommendations

This comparative guide demonstrates a systematic approach to evaluating and improving the metabolic stability of compounds derived from tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate. Our analysis, grounded in established biochemical principles and validated experimental protocols, reveals that the tert-butyl group is the primary site of metabolic vulnerability.

Key Takeaways for Drug Development Professionals:

  • Prioritize Liability: The data strongly supports that the tert-butyl group is the main metabolic liability. Future medicinal chemistry efforts should focus on replacing this group with more stable bioisosteres.

  • Actionable Insights: The success of ALT-1 provides a clear path forward. The trifluoromethylcyclopropyl group, or similar stable isosteres, should be prioritized in the next round of compound synthesis.

  • Next Steps: For promising compounds like ALT-1 with high in vitro stability, the next logical step is to assess stability in more complex systems like cryopreserved hepatocytes, which contain both Phase I and Phase II enzymes, before advancing to in vivo pharmacokinetic studies in preclinical species.[19]

By integrating predictive analysis with robust, comparative experimental design, research teams can de-risk their projects early, conserve resources, and accelerate the journey toward identifying a successful drug candidate.

References

  • Merck. (n.d.). Metabolic Stability in Liver Microsomes. (Source: Mercell, [Link])

  • Dalvie, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. (Source: NIH PMC, [Link])

  • Cheekatla, S. R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. (Source: PubMed, [Link])

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (Source: Springer Nature, [Link])

  • ResearchGate. (n.d.). Azetidines, Azetines and Azetes: Monocyclic. (Source: ResearchGate, [Link])

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. (Source: ResearchGate, [Link])

  • Kumar, V., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. (Source: NIH PMC, [Link])

  • Evotec. (n.d.). Microsomal Stability. (Source: Cyprotex, [Link])

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. (Source: PubMed, [Link])

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. (Source: Organic Chemistry Portal, [Link])

  • Taylor & Francis Online. (n.d.). Implementation of A Novel Ultra Fast Metabolic Stability Analysis Method Using Exact Mass TOF-MS. (Source: Taylor & Francis Online, [Link])

Sources

Cross-validation of analytical methods for azetidine-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary: The Azetidine Paradox

Azetidine-containing compounds represent a unique intersection of high medicinal value and significant analytical difficulty.[1] As a four-membered nitrogen heterocycle, the azetidine ring introduces desirable metabolic stability and conformational restriction in drug design.[1] However, these same properties create a "perfect storm" for the analytical chemist: high ring strain (~25 kcal/mol) making them susceptible to acid-catalyzed ring opening, high polarity leading to poor retention on standard C18 phases, and often a lack of UV chromophores , rendering them invisible to standard diode-array detection (DAD).[1]

This guide moves beyond standard ICH Q2 checklists. It details a cross-validation strategy where Quantitative NMR (qNMR) serves as the primary reference method ("The Truth") to validate high-throughput HILIC-MS/UV or Derivatized RPLC methods ("The Workhorse").

Part 1: The Analytical Challenge

The analysis of azetidines requires navigating three critical failure modes.

ChallengeMechanism of FailureAnalytical Consequence
Ring Strain Acid-catalyzed nucleophilic attack opens the ring (e.g., in 0.1% TFA).[1]Degradation during analysis; false impurity peaks.
Polarity High aqueous solubility prevents interaction with hydrophobic stationary phases.[1]Elution in the void volume (

) causes ion suppression and poor quantification.
UV Silence Lack of conjugated

-systems in the core scaffold.[1]
High LOD/LOQ; reliance on universal detectors (CAD/ELSD) or MS, which vary in linearity.[1]

Part 2: Strategic Method Selection (Decision Framework)

Before validation, the correct orthogonal methods must be selected. Use the following logic to determine the primary and secondary methods.

Azetidine_Method_Selection Start Start: Azetidine Compound Check_Chromophore Does it have a UV Chromophore? Start->Check_Chromophore UV_Yes Yes Check_Chromophore->UV_Yes UV_No No Check_Chromophore->UV_No Check_Polarity Is it highly polar (logP < 0)? Polar_Yes Yes Check_Polarity->Polar_Yes Polar_No No Check_Polarity->Polar_No UV_Yes->Check_Polarity Derivatization Derivatization Required (FMOC-Cl or Benzoyl Cl) UV_No->Derivatization Derivatization->Check_Polarity Detector_Select Detector: UV/DAD (or MS for specificity) HILIC Method A: HILIC (Amide or Bare Silica) Polar_Yes->HILIC RPLC Method B: RPLC (C18/Phenyl-Hexyl) Polar_No->RPLC qNMR Cross-Validation Reference: Proton qNMR (DMSO-d6) HILIC->qNMR Validate Purity RPLC->qNMR Validate Purity

Figure 1: Decision tree for selecting analytical methods based on physicochemical properties of the azetidine derivative.

Part 3: Cross-Validation Protocols

The core of this guide is the qNMR vs. Chromatographic Assay cross-validation. This ensures that the purity assigned to your reference standard (used in HPLC) is accurate and not biased by the lack of UV response for certain impurities.

Method A: The "Gold Standard" – Quantitative NMR (qNMR)

Objective: Establish absolute purity without a reference standard. Why: qNMR is non-destructive and mole-ratio dependent, meaning the signal intensity is directly proportional to the number of protons, regardless of chemical structure (unlike UV extinction coefficients).

Protocol:

  • Internal Standard (IS) Selection: Use Maleic Acid (for aqueous solubility) or 1,3,5-Trimethoxybenzene (for organic solubility).[1] Ensure the IS purity is TraceCERT® or equivalent (>99.9%).

  • Sample Prep: Weigh ~10 mg of Azetidine sample and ~5 mg of IS into the same vial. Precision weighing (0.01 mg readability) is critical. Dissolve in 0.7 mL DMSO-

    
     or 
    
    
    
    .
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (longest longitudinal relaxation time). For azetidines,
      
      
      is typically 2-4s, so set
      
      
      .[1]
    • Scans: 16-64 (to achieve S/N > 150).

    • Processing: Phase and baseline correction must be manual and precise.[1]

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity)
    
Method B: The "Workhorse" – HILIC-UV/MS

Objective: Routine purity and stability testing.[1] Why: HILIC retains polar azetidines that elute in the void on C18.

Protocol:

  • Column: Amide-functionalized silica (e.g., Waters XBridge Amide), 2.1 x 100 mm, 2.5 µm.[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).

    • B: Acetonitrile.[1][2]

    • Note: High organic content is required for retention in HILIC.

  • Gradient: 95% B to 60% B over 10 minutes.

  • Detection: UV at 210 nm (if chromophore exists) or MS (ESI+).[1]

  • Critical Control: Check for "secondary interactions" (peak tailing) caused by the basic azetidine nitrogen interacting with silanols. Adjust buffer strength if necessary.

Part 4: The Cross-Validation Workflow

Do not rely on a single method. Use the Bland-Altman approach to validate the HPLC method against qNMR.

  • Run 3 Batches: Analyze three distinct batches of the azetidine compound using both qNMR and the developed HILIC/HPLC method.

  • Calculate Bias:

    • Result A (qNMR) = 98.5%

    • Result B (HPLC Area%) = 99.2%

    • Analysis: If HPLC > qNMR significantly, the HPLC method is likely "missing" impurities (e.g., inorganic salts, residual solvents, or non-UV active degradants).[1]

  • Correction: If the bias is consistent, use the qNMR purity value to assign the "Potency" of the Reference Standard used for future HPLC assays.

Data Presentation: Method Comparison Table

ParameterqNMR (Reference Method)HILIC-UV (Routine Method)Interpretation
Specificity High (structural resolution)Medium (retention time only)qNMR confirms structure; HPLC confirms absence of co-eluting isomers.[1]
LOD/LOQ High (~0.1 mg)Low (~0.1 µg)HPLC is required for trace impurity analysis; qNMR is for main peak assay.[1]
Linearity (

)
N/A (inherently linear)> 0.999 (required)qNMR validates the linearity of the HPLC detector response.
Robustness High (solvent independent)Low (pH/Temperature sensitive)HPLC requires strict system suitability testing (SST).[1]

Part 5: Stability Warning (Thermal & pH)

Azetidines are thermally unstable compared to pyrrolidines.[1]

  • GC Analysis Risk: Avoid GC unless the injector temperature is proven safe (< 150°C). Azetidines can undergo ring-opening polymerization at high temperatures.[1]

  • Derivatization Solution: If GC is necessary, derivatize with Trifluoroacetic Anhydride (TFAA) to form the amide, which stabilizes the ring and increases volatility.

References

  • Quantitative NMR for Purity Assessment : Malz, F., & Jancke, H. (2005).[1] Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. Link

  • HILIC Separations of Polar Compounds : Alpert, A. J. (1990).[1] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[1] Journal of Chromatography A. Link

  • Azetidine Stability & Synthesis : Couty, F., & Evano, G. (2006).[1] Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International.[1] Link[1]

  • ICH Q2(R1) Validation Guidelines : International Council for Harmonisation. (2005).[1] Validation of Analytical Procedures: Text and Methodology. Link

  • Derivatization for HPLC : Santa, T. (2011).[1][3] Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. Biomedical Chromatography. Link

Sources

Assessing the impact of the 2-methoxyethyl group on binding affinity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the 2-methoxyethyl (2-ME) group (


) serves as a critical bioisostere for 

-propyl and ethyl side chains. While often introduced to remediate poor aqueous solubility by lowering logP, its impact on binding affinity (

,

) is non-linear and context-dependent.

This guide analyzes the thermodynamic and structural consequences of substituting alkyl chains with 2-methoxyethyl groups. Unlike simple alkyl chains which drive binding primarily through the hydrophobic effect (entropic gain via solvent release), the 2-ME group introduces a complex interplay of desolvation penalties , gauche conformational preferences , and potential enthalpic gains from hydrogen bonding.

Physicochemical & Mechanistic Comparison

To accurately assess the impact of the 2-ME group, it must be compared against its steric equivalent, the


-propyl group.
Structural and Electronic Properties
Feature

-Propyl Group (

)
2-Methoxyethyl Group (

)
Impact on Binding
Steric Bulk

48 ų

50 ų
Nearly Isosteric; fits similar pockets.
Lipophilicity (

logP)
Baseline (High)-1.0 to -1.5 (Lower)Improves solubility; reduces non-specific binding.
Electronic Character Inductively neutralElectron-withdrawing (

effect of Oxygen)
Can modulate pKa of attached amines.
H-Bonding NoneH-Bond Acceptor (Ether Oxygen)Potential for specific

gain.
Conformation Prefers anti (extended)Prefers gauche (kinked)Alters shape complementarity.
The "Gauche Effect" Mechanism

A critical, often overlooked factor is the gauche effect . In the 2-ME group, the C–C bond connecting the oxygen atoms prefers a gauche conformation (dihedral angle


60°) due to hyperconjugation (

).
  • Consequence: The 2-ME group naturally adopts a "curled" or "kinked" shape.

  • Binding Implication: If the protein pocket requires an extended chain (like

    
    -propyl's anti preference), 2-ME will suffer an entropic penalty to uncoil. Conversely, if the pocket is curved, 2-ME may bind with higher affinity due to pre-organization.
    

Thermodynamic Impact on Affinity[1][2]

Binding affinity is governed by the Gibbs free energy equation:


. The switch from Propyl to 2-ME drastically alters these components.
The Desolvation Penalty (The "Oxygen Cost")

The ether oxygen in 2-ME is solvated by water molecules in the unbound state.

  • The Penalty: Upon binding, if the ether oxygen is buried in a hydrophobic pocket, these water molecules must be stripped away. This requires energy (enthalpic cost).[1]

  • The Result: Unless the protein provides a specific hydrogen bond donor (e.g., a backbone amide or Ser/Thr hydroxyl) to replace the water, the 2-ME analog often shows weaker affinity (2-10x loss) compared to the propyl analog.

Case Study Scenarios
Scenario A: Solvent-Exposed Tail (Kinase Inhibitors)
  • Context: Many kinase inhibitors (e.g., targeting the ribose pocket or solvent front) use solubilizing tails.

  • Observation: Replacing a propyl tail with 2-ME in a solvent-exposed region usually maintains affinity .

  • Reason: The ether oxygen remains partially solvated or interacts with bulk water, avoiding the desolvation penalty. The gain in solubility (lower logP) makes this a net positive for drug-likeness, even if

    
     is unchanged.
    
Scenario B: The Hydrophobic Pocket (GPCRs)
  • Context: A ligand side chain penetrating a deep, lipophilic GPCR cavity.

  • Observation: Replacing propyl with 2-ME causes a drop in affinity .

  • Reason: Loss of hydrophobic collapse (entropy) and high desolvation cost of the buried oxygen.

Experimental Protocols for Assessment

To distinguish whether an affinity change is due to specific interactions (Enthalpy) or solvation/conformation (Entropy), Isothermal Titration Calorimetry (ITC) is the gold standard.

Protocol 1: Thermodynamic Profiling via ITC

Objective: Deconstruct


 into 

and

to diagnose the "Oxygen Effect."
  • Preparation:

    • Ligand: Dissolve 2-ME analog and Propyl control in 100% DMSO (stock). Dilute to final buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4, 1-2% DMSO).

    • Protein: Dialyze protein into the exact same buffer to prevent heat of dilution artifacts.

    • Degassing: Degas both solutions for 10 mins under vacuum (critical for baseline stability).

  • Titration:

    • Load Protein (10-50 µM) in the cell.

    • Load Ligand (100-500 µM) in the syringe.

    • Perform 18-20 injections of 2 µL each at 25°C.

  • Analysis:

    • Fit data to a One-Site binding model.

    • Interpretation:

      • If

        
         becomes more negative  (exothermic) for 2-ME: The ether oxygen is engaging in a new H-bond.
        
      • If

        
         becomes less negative  (or positive) but 
        
        
        
        is favorable: The effect is likely desolvation-driven (hydrophobic effect dominant in the propyl control).
Protocol 2: Kinetic Analysis via SPR

Objective: Determine if 2-ME affects the on-rate (


) or residence time (

).
  • Immobilization: Immobilize target protein on a CM5 sensor chip (amine coupling) to ~2000 RU.

  • Solvent Correction: Prepare a DMSO calibration curve (1% to 5%) to correct for bulk refractive index changes, as 2-ME analogs often have different optical properties than alkyl analogs.

  • Cycle:

    • Inject analyte (Propyl vs 2-ME) at 5 concentrations (0.1x to 10x

      
      ).
      
    • Flow rate: 30 µL/min.

    • Dissociation: 300-600 seconds.

  • Data Fitting:

    • Use a 1:1 Langmuir binding model.

    • Key Metric: Look for changes in

      
      . 2-ME groups that find a specific H-bond often decrease 
      
      
      
      , extending residence time.

Decision Logic & Workflow

The following diagrams illustrate the decision process and thermodynamic logic for deploying the 2-ME group.

Diagram 1: SAR Optimization Workflow

This flowchart guides the decision to replace an alkyl group with 2-methoxyethyl based on structural data.

SAR_Workflow Start Lead Compound (Contains Alkyl Chain) Analyze Analyze Binding Pocket (Crystal Structure/Docking) Start->Analyze Decision Is the Pocket Hydrophobic or Polar? Analyze->Decision Hydrophobic Hydrophobic/Buried Decision->Hydrophobic Buried Polar Solvent Exposed / H-Bond Donor Nearby Decision->Polar Exposed Action_Propyl Retain Propyl/Ethyl Hydrophobic->Action_Propyl Avoid Desolvation Cost Action_ME Synthesize 2-ME Analog Polar->Action_ME Target Solubility Test_ITC Test via ITC Action_ME->Test_ITC Result_Good Improved Solubility Maintained Affinity Test_ITC->Result_Good No Steric Clash Result_Bad Desolvation Penalty (Loss of Affinity) Test_ITC->Result_Bad Buried Oxygen

Caption: Decision tree for replacing alkyl chains with 2-methoxyethyl based on pocket environment.

Diagram 2: Thermodynamic Cycle of Binding

Visualizing the energy cost of desolvating the ether oxygen versus the hydrophobic propyl group.

Thermo_Cycle Ligand_Solv Ligand (Solvated) 2-ME has tight H2O shell Complex Protein-Ligand Complex Ligand_Solv->Complex Binding Event (Delta G) Desolvation Desolvation Penalty: High for 2-ME (Enthalpic Cost) Low for Propyl (Entropic Gain) Ligand_Solv->Desolvation Protein_Solv Protein (Solvated) Protein_Solv->Complex

Caption: The 2-ME group incurs a higher desolvation penalty than alkyl groups due to water stripping.

Specialized Application: Oligonucleotides (Gapmers)

While this guide focuses on small molecules, the 2-methoxyethyl group (2'-MOE) is most famous in antisense technology (e.g., Mipomersen).

  • Effect: In RNA/DNA, the 2'-MOE modification locks the ribose sugar into the C3'-endo (North) conformation (A-form helix).

  • Result: This pre-organization massively increases binding affinity (

    
     increases by ~2°C per modification) and provides resistance to nucleases. This is a direct application of the conformational restriction (gauche effect) enhancing affinity.
    

References

  • Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Freire, E. (2008). Do Enthalpy and Entropy Distinguish First in Class from Best in Class? Drug Discovery Today, 13(19-20), 869-874. Link

  • Lefebvre, F. A., et al. (2019). Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312. Journal of Medicinal Chemistry, 62(13), 6083–6097. Link

  • Egli, M., & Manoharan, M. (2023). Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic Acids Research, 51(6), 2529–2573. Link

  • Boström, J., et al. (2018). Expanding the medicinal chemistry synthetic toolbox. Nature Reviews Drug Discovery, 17, 709–727. Link

Sources

Safety Operating Guide

Personal protective equipment for handling tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

Executive Summary

Immediate Action Required: Treat tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate as a Category 2 Skin/Eye Irritant and a Potential Sensitizer .[1] While specific toxicological data for this exact intermediate may be limited, its structural motifs (azetidine ring and secondary amine) dictate a handling protocol designed to prevent respiratory sensitization and chemical burns.

Core Directive: All manipulations must occur within a certified chemical fume hood. Zero-skin-contact protocols are in effect.[2][3][4]

Technical Hazard Justification (The "Why")

As a Senior Application Scientist, I prioritize understanding the mechanism of hazard over rote compliance. This compound presents a dual-threat profile based on its functional groups:

  • The Azetidine Ring (Strain Energy): The 4-membered nitrogen heterocycle possesses significant ring strain (~26 kcal/mol). While the tert-butoxycarbonyl (Boc) group reduces nitrogen nucleophilicity, the ring system remains susceptible to ring-opening reactions under acidic conditions or metabolic processing, potentially acting as an alkylating agent (genotoxicity risk).[1]

  • The Secondary Amine Side Chain: The (2-methoxyethyl)amino moiety is a free secondary amine. Amines are inherently basic and lipophilic, facilitating rapid transdermal absorption. This functional group is the primary driver for skin irritation and potential chemical burns [1].

Operational Assumption: In the absence of a compound-specific LD50, we default to the safety profile of its closest structural analog, tert-butyl 3-aminoazetidine-1-carboxylate, which is classified as a Skin/Eye Irritant and Respiratory Irritant [2].[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system.[1] Do not deviate from these specifications.

PPE ComponentSpecificationTechnical Rationale
Hand Protection Double Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or NeopreneBreakthrough Time: Secondary amines can permeate thin nitrile.[1] Double gloving creates a "sacrificial layer." If the outer glove is splashed, strip it immediately; the inner glove maintains the barrier [3].
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are insufficient.[1]Vapor/Aerosol Defense: If the compound is an oil (common for this class), splash risk is high. If a solid, static charge can aerosolize fine dust. Goggles seal the ocular cavity.
Respiratory Engineering Control Primary (Fume Hood)N95 only for spill cleanup outside hood.[1]Inhalation Risk: The amine functionality can trigger respiratory sensitization. Reliance must be on the fume hood, not a mask.[3]
Body Defense Lab Coat (High-Neck/Snap) + Closed-toe leather/synthetic shoes.[1]Coverage: Standard cotton coats absorb liquids. For scale-up (>50g), use a Tyvek® apron to prevent soak-through.[1]

Operational Workflow: Safe Handling Protocol

Phase A: Engineering Control Verification

Before opening the vial, verify your primary containment device.

  • Face Velocity Check: Ensure the fume hood operates between 80–120 fpm (0.4–0.6 m/s) . Velocities >150 fpm create turbulence that can blow contaminants out of the hood [4].

  • Sash Height: Position the sash at the certified working height (usually 18 inches) to act as a physical shield between your face and the compound.

Phase B: Weighing and Transfer

Context: This compound is likely a viscous oil or a low-melting solid.[1]

Scenario 1: Handling as a Viscous Oil [1]

  • Tare Method: Do not pour. Use the "weighing by difference" technique.

  • Tooling: Use a glass Pasteur pipette or a positive-displacement pipette.[1] Avoid plastic syringes if compatibility is unverified (amines can leach plasticizers).

  • Transfer: Dispense directly into the reaction vessel. If a drop falls on the thread of the vial, wipe immediately with a Kimwipe soaked in ethyl acetate, then discard the wipe into solid hazardous waste.

Scenario 2: Handling as a Solid (Powder)

  • Static Control: Azetidine salts are prone to static. Use an anti-static gun or a polonium strip near the balance.

  • Draft Shield: Turn off the specific fume hood extraction momentarily only if the balance is unstable, OR use a balance enclosure inside the hood.

  • Dissolution: Dissolve the solid in the reaction solvent (e.g., DCM or THF) as quickly as possible to reduce dust potential.

Phase C: Decontamination
  • Surface Wipe: After handling, wipe the balance area and hood surface with 10% soap solution followed by water.

  • Glove Removal: Use the "beak method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second glove over the first) to ensure no skin contact with the outer surface.

Emergency & Disposal Plan

Spill Management
  • Minor Spill (<5 mL/g): Cover with vermiculite or absorbent pads. Wipe with weak acid (e.g., dilute citric acid) to neutralize the amine, then clean with soap and water.

  • Major Spill: Evacuate the immediate area. Do not attempt cleanup without SCBA if vapors are strong.

Waste Disposal
  • Segregation: Dispose of as Hazardous Organic Waste (Basic/Amine-containing) .[1]

  • Prohibition: NEVER flush down the drain. Azetidines can be toxic to aquatic life.

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if the waste stream is acidic (risk of exothermic reaction).[5]

Visual Safety Logic (Decision Workflow)

SafetyProtocol Start START: Handling tert-Butyl 3-((2-methoxyethyl)amino) azetidine-1-carboxylate RiskAssess Risk Assessment: Irritant / Potential Sensitizer Start->RiskAssess HoodCheck Check Fume Hood (80-120 fpm) RiskAssess->HoodCheck PPE Don PPE: Double Nitrile Gloves Splash Goggles Lab Coat HoodCheck->PPE StateCheck Physical State? PPE->StateCheck Solid SOLID (Powder) StateCheck->Solid Dust Risk Liquid LIQUID (Viscous Oil) StateCheck->Liquid Splash Risk SolidAction Use Anti-Static Gun Avoid Aerosolization Solid->SolidAction LiquidAction Weigh by Difference Use Glass Pipette Liquid->LiquidAction Cleanup Decontamination: Wipe surfaces with soap/water SolidAction->Cleanup LiquidAction->Cleanup Disposal Disposal: Organic Waste Stream (Do NOT Drain) Cleanup->Disposal

Figure 1: Operational decision tree for handling azetidine intermediates, prioritizing engineering controls and state-specific handling techniques.

References

  • PubChem. (n.d.). Compound Summary: Azetidine derivatives and Amine toxicity profiles. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[6] Laboratory Safety Guidance: Chemical Fume Hoods (OSHA 3407-10R). U.S. Department of Labor. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.